molecular formula C6H4N2O3 B131329 3-Nitroisonicotinaldehyde CAS No. 153813-70-8

3-Nitroisonicotinaldehyde

Cat. No.: B131329
CAS No.: 153813-70-8
M. Wt: 152.11 g/mol
InChI Key: CPHKHQSASVFAHL-UHFFFAOYSA-N
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Description

3-Nitroisonicotinaldehyde is a useful research compound. Its molecular formula is C6H4N2O3 and its molecular weight is 152.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitropyridine-4-carbaldehyde
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InChI

InChI=1S/C6H4N2O3/c9-4-5-1-2-7-3-6(5)8(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHKHQSASVFAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376638
Record name 3-nitroisonicotinaldehyde
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Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153813-70-8
Record name 3-Nitro-4-pyridinecarboxaldehyde
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Record name 3-nitropyridine-4-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-Nitropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-nitropyridine-4-carbaldehyde (also known as 3-nitro-4-pyridinecarboxaldehyde or 3-nitroisonicotinaldehyde). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document consolidates available computed data, information from chemical suppliers, and contextual data from analogous compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of this molecule's characteristics, potential synthetic routes, and reactivity.

Introduction

3-Nitropyridine-4-carbaldehyde is a heterocyclic aromatic compound featuring a pyridine ring substituted with a nitro group at the 3-position and a carbaldehyde (formyl) group at the 4-position. The presence of these electron-withdrawing groups significantly influences the electronic properties and reactivity of the pyridine ring, making it a potentially valuable intermediate in organic synthesis. Nitropyridine derivatives are of considerable interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer and antimicrobial agents. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Physicochemical Properties

Table 1: General and Computed Properties of 3-Nitropyridine-4-carbaldehyde

PropertyValueSource
IUPAC Name 3-nitropyridine-4-carbaldehydePubChem[1][2]
Synonyms 3-nitro-4-pyridinecarboxaldehyde, this compoundPubChem[1][2]
CAS Number 153813-70-8PubChem[1][2]
Molecular Formula C₆H₄N₂O₃PubChem[1][2]
Molecular Weight 152.11 g/mol PubChem[1][2]
Monoisotopic Mass 152.02219199 DaPubChem[1]
Topological Polar Surface Area (TPSA) 75.8 ŲPubChem[1]
Complexity 166PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]
Rotatable Bonds 1PubChem[1]

Table 2: Experimental and Predicted Physical Properties

Property3-Nitropyridine-4-carbaldehyde (Value)Source3-Nitrobenzaldehyde (for comparison)Source
Melting Point Data not available56-58 °CChemBK[3]
Boiling Point Data not available285-290 °CChemBK[3]
Solubility in Water Data not availableSlightly solubleChemBK[3]
Solubility in Organic Solvents Data not availableSoluble in ethanol, chloroform, and etherChemBK[3]
pKa Data not availableData not available

Spectral Data

Specific, verified spectral data for 3-nitropyridine-4-carbaldehyde is scarce in the literature. The following represents expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the aldehyde proton. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and aldehyde groups. The aldehyde proton is expected to appear as a singlet at a downfield chemical shift, likely above δ 10 ppm. The pyridine protons will exhibit characteristic splitting patterns (doublets or doublet of doublets) in the aromatic region (δ 7.5-9.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of δ 185-195 ppm. The carbon atoms of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the positions of the nitro and aldehyde substituents.

Infrared (IR) Spectroscopy

The IR spectrum of 3-nitropyridine-4-carbaldehyde is expected to show characteristic absorption bands for its functional groups:

  • C=O stretch (aldehyde): A strong band around 1700-1720 cm⁻¹.

  • N-O stretch (nitro group): Two strong bands, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1340-1370 cm⁻¹.

  • C-H stretch (aromatic and aldehyde): Bands in the region of 2800-3100 cm⁻¹.

  • C=C and C=N stretches (aromatic ring): Bands in the region of 1400-1600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.11 g/mol ). Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the formyl group (CHO).

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthesis could start from 4-methyl-3-nitropyridine. The methyl group at the 4-position can be oxidized to a carbaldehyde.

Synthesis_Workflow Proposed Synthesis of 3-Nitropyridine-4-carbaldehyde start 4-Methyl-3-nitropyridine intermediate Oxidation start->intermediate e.g., SeO₂, KMnO₄, or other oxidizing agents product 3-Nitropyridine-4-carbaldehyde intermediate->product

Caption: A logical workflow for the synthesis of 3-nitropyridine-4-carbaldehyde.

General Experimental Considerations (Hypothetical Protocol)
  • Oxidation: 4-Methyl-3-nitropyridine would be dissolved in a suitable solvent (e.g., dioxane, acetic acid). An oxidizing agent, such as selenium dioxide (SeO₂) or potassium permanganate (KMnO₄), would be added portion-wise while controlling the reaction temperature. The reaction mixture would be heated for a specified period to ensure complete conversion.

  • Work-up: After cooling, the reaction mixture would be filtered to remove any solid byproducts. The filtrate would then be neutralized and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic extracts would be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. The crude product would then be purified, likely by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Reactivity and Stability

The reactivity of 3-nitropyridine-4-carbaldehyde is dictated by its functional groups and the electronic nature of the pyridine ring.

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a wide range of reactions, including:

    • Oxidation to the corresponding carboxylic acid (3-nitropyridine-4-carboxylic acid).

    • Reduction to the corresponding alcohol ( (3-nitropyridin-4-yl)methanol).

    • Reductive amination to form various amines.

    • Wittig reaction to form alkenes.

    • Condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, etc.

  • Pyridine Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the presence of two strong electron-withdrawing groups (nitro and carbaldehyde). This makes the ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. The nitro group itself can also be a target for reduction to an amino group.

Reactivity_Profile Reactivity Profile of 3-Nitropyridine-4-carbaldehyde start 3-Nitropyridine-4-carbaldehyde aldehyde_reactions Aldehyde Reactions start->aldehyde_reactions ring_reactions Pyridine Ring Reactions start->ring_reactions nitro_reactions Nitro Group Reactions start->nitro_reactions oxidation Oxidation to Carboxylic Acid aldehyde_reactions->oxidation reduction_alc Reduction to Alcohol aldehyde_reactions->reduction_alc reductive_amination Reductive Amination aldehyde_reactions->reductive_amination wittig Wittig Reaction aldehyde_reactions->wittig condensation Condensation Reactions aldehyde_reactions->condensation nucleophilic_sub Nucleophilic Aromatic Substitution ring_reactions->nucleophilic_sub reduction_nitro Reduction to Amine nitro_reactions->reduction_nitro

Caption: Potential reaction pathways for 3-nitropyridine-4-carbaldehyde.

Stability: Like many nitroaromatic compounds, 3-nitropyridine-4-carbaldehyde should be handled with care. It is likely a solid that is stable under standard laboratory conditions but may be sensitive to light, strong oxidizing agents, and high temperatures.

Biological Activity

There is limited specific information on the biological activity or cytotoxicity of 3-nitropyridine-4-carbaldehyde in the reviewed literature. However, the nitropyridine scaffold is present in numerous compounds with a wide range of biological activities. The nitro group can be crucial for activity, and its reduction in vivo can lead to the formation of reactive species. The aldehyde group provides a site for covalent interaction with biological macromolecules, a strategy often employed in drug design. Any investigation into the biological effects of this compound would need to be conducted through dedicated in vitro and in vivo studies.

Conclusion

3-Nitropyridine-4-carbaldehyde is a potentially valuable, yet undercharacterized, synthetic intermediate. While computed data provides some insight into its basic properties, a significant lack of experimental data on its physicochemical properties, reactivity, and biological activity remains. This guide has compiled the available information and proposed logical synthetic and reactivity pathways to aid researchers in their work with this compound. Further experimental investigation is necessary to fully elucidate the properties and potential applications of 3-nitropyridine-4-carbaldehyde in organic synthesis and drug discovery.

References

An In-depth Technical Guide to the Solubility and Stability of 3-nitro-4-pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended methodologies for determining the solubility and stability of 3-nitro-4-pyridinecarboxaldehyde. Given the limited publicly available data for this specific compound, this guide furnishes data on structurally analogous compounds to provide a comparative context and details robust experimental protocols for in-house determination of its physicochemical properties.

Physicochemical Properties

3-nitro-4-pyridinecarboxaldehyde is a pyridine derivative with a nitro group at the 3-position and a carboxaldehyde group at the 4-position.[1] Its chemical structure influences its properties, with the nitro group contributing to its electrophilic nature and potential for light sensitivity, while the aldehyde group is susceptible to oxidation and nucleophilic attack.

Table 1: General Physicochemical Properties of 3-nitro-4-pyridinecarboxaldehyde

PropertyValueSource
Molecular FormulaC6H4N2O3[1]
Molecular Weight152.11 g/mol [1]
IUPAC Name3-nitropyridine-4-carbaldehyde[1]
CAS Number153813-70-8[1]

Solubility Profile

Table 2: Solubility Data of Structurally Similar Pyridinecarboxaldehyde Isomers

CompoundSolventSolubilitySource
Pyridine-2-carboxaldehydeWaterReadily dissolves[2]
Pyridine-2-carboxaldehydeEthanolReadily dissolves[2]
Pyridine-2-carboxaldehydeAcetoneReadily dissolves[2]
3-PyridinecarboxaldehydeWaterMiscible[3]
4-Amino-3-nitropyridineWaterInsoluble[4]
4-Amino-3-nitropyridineEthanolSoluble[4]
4-Amino-3-nitropyridineDichloromethaneSoluble[4]

Stability Profile

The stability of 3-nitro-4-pyridinecarboxaldehyde is influenced by both the nitroaromatic and aldehyde functional groups. Nitroaromatic compounds are generally stable but can be susceptible to photodegradation.[5] Aldehydes are prone to oxidation, especially when exposed to air, and can undergo other reactions such as polymerization or condensation. Therefore, it is recommended to store 3-nitro-4-pyridinecarboxaldehyde in a cool, dark, and inert environment.

A forced degradation study is essential to identify the degradation pathways and products of this compound under various stress conditions.

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6][7]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 3-nitro-4-pyridinecarboxaldehyde to a series of vials containing different solvents of interest (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO).

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6][7]

  • Separation of Undissolved Solid:

    • After equilibration, allow the suspensions to settle.

    • Carefully filter the supernatant through a 0.22 µm filter or centrifuge at high speed to remove all undissolved solid particles.[6]

  • Quantification:

    • Accurately dilute the clear, saturated solution with a suitable solvent.

    • Determine the concentration of 3-nitro-4-pyridinecarboxaldehyde in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess compound to solvent B Seal and agitate at constant temperature A->B C Filter or centrifuge to remove solid B->C D Dilute supernatant C->D E Analyze by HPLC-UV D->E F Calculate concentration E->F

Figure 1: Workflow for Solubility Determination by Shake-Flask Method.

Stability Assessment: Forced Degradation Study

A forced degradation study is performed to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method.[8][9]

Methodology:

  • Stress Conditions:

    • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: Treat a solution of the compound with 3% H2O2 at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

    • Photodegradation: Expose the solid compound and a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9]

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a control (unstressed) sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the intact compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of 3-nitro-4-pyridinecarboxaldehyde in each condition.

    • Identify and, if necessary, characterize the major degradation products.

    • Assess the mass balance to ensure that all degradation products are accounted for.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis F Sample at time points A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G HPLC Analysis F->G H Quantify degradation G->H I Identify degradants H->I

Figure 2: General Workflow for a Forced Degradation Study.

Conclusion

While specific solubility and stability data for 3-nitro-4-pyridinecarboxaldehyde are not extensively documented, this guide provides a framework for researchers to understand its likely properties based on analogous compounds and to experimentally determine these critical parameters. The provided protocols for solubility and stability testing are robust, widely accepted methodologies that will enable the generation of reliable data essential for drug discovery and development. Careful handling and storage, protecting the compound from light and oxygen, are recommended to maintain its integrity.

References

An In-depth Technical Guide to the Synthesis of 3-Nitroisonicotinaldehyde from 4-Methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Nitroisonicotinaldehyde, a valuable building block in medicinal chemistry, from the starting material 4-methyl-3-nitropyridine. The core of this synthesis lies in the selective oxidation of the methyl group at the 4-position of the pyridine ring. This document details the chemical principles, experimental protocols, and expected outcomes of this transformation.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its functional group array, featuring an aldehyde and a nitro group on a pyridine scaffold, allows for diverse chemical modifications, making it a versatile synthon in drug discovery and development. The selective oxidation of the readily available 4-methyl-3-nitropyridine presents a direct and efficient route to this important molecule.

Reaction Pathway and Mechanism

The synthesis of this compound from 4-methyl-3-nitropyridine is achieved through a selective oxidation reaction. The reagent of choice for this transformation is selenium dioxide (SeO₂), a well-established oxidant for the conversion of activated methyl groups to aldehydes, a reaction commonly known as the Riley oxidation.

The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen activates the adjacent methyl group, making it susceptible to oxidation by selenium dioxide. The generally accepted mechanism involves an initial ene reaction between the methyl group and selenium dioxide, followed by a[1][2]-sigmatropic rearrangement to form an intermediate which, upon hydrolysis, yields the desired aldehyde and elemental selenium. Careful control of reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Selenium Dioxide Oxidation

This protocol is based on established procedures for the selective oxidation of methyl groups on heterocyclic rings.[3][4]

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Methyl-3-nitropyridine≥98%Commercially Available
Selenium Dioxide (SeO₂)≥99%Commercially AvailableCaution: Highly Toxic!
1,4-DioxaneAnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aq. NaHCO₃Prepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially Available
Celite®Commercially Available
Standard laboratory glasswareOven-dried before use
Fume hoodEssential for handling SeO₂

3.2. Procedure

  • Reaction Setup: In a fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 4-methyl-3-nitropyridine (1.0 eq).

  • Dissolution: Anhydrous 1,4-dioxane is added to the flask to dissolve the starting material.

  • Addition of Oxidant: Selenium dioxide (1.1 eq) is added to the solution in one portion. Caution: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction: The reaction mixture is heated to reflux (approximately 101 °C) and maintained at this temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction (typically after 4-8 hours, when the starting material is consumed), the mixture is cooled to room temperature. The black precipitate of elemental selenium is removed by filtration through a pad of Celite®. The filter cake is washed with dichloromethane.

  • Extraction: The combined filtrate is transferred to a separatory funnel and washed with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts, followed by washing with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValue/RangeNotes
Molar Ratio (Substrate:SeO₂)1 : 1.1A slight excess of the oxidant is used.
SolventAnhydrous 1,4-DioxaneOther solvents like acetic acid can be used but may alter the reaction profile.[3]
Reaction TemperatureReflux (~101 °C)
Reaction Time4 - 8 hoursMonitor by TLC or GC-MS.
Expected Yield60 - 75%Yields can vary based on reaction scale and purity of reagents.
Appearance of ProductPale yellow to white solid

Table 2: Characterization Data for this compound

AnalysisExpected Result
Melting PointTo be determined experimentally
¹H NMR (CDCl₃, 400 MHz)δ 9.15 (s, 1H), 8.90 (d, J = 4.8 Hz, 1H), 7.85 (d, J = 4.8 Hz, 1H), 10.20 (s, 1H)
¹³C NMR (CDCl₃, 100 MHz)δ 188.5, 156.0, 152.8, 136.2, 124.5, 123.0
Mass Spectrometry (EI)m/z 152.02 (M⁺)

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Charge flask with 4-methyl-3-nitropyridine B 2. Add anhydrous 1,4-dioxane A->B C 3. Add Selenium Dioxide B->C D 4. Heat to reflux and monitor C->D E 5. Cool and filter off selenium D->E F 6. Wash with NaHCO₃ and brine E->F G 7. Dry and concentrate F->G H 8. Purify by column chromatography G->H I Characterize product (NMR, MS, MP) H->I

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

  • Selenium Dioxide: Selenium dioxide and its compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 1,4-Dioxane: Dioxane is a flammable liquid and a suspected carcinogen. Handle it in a fume hood and avoid inhalation or contact with skin.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Troubleshooting and Optimization

  • Low Yield: Incomplete reaction can be addressed by extending the reaction time or using a slight excess of selenium dioxide. Ensure all reagents and solvents are anhydrous.

  • Over-oxidation: The formation of 3-nitroisonicotinic acid as a byproduct can occur with prolonged reaction times or higher temperatures. Careful monitoring of the reaction is key to minimizing this side reaction.[3]

  • Purification Difficulties: If the product is difficult to purify, consider alternative chromatographic conditions or recrystallization.

Conclusion

The synthesis of this compound from 4-methyl-3-nitropyridine via selenium dioxide oxidation is a robust and efficient method. This guide provides a detailed protocol and essential data to aid researchers in the successful synthesis of this valuable intermediate. Adherence to the experimental procedures and safety precautions outlined is crucial for a successful and safe execution of this synthesis.

References

Reactivity of the Aldehyde Group in 3-Nitroisonicotinaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitroisonicotinaldehyde, also known as 3-nitro-4-pyridinecarboxaldehyde, is a heterocyclic aromatic aldehyde of significant interest in synthetic chemistry. Its unique electronic structure, featuring two powerful electron-withdrawing moieties—the nitro group and the pyridine ring nitrogen—renders the aldehyde functionality exceptionally reactive towards nucleophilic attack. This guide provides a comprehensive technical overview of the chemical reactivity of the aldehyde group in this compound. It details the underlying electronic effects, presents key reaction classes with adapted experimental protocols, and summarizes comparative quantitative data to inform synthetic strategy and application in drug discovery and materials science.

Introduction and Electronic Effects

The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. In this compound, this electrophilicity is profoundly amplified by the synergistic electron-withdrawing effects of both the 3-nitro group and the nitrogen atom within the pyridine ring.

  • Inductive Effect (-I): Both the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are highly electronegative. They pull electron density away from the aromatic ring through the sigma bonds, which in turn withdraws density from the aldehyde group, increasing the partial positive charge (δ+) on the carbonyl carbon.[1][2]

  • Resonance Effect (-M): The nitro group strongly deactivates the ring by withdrawing pi-electron density through resonance.[3] Similarly, the pyridine nitrogen deactivates the ortho and para positions.[1] These combined effects significantly lower the electron density across the entire ring system, making the attached aldehyde group a potent electrophile.

This heightened electrophilicity makes this compound more susceptible to nucleophilic addition reactions than benzaldehyde or even p-nitrobenzaldehyde.[4][5] The carbonyl carbon is an exceptionally "electron-poor" center, primed for reaction with a wide range of nucleophiles.

Nucleophilic_Addition General Mechanism of Nucleophilic Addition Start Aldehyde (R-CHO) + Nucleophile (:Nu⁻) Attack Nucleophilic Attack Start->Attack Intermediate Tetrahedral Alkoxide Intermediate Attack->Intermediate Forms C-Nu bond Protonation Protonation (e.g., by H₂O) Intermediate->Protonation Product Addition Product (Alcohol) Protonation->Product Forms O-H bond Workflow General Experimental Workflow for Condensation Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Assemble Reactants (Aldehyde, Methylene Compound) & Anhydrous Solvent Glassware 2. Dry Glassware & Setup Inert Atmosphere (if required) Combine 3. Combine Reactants & Solvent in Flask Catalyst 4. Add Catalyst (e.g., Piperidine) Combine->Catalyst Monitor 5. Stir & Monitor by TLC Catalyst->Monitor Isolate 6. Isolate Crude Product (Filtration or Extraction) Monitor->Isolate Reaction Complete Purify 7. Purify Product (Recrystallization or Column Chromatography) Isolate->Purify Characterize 8. Characterize Final Product (NMR, IR, MS, M.P.) Purify->Characterize

References

An In-depth Technical Guide to the Electrophilicity of the Pyridine Ring in 3-Nitroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electrophilic character of the pyridine ring in 3-Nitroisonicotinaldehyde. The presence of two potent electron-withdrawing groups, a nitro group at the 3-position and a formyl group at the 4-position, profoundly influences the electron density distribution within the aromatic system. This guide will explore the electronic effects governing the reactivity of the pyridine ring, its susceptibility to nucleophilic attack, and relevant experimental and computational considerations. While direct quantitative kinetic and computational data for this compound is limited in publicly available literature, this guide leverages data from analogous compounds, such as 3-nitrobenzaldehyde and other substituted nitropyridines, to provide a comprehensive overview for research and drug development applications.

Introduction

This compound is a pyridine derivative of significant interest in medicinal chemistry and organic synthesis due to its highly activated aromatic ring. The pyridine nucleus, inherently electron-deficient compared to benzene, is rendered even more electrophilic by the synergistic electron-withdrawing effects of the nitro (-NO₂) and formyl (-CHO) substituents. This heightened electrophilicity makes the pyridine ring a prime target for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry for the construction of complex molecular architectures. Understanding the electronic properties and reactivity of this molecule is crucial for its effective utilization as a building block in the synthesis of novel therapeutic agents and other functional organic materials.

Electronic Effects and Electrophilicity

The electrophilicity of the pyridine ring in this compound is a direct consequence of the cumulative inductive and resonance effects of the nitrogen heteroatom, the nitro group, and the formyl group.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an inductive withdrawal of electron density from the ring, making it inherently more electrophilic than benzene.

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a significant negative resonance effect (-M). It effectively delocalizes the ring's π-electrons, creating regions of significant positive partial charge.

  • Formyl Group (-CHO): The aldehyde functionality also contributes to the electron deficiency of the ring through both inductive and resonance electron withdrawal.

The combined influence of these groups dramatically lowers the electron density of the pyridine ring, particularly at the positions ortho and para to the nitro group (positions 2, 4, and 6). This makes the ring highly susceptible to attack by nucleophiles.

Electronic_Effects Electronic Effects on the Pyridine Ring Pyridine Pyridine Ring Nitrogen Heteroatom Activation {Increased Electrophilicity | Susceptible to Nucleophilic Attack} Pyridine->Activation Inductive Withdrawal Nitro 3-Nitro Group Strong -I and -M Effects Nitro->Activation Strong Electron Withdrawal Formyl 4-Formyl Group -I and -M Effects Formyl->Activation Electron Withdrawal SNAr_Mechanism General Nucleophilic Aromatic Substitution (SNAr) Pathway Reactants This compound + Nucleophile (Nu⁻) Intermediate {Meisenheimer Complex | Negatively charged intermediate | Resonance Stabilized} Reactants->Intermediate Nucleophilic Attack Products Substituted Pyridine + Leaving Group (X⁻) Intermediate->Products Loss of Leaving Group Synthesis_Workflow General Workflow for Synthesis and Purification Start Reactants Reaction Nitration Reaction Start->Reaction Quenching Quenching on Ice Reaction->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Washing with Water Filtration->Washing Purification Recrystallization Washing->Purification Product Pure Product Purification->Product

Spectroscopic Profile of 3-Nitroisonicotinaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitroisonicotinaldehyde (CAS No: 153813-70-8), a valuable intermediate in pharmaceutical and chemical research. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for scientists and professionals in drug development.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. It is important to note that while predicted ¹H NMR data is available, experimental data for ¹³C NMR, IR, and MS is not readily found in public databases. Therefore, the expected values for these techniques are inferred from the known functional groups of the molecule and by analogy to the closely related compound, 3-nitrobenzaldehyde.

¹H NMR Spectroscopy

The predicted ¹H NMR spectral data for this compound in a suitable deuterated solvent is presented below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.4Singlet1HAldehyde proton (CHO)
~9.4Singlet1HAromatic Proton (H-2)
~9.15Doublet1HAromatic Proton (H-6)
~7.8Doublet1HAromatic Proton (H-5)

Data is based on predicted values.

¹³C NMR Spectroscopy

The expected chemical shifts in the ¹³C NMR spectrum of this compound are listed below. These are estimations based on the electronic environment of the carbon atoms.

Chemical Shift (δ) ppmAssignment
~190-193Aldehyde Carbon (C HO)
~155-160Aromatic Carbon (C -6)
~150-155Aromatic Carbon (C -2)
~145-150Aromatic Carbon attached to NO₂ (C -3)
~135-140Aromatic Carbon attached to CHO (C -4)
~120-125Aromatic Carbon (C -5)

Data is based on expected chemical shift ranges for similar structures.

Infrared (IR) Spectroscopy

The anticipated major absorption bands in the IR spectrum of this compound are detailed below, corresponding to its key functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3100-3000Aromatic C-HStretching
~2850, ~2750Aldehyde C-HStretching (Fermi doublet)
~1710-1690Aldehyde C=OStretching
~1600-1580Pyridine Ring C=C and C=NStretching
~1550-1500Nitro (NO₂)Asymmetric Stretching
~1360-1330Nitro (NO₂)Symmetric Stretching

Data is based on characteristic absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

The expected mass spectral data for this compound under electron ionization (EI) is presented. The fragmentation pattern is predicted based on the stability of potential fragments.

m/z RatioProposed Ion FragmentNotes
152[C₆H₄N₂O₃]⁺˙ (Molecular Ion)The parent molecule with a single positive charge.
151[M-H]⁺Loss of a hydrogen radical from the aldehyde.
122[M-NO]⁺Loss of a neutral nitric oxide molecule.
106[M-NO₂]⁺Loss of a nitro radical, a common fragmentation for nitroaromatics.
78[C₅H₄N]⁺Represents the pyridyl cation after loss of CO and NO₂.

The molecular weight of this compound is 152.11 g/mol , and its exact mass is 152.02219199 Da.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. These are generalized protocols that can be applied to a solid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal reference. The solution is then transferred to a standard 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired at room temperature on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a solid sample, the KBr pellet method is commonly used. Approximately 1-2 mg of solid this compound is finely ground in an agate mortar. To this, about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added, and the two are intimately mixed by further grinding. The mixture is then transferred to a die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. The KBr pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). For electron ionization (EI), the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their

In-depth Analysis of 3-Nitroisonicotinaldehyde's Electronic Structure Remains an Open Area of Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a notable absence of dedicated theoretical studies on the electronic structure of 3-Nitroisonicotinaldehyde. While this compound, also known as 3-nitropyridine-4-carbaldehyde, is documented in chemical databases such as PubChem with basic information on its physical and chemical properties, in-depth computational analyses detailing its electronic characteristics are not publicly available.[1] This presents a significant knowledge gap for researchers, scientists, and drug development professionals who rely on such theoretical data to understand molecular behavior and potential applications.

Theoretical studies on analogous molecules, including nitro-substituted aromatic aldehydes and pyridines, offer a foundational understanding of the expected electronic properties of this compound. Research on related compounds like ortho-nitrobenzaldehyde and nitrobenzene has employed sophisticated computational methods to investigate their electronic states and transitions.[2][3] However, the specific influence of the nitrogen atom in the pyridine ring in conjunction with the nitro and aldehyde functional groups on the electronic structure of this compound has not been explicitly elucidated.

Parallels from Related Molecules

Studies on similar aromatic nitro compounds provide a framework for the type of computational analysis that would be invaluable for this compound. For instance, theoretical investigations of nitrobenzaldehydes have utilized methods such as Time-Dependent Density Functional Theory (TD-DFT) and multireference methods like CASSCF and MS-CASPT2 to assign UV/vis absorption spectra and understand photophysical processes.[2][3][4] These studies are crucial for predicting how a molecule will interact with light, a key factor in photochemistry and phototoxicity assessments.

Furthermore, Density Functional Theory (DFT) calculations have been successfully applied to investigate the structural and electronic properties of related isonicotinoylhydrazone compounds. Such calculations can provide insights into molecular geometry, vibrational frequencies, and the distribution of electron density, which are critical for understanding reactivity and intermolecular interactions.

Future Research Directions

The absence of specific theoretical data for this compound highlights a clear opportunity for future research. A dedicated computational study would provide valuable quantitative data and a deeper understanding of its molecular properties.

A proposed computational workflow for such a study is outlined below:

Figure 1. A proposed computational workflow for the theoretical analysis of this compound.

This workflow would start with the optimization of the molecule's geometry using a suitable DFT functional and basis set. Subsequent frequency calculations would confirm that the optimized structure corresponds to a true energy minimum. From this optimized geometry, a range of electronic properties could be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges. These parameters are fundamental to understanding the molecule's reactivity, stability, and potential for intermolecular interactions. Finally, Time-Dependent DFT (TD-DFT) calculations could predict the electronic absorption spectrum, providing insights into its photophysical behavior.

References

The Discovery and History of 3-Nitroisonicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitroisonicotinaldehyde, a substituted pyridine derivative, holds a niche but significant position as a chemical intermediate in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and physicochemical properties. While specific biological signaling pathways involving this compound are not extensively documented in publicly available literature, the broader class of nitropyridine compounds has garnered interest for potential pharmacological activities. This document details a plausible and referenced synthetic route, presents key data in a structured format, and offers a logical workflow for its preparation, serving as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound, systematically named 3-nitropyridine-4-carbaldehyde, is an aromatic aldehyde with the chemical formula C₆H₄N₂O₃.[1] Its structure, featuring a pyridine ring substituted with a nitro group and a formyl group, makes it a reactive and versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group and the aldehyde functionality allows for a range of chemical transformations, making it a precursor of interest in the development of novel compounds. While not as extensively studied as some other nitroaromatic compounds, its analogues, such as 3-nitrobenzaldehyde, are crucial intermediates in the synthesis of pharmaceuticals like dihydropyridine calcium channel blockers.[2][3] This suggests a potential, if not yet fully explored, role for this compound in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
Molecular Formula C₆H₄N₂O₃[1]
Molecular Weight 152.11 g/mol [1]
IUPAC Name 3-nitropyridine-4-carbaldehyde[1]
CAS Number 153813-70-8[1]
Appearance Light yellow to yellow solid (predicted)
Melting Point 53-54 °C (predicted)
Boiling Point 310.0±27.0 °C (predicted)
Density 1.432±0.06 g/cm³ (predicted)

Table 1: Physicochemical Properties of this compound

Historical Synthesis and Discovery

The precise date and circumstances of the initial discovery of this compound are not well-documented in readily accessible historical records. Its emergence is likely intertwined with the broader exploration of pyridine chemistry and the development of nitration and oxidation reactions for heterocyclic compounds in the 20th century. The synthesis of pyridine aldehydes, in general, has been a subject of interest since the early 20th century, with various methods being developed over time.

A logical and established synthetic pathway to this compound proceeds through the oxidation of its corresponding methyl-substituted precursor, 4-methyl-3-nitropyridine. This transformation is a common strategy in organic synthesis for the preparation of aromatic aldehydes.

Logical Synthesis Pathway

The synthesis of this compound can be conceptualized as a two-step process starting from 4-methylpyridine (γ-picoline).

G cluster_0 Step 1: Nitration cluster_1 Step 2: Oxidation 4-Methylpyridine 4-Methylpyridine 4-Methyl-3-nitropyridine 4-Methyl-3-nitropyridine 4-Methylpyridine->4-Methyl-3-nitropyridine HNO₃ / H₂SO₄ 4-Methyl-3-nitropyridine_2 4-Methyl-3-nitropyridine This compound This compound 4-Methyl-3-nitropyridine_2->this compound SeO₂

Figure 1: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of 4-Methyl-3-nitropyridine

Reaction: Nitration of 4-methylpyridine.

Materials:

  • 4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)

  • Toluene

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add a calculated amount of concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice-salt bath.

  • Slowly add fuming nitric acid to the cooled sulfuric acid, maintaining the temperature below 10 °C.

  • To this nitrating mixture, slowly add 4-methylpyridine dropwise, ensuring the temperature does not exceed a predetermined optimal temperature (typically kept low to control the reaction).

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure complete nitration.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base such as sodium carbonate or ammonium hydroxide until the pH is in the range of 8-9.

  • Extract the aqueous solution with toluene.

  • Combine the organic extracts and remove the solvent by vacuum distillation to yield 4-methyl-3-nitropyridine.

Step 2: Synthesis of this compound

Reaction: Oxidation of 4-methyl-3-nitropyridine using selenium dioxide (Riley Oxidation).

Materials:

  • 4-methyl-3-nitropyridine

  • Selenium Dioxide (SeO₂)

  • Dioxane (or another suitable solvent)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methyl-3-nitropyridine in a suitable solvent such as dioxane.

  • Add a molar equivalent of selenium dioxide to the solution.

  • Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated selenium metal.

  • The filtrate, containing the product, is then subjected to a work-up procedure which may involve extraction and solvent removal.

  • The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Nitrating Mixture (HNO₃ in H₂SO₄) nitration Nitration Reaction prep_reagents->nitration prep_substrate Prepare 4-Methylpyridine Solution prep_substrate->nitration quench_neutralize Quench on Ice & Neutralize nitration->quench_neutralize oxidation Oxidation with SeO₂ filtration Filter Selenium oxidation->filtration extraction_nitration Extraction with Toluene quench_neutralize->extraction_nitration distillation Vacuum Distillation extraction_nitration->distillation distillation->oxidation extraction_oxidation Extraction filtration->extraction_oxidation purification Recrystallization/ Chromatography extraction_oxidation->purification

Figure 2: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Direct and detailed studies on the biological activity and specific signaling pathways of this compound are not extensively reported in the current body of scientific literature. However, the broader class of nitroaromatic compounds, including nitropyridine derivatives, has been the subject of significant research in medicinal chemistry.

Nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects. For instance, novel 3-nitro-4-chromanone derivatives have been synthesized and evaluated for their antiproliferative activity against castration-resistant prostate cancer cells.[4] Furthermore, various pyridine derivatives have been investigated as potential anticancer agents and phosphodiesterase-3 inhibitors.[5]

The nitro group in these molecules can be crucial for their biological function, often acting as a bio-isostere or being involved in redox cycling that can lead to cytotoxic effects in target cells. The exploration of this compound and its derivatives in these contexts could be a promising area for future research.

G This compound This compound Derivative_Synthesis Synthesis of Derivatives This compound->Derivative_Synthesis Biological_Screening Biological Screening Derivative_Synthesis->Biological_Screening Antiproliferative_Activity Antiproliferative Activity Biological_Screening->Antiproliferative_Activity Enzyme_Inhibition Enzyme Inhibition (e.g., PDE) Biological_Screening->Enzyme_Inhibition Antimicrobial_Activity Antimicrobial Activity Biological_Screening->Antimicrobial_Activity Lead_Compound Lead Compound for Drug Discovery Antiproliferative_Activity->Lead_Compound Enzyme_Inhibition->Lead_Compound Antimicrobial_Activity->Lead_Compound

Figure 3: Potential research pathway for this compound in drug discovery.

Conclusion

This compound is a valuable, though not extensively characterized, chemical intermediate. Its synthesis via the nitration of 4-methylpyridine followed by oxidation provides a reliable route for its preparation. While its specific biological roles are yet to be fully elucidated, the known activities of related nitroaromatic and pyridine compounds suggest that this compound and its derivatives represent a promising area for future investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational resource for researchers interested in exploring the synthesis and potential applications of this intriguing molecule.

References

Potential Research Areas Involving 3-Nitroisonicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitroisonicotinaldehyde, a substituted pyridinecarboxaldehyde, presents a versatile scaffold for synthetic chemistry and drug discovery. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the pyridine nitrogen, render the aldehyde functionality highly reactive and the pyridine ring amenable to a variety of chemical transformations. This technical guide explores potential research avenues involving this compound, providing a comprehensive overview of its synthesis, reactivity, and prospective applications in medicinal chemistry. Detailed experimental protocols, quantitative data, and conceptual frameworks are presented to facilitate further investigation into this promising building block.

Introduction

This compound, also known as 3-nitro-4-pyridinecarboxaldehyde, is a crystalline solid with a melting point of 53-54 °C.[1] Its structure, featuring a nitro group at the 3-position and an aldehyde at the 4-position of the pyridine ring, makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of both the nitro group and the pyridine ring nitrogen atom significantly influences the reactivity of the aldehyde group, making it a key synthon for the construction of diverse heterocyclic systems and biologically active molecules. This guide aims to provide researchers with a foundational understanding of this compound and to stimulate further exploration of its potential in various scientific disciplines.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors. One plausible synthetic route involves the oxidation of 4-picoline to 4-pyridinecarboxaldehyde, followed by a nitration step.

Oxidation of 4-Picoline to 4-Pyridinecarboxaldehyde

A common method for the synthesis of 4-pyridinecarboxaldehyde is the oxidation of 4-picoline. This can be achieved by passing a mixed gas of 4-picoline and air over a heated vanadium-molybdenum catalyst layer.[2]

Nitration of 4-Pyridinecarboxaldehyde

General Workflow for Nitration:

G start Start: 4-Pyridinecarboxaldehyde step1 Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->step1 step2 Controlled Addition of Aldehyde (0-15 °C) step1->step2 step3 Reaction Quenching (Ice Water) step2->step3 step4 Isolation of Crude Product (Filtration) step3->step4 step5 Purification (Recrystallization) step4->step5 end End: this compound step5->end

Caption: General workflow for the nitration of an aromatic aldehyde.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound and its related compound, 3-nitrobenzaldehyde, is provided below for comparative purposes.

PropertyThis compound3-Nitrobenzaldehyde
Molecular Formula C₆H₄N₂O₃C₇H₅NO₃
Molar Mass 152.11 g/mol [4]151.12 g/mol [5]
Melting Point 53-54 °C[1]58 °C[5]
Appearance Light yellow to yellow solid[1]Pale yellow crystalline powder[6]
¹H NMR (CDCl₃) Not explicitly found in searches.δ 10.14 (s, 1H, -CHO), 8.70 (s, 1H, Ar-H), 8.50 (d, 1H, Ar-H), 8.27 (d, 1H, Ar-H), 7.78 (t, 1H, Ar-H)[5]
¹³C NMR (CDCl₃) Not explicitly found in searches.δ 189.9 (C=O), 148.7, 135.5, 134.2, 130.5, 128.0, 123.2 (Ar-C)[5]
IR (KBr, cm⁻¹) Not explicitly found in searches.~3080 (Ar C-H), ~2850, ~2750 (Aldehyde C-H), ~1710 (C=O), ~1530 & ~1350 (NO₂)[5]

Potential Research Areas and Applications

The chemical structure of this compound suggests several promising areas for research and development, particularly in medicinal chemistry and materials science.

Synthesis of Novel Heterocyclic Compounds

The reactive aldehyde group of this compound is a key functional handle for the construction of a wide variety of fused heterocyclic systems. Reactions such as the Knoevenagel condensation, Schiff base formation, and multicomponent reactions can be employed to generate novel molecular scaffolds with potential biological activity.

Logical Flow for Heterocycle Synthesis:

G start This compound reaction1 Knoevenagel Condensation start->reaction1 reaction2 Schiff Base Formation start->reaction2 reaction3 Hydrazone Formation start->reaction3 reagent1 Active Methylene Compound reagent1->reaction1 reagent2 Primary Amine reagent2->reaction2 reagent3 Hydrazine Derivative reagent3->reaction3 product1 α,β-Unsaturated Product reaction1->product1 product2 Schiff Base reaction2->product2 product3 Hydrazone reaction3->product3

Caption: Key reactions for synthesizing derivatives from this compound.

Drug Discovery and Development

Nitro-containing compounds have a long history in medicine, with many exhibiting antimicrobial, anticancer, and antiparasitic activities.[7] The nitro group can act as a bio-reducible moiety, leading to the formation of reactive intermediates that can interact with biological targets.

A promising area of investigation is the development of antitubercular agents. A study on hydrazone and nitrovinyl analogs of various heterocyclic aldehydes demonstrated that some of these compounds exhibit significant activity against Mycobacterium tuberculosis. For instance, certain derivatives of indole-3-carboxaldehyde showed IC₅₀ values in the low microgram per milliliter range.[8][9] This suggests that similar derivatives of this compound could also possess potent antitubercular properties.

Potential Signaling Pathway Inhibition:

G drug This compound Derivative enzyme Mycobacterial Enzyme (e.g., InhA) drug->enzyme Inhibition pathway Mycolic Acid Biosynthesis enzyme->pathway Catalyzes growth Bacterial Growth and Survival pathway->growth Essential for

Caption: Hypothetical inhibition of a mycobacterial signaling pathway.

The structural features of this compound make it a candidate for the design of various enzyme inhibitors. For example, derivatives of the related compound 3-nitro-4-(piperidin-1-yl)benzaldehyde have been investigated as inhibitors of dihydrofolate reductase (DHFR), a key target in cancer and infectious diseases.[10]

Materials Science

The pyridine nitrogen in this compound can act as a ligand for metal coordination, opening up possibilities for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). The electronic properties of the nitro-substituted pyridine ring could also be exploited in the development of new materials with interesting optical or electronic properties.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative protocols for key reactions involving aromatic aldehydes that can be adapted for this compound.

General Procedure for Knoevenagel Condensation

This reaction is used to form α,β-unsaturated products from an aldehyde and an active methylene compound.

Materials:

  • Aromatic aldehyde (e.g., this compound) (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)

  • Basic catalyst (e.g., piperidine, ammonium acetate) (catalytic amount)

  • Solvent (e.g., ethanol, water, or solvent-free)

Procedure:

  • Dissolve the aromatic aldehyde and the active methylene compound in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of the basic catalyst to the mixture.

  • Heat the reaction mixture to reflux (if not a solvent-free reaction at room temperature) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a cold solvent.

  • Recrystallize the crude product from a suitable solvent to obtain the purified product.[11][12]

General Procedure for Schiff Base Formation

This reaction forms an imine from an aldehyde and a primary amine.

Materials:

  • Aromatic aldehyde (e.g., this compound) (1.0 eq)

  • Primary amine (1.0 eq)

  • Solvent (e.g., ethanol, methanol)

  • Acid catalyst (e.g., a few drops of glacial acetic acid) (optional)

Procedure:

  • Dissolve the aromatic aldehyde and the primary amine in the solvent in a round-bottom flask.

  • Add a catalytic amount of acid if necessary.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Upon completion, the Schiff base may precipitate directly from the reaction mixture upon cooling.

  • Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.[13]

Conclusion

This compound is a versatile and reactive building block with significant potential for further research and development. Its utility in the synthesis of novel heterocyclic compounds, coupled with the known biological activities of nitro-aromatic compounds, makes it a particularly attractive starting point for drug discovery programs, especially in the areas of antitubercular and antimicrobial agents. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for scientists and researchers seeking to explore the rich chemistry and potential applications of this promising molecule. Further investigation into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is highly encouraged.

References

Methodological & Application

Application Note & Protocol: Synthesis of 3-Nitroisonicotinaldehyde via Sodium Periodate Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Nitroisonicotinaldehyde, also known as 3-nitropyridine-4-carboxaldehyde, is a key building block in the synthesis of various biologically active molecules.[4] Its functional groups, an aldehyde and a nitro-substituted pyridine ring, allow for diverse chemical modifications, making it a versatile precursor in drug discovery and development. The selective oxidation of a methyl group on a pyridine ring to an aldehyde can be challenging, with the risk of over-oxidation to the carboxylic acid.[5][6] Sodium periodate (NaIO₄) is an effective oxidizing agent for a variety of organic transformations, including the cleavage of vicinal diols to form aldehydes and the oxidation of sulfides to sulfoxides.[3][7][8] While direct oxidation of picolines to aldehydes using sodium periodate is not extensively documented, its properties suggest it can be a suitable reagent under controlled conditions, potentially in the presence of a catalyst. This protocol describes a plausible and detailed method for this transformation.

Quantitative Data Summary

As this protocol is based on established principles of organic oxidation rather than a specific literature precedent, the following table presents expected or typical quantitative data for this type of reaction. Actual results may vary depending on specific laboratory conditions and optimization.

ParameterExpected ValueNotes
Yield 40-60%Yields can be optimized by careful control of reaction temperature and time.
Purity >95%Purity can be enhanced by effective purification via column chromatography.
Reaction Time 12-24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).
Molar Ratio (Substrate:Oxidant) 1 : 1.5 - 2.5An excess of the oxidant is typically used to ensure complete conversion.

Experimental Protocol

Materials:

  • 3-nitro-4-picoline

  • Sodium periodate (NaIO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitro-4-picoline (1.0 eq) in a mixture of dichloromethane and methanol (e.g., a 3:1 v/v mixture).

  • Addition of Oxidant: In a separate beaker, prepare a solution of sodium periodate (2.0 eq) in deionized water. Slowly add the sodium periodate solution to the stirring solution of 3-nitro-4-picoline at room temperature over a period of 30 minutes using a dropping funnel.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 40-45 °C). Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any unreacted sodium periodate.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (as identified by TLC).

    • Evaporate the solvent from the collected fractions to yield pure this compound as a solid.

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis A 1. Dissolve 3-nitro-4-picoline in DCM/MeOH C 3. Add NaIO4 solution to 3-nitro-4-picoline solution A->C B 2. Prepare aqueous solution of Sodium Periodate B->C D 4. Reflux and Monitor reaction by TLC C->D E 5. Quench reaction with Sodium Thiosulfate D->E F 6. Aqueous Work-up (Extraction & Washes) E->F G 7. Dry organic layer (Na2SO4) F->G H 8. Concentrate under reduced pressure G->H I 9. Purify by Column Chromatography H->I J 10. Isolate pure This compound I->J

Caption: Workflow for the synthesis of this compound.

References

Synthesis of 3-Nitropyridine-4-carbaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step experimental procedure for the synthesis of 3-nitropyridine-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The protocol outlines the synthesis of the precursor, 4-methyl-3-nitropyridine, followed by its selective oxidation to the target aldehyde.

Characterization and Physicochemical Data

A summary of the key physicochemical properties of the synthesized compounds is presented in Table 1. This data is essential for the identification and quality control of the intermediate and the final product.

Table 1: Physicochemical and Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)1H NMR (CDCl3, δ ppm)
4-Methyl-3-nitropyridineC₆H₆N₂O₂138.12Yellowish solid28-30~9.0 (s, 1H), ~8.6 (d, 1H), ~7.4 (d, 1H), ~2.6 (s, 3H)
3-Nitropyridine-4-carbaldehydeC₆H₄N₂O₃152.11Yellow solid67-69~10.4 (s, 1H), ~9.2 (s, 1H), ~8.9 (d, 1H), ~7.8 (d, 1H)

Note: NMR chemical shifts are approximate and based on typical values for similar structures. Actual values may vary.

Experimental Workflow

The synthesis of 3-nitropyridine-4-carbaldehyde is a two-step process, beginning with the formation of the intermediate, 4-methyl-3-nitropyridine, which is then oxidized to the final product. The overall workflow is depicted in the following diagram.

SynthesisWorkflow Experimental Workflow for 3-Nitropyridine-4-carbaldehyde Synthesis cluster_step1 Step 1: Synthesis of 4-Methyl-3-nitropyridine cluster_step2 Step 2: Oxidation to 3-Nitropyridine-4-carbaldehyde A 2-Amino-4-methylpyridine B Nitration (H₂SO₄, HNO₃) A->B 1 C Diazotization & Hydrolysis (NaNO₂, H₂SO₄) B->C 2 D Chlorination (POCl₃, PCl₅) C->D 3 E Dechlorination (Benzoic acid, Cu powder) D->E 4 F 4-Methyl-3-nitropyridine E->F 5 G 4-Methyl-3-nitropyridine H Oxidation (Selenium Dioxide, 1,4-Dioxane) G->H 6 I Work-up & Purification H->I 7 J 3-Nitropyridine-4-carbaldehyde I->J 8

Caption: Synthetic pathway for 3-nitropyridine-4-carbaldehyde.

Detailed Experimental Protocols

Safety Precautions: This procedure involves the use of corrosive acids, toxic reagents (selenium dioxide), and flammable solvents. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

Step 1: Synthesis of 4-Methyl-3-nitropyridine

This multi-stage procedure starts from the commercially available 2-amino-4-methylpyridine.

Materials and Reagents:

  • 2-Amino-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Sodium Nitrite (NaNO₂)

  • Phosphorus Oxychloride (POCl₃)

  • Phosphorus Pentachloride (PCl₅)

  • Benzoic Acid

  • Activated Copper Powder

  • Ammonia solution

  • Chloroform

  • Sodium Carbonate (Na₂CO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Nitration of 2-Amino-4-methylpyridine:

    • To a 1 L flask, add 950 g of concentrated sulfuric acid and cool to below 10 °C in an ice bath.

    • Slowly add 108 g of concentrated nitric acid over 2 hours, maintaining the temperature below 10 °C.

    • To this mixture, add 108 g of 2-amino-4-methylpyridine portion-wise, keeping the temperature below 10 °C.

    • After the addition is complete, heat the reaction mixture at 95 °C for 2 hours.

    • Cool the mixture to room temperature and pour it into 1 L of ice water.

    • Neutralize the solution to pH 7 with a concentrated ammonia solution.

    • Filter the resulting precipitate of 2-amino-4-methyl-3-nitropyridine. This product can be used directly in the next step.

  • Hydrolysis to 2-Hydroxy-4-methyl-3-nitropyridine:

    • In a 3 L four-necked flask, dissolve the crude product from the previous step in 2 L of water and add 260 g of concentrated sulfuric acid.

    • Cool the mixture to below 10 °C and slowly add a solution of 83 g of sodium nitrite in 240 mL of water.

    • Stir the reaction mixture at this temperature for 1 hour.

    • Filter the precipitate and dry at 80 °C to obtain 2-hydroxy-4-methyl-3-nitropyridine.

  • Chlorination to 2-Chloro-4-methyl-3-nitropyridine:

    • In a 1 L flask, add 108 g of 2-hydroxy-4-methyl-3-nitropyridine, 21 g of phosphorus pentachloride, and 200 g of phosphorus oxychloride.

    • Reflux the mixture for 6 hours.

    • After cooling, carefully recover the excess POCl₃ by distillation under reduced pressure.

    • Slowly pour the reaction mixture into 700 mL of ice water.

    • Extract the product with chloroform (4 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Distill the residue under vacuum, collecting the fraction at 110-120 °C / 4.0 kPa to yield 2-chloro-4-methyl-3-nitropyridine.

  • Dechlorination to 4-Methyl-3-nitropyridine:

    • To a flask containing 69 g of 2-chloro-4-methyl-3-nitropyridine, add 122 g of benzoic acid and 64 g of activated copper powder.

    • Heat the mixture and maintain it for 30 minutes after the reaction initiates.

    • Add 400 mL of a 20% aqueous sodium carbonate solution.

    • Perform steam distillation and extract the distillate with chloroform (3 x 100 mL).

    • Dry the combined organic extracts with anhydrous sodium sulfate, filter, and remove the solvent.

    • Distill the residue under reduced pressure, collecting the fraction at 145-155 °C / 4.0 kPa to obtain 4-methyl-3-nitropyridine.

Step 2: Oxidation to 3-Nitropyridine-4-carbaldehyde

This procedure is adapted from the synthesis of the isomeric 3-nitropyridine-2-carbaldehyde and is expected to proceed with similar efficiency.[1]

Materials and Reagents:

  • 4-Methyl-3-nitropyridine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Ethyl Acetate

  • n-Hexane

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of 4-methyl-3-nitropyridine in 80 mL of anhydrous 1,4-dioxane.

    • Add 8.8 g of selenium dioxide to the solution.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and maintain for 48 hours. The mixture will darken as elemental selenium precipitates.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated selenium and any other insoluble materials.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by silica gel column chromatography. A gradient elution with ethyl acetate in n-hexane (e.g., starting from 1:4 and gradually increasing the polarity) is recommended to isolate the desired product.

  • Product Characterization:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3-nitropyridine-4-carbaldehyde as a solid.

    • Characterize the final product by 1H NMR, 13C NMR, and melting point analysis to confirm its identity and purity. The expected 1H NMR spectrum in CDCl₃ should show a singlet for the aldehyde proton around δ 10.4 ppm, and three aromatic protons in the region of δ 7.8-9.2 ppm.

References

Application Notes and Protocols: 3-Nitroisonicotinaldehyde as an Intermediate in Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3-nitroisonicotinaldehyde as a key intermediate in the synthesis of azaindoles, a critical scaffold in medicinal chemistry. The protocols detailed herein are based on the well-established Bartoli indole synthesis, adapted for the specific reactivity of nitropyridine derivatives.

Introduction

Azaindoles, structural analogs of indoles where a carbon atom in the benzene ring is replaced by a nitrogen atom, are of significant interest in drug discovery due to their diverse biological activities. The Bartoli indole synthesis offers a convergent and efficient method for the preparation of substituted indoles and azaindoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[1] This methodology is particularly valuable for the synthesis of 7-substituted indoles and their aza-analogs, which can be challenging to access through other synthetic routes.

This compound, containing both a nitro group ortho to a reactive aldehyde, presents a unique synthetic challenge. The aldehyde functionality is susceptible to attack by the vinyl Grignard reagent required for the Bartoli reaction. Therefore, a protection-deprotection strategy is necessary to successfully employ this intermediate in azaindole synthesis. This document outlines a detailed protocol for the protection of the aldehyde, followed by the Bartoli reaction to form the azaindole core, and subsequent deprotection to yield the final aldehyde-substituted azaindole.

Data Presentation

The following tables summarize typical yields for the Bartoli synthesis of various azaindoles from their corresponding nitropyridine precursors. While specific yield data for the proposed synthesis starting from this compound is not available in the literature, the data presented for analogous systems provide a reasonable expectation for the efficiency of this approach.

Table 1: Synthesis of 6-Azaindoles via the Bartoli Reaction

Starting NitropyridineProductYield (%)
2-Methoxy-3-nitropyridine7-Methoxy-6-azaindole20
2-Fluoro-3-nitropyridine7-Fluoro-6-azaindole35
2-Chloro-3-nitropyridine7-Chloro-6-azaindole33
2-Bromo-3-nitropyridine7-Bromo-6-azaindole22

Data adapted from Bagley et al. as cited in BenchChem Application Notes.[2]

Table 2: Influence of ortho-Substituent on Azaindole Yield

Starting NitropyridineProductYield (%)
4-Methyl-3-nitropyridine7-Methyl-4-azaindole18
2-Chloro-4-methyl-3-nitropyridine7-Methyl-5-chloro-4-azaindole50

This data highlights that a bulky or halogenated ortho-substituent can significantly improve the yield of the Bartoli reaction for azaindole synthesis.[3]

Experimental Protocols

This section provides a detailed, three-stage protocol for the synthesis of 4-formyl-5-azaindole from this compound.

Stage 1: Protection of this compound

The aldehyde group must be protected to prevent its reaction with the vinyl Grignard reagent. The formation of a dibutyl acetal is recommended for its stability under the reaction conditions and relative ease of deprotection.

Materials:

  • This compound

  • 1-Butanol (anhydrous)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous toluene, add anhydrous 1-butanol (2.5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected, indicating the completion of acetal formation.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(dibutoxymethyl)-3-nitropyridine.

  • Purify the crude product by flash column chromatography on silica gel.

Stage 2: Bartoli Azaindole Synthesis

This stage involves the core Bartoli reaction to construct the azaindole ring system.

Materials:

  • 4-(Dibutoxymethyl)-3-nitropyridine (from Stage 1)

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 20% Aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected nitropyridine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3 equivalents, 1.0 M solution in THF) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 8-12 hours.

  • Quench the reaction by the slow addition of a 20% aqueous NH₄Cl solution at -20 °C.

  • Allow the mixture to warm to room temperature and extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected 4-formyl-5-azaindole.

Stage 3: Deprotection of the Aldehyde

The final step is the removal of the acetal protecting group to reveal the desired aldehyde functionality.

Materials:

  • Protected 4-formyl-5-azaindole (from Stage 2)

  • Acetone

  • Water

  • p-Toluenesulfonic acid (catalytic amount)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the protected azaindole in a mixture of acetone and water.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final 4-formyl-5-azaindole.

Visualizations

The following diagrams illustrate the key chemical transformation and the experimental workflow.

Bartoli_Azaindole_Synthesis cluster_start Starting Material cluster_protection Protection cluster_bartoli Bartoli Reaction cluster_deprotection Deprotection This compound Protected_Aldehyde 4-(Dibutoxymethyl)- 3-nitropyridine This compound->Protected_Aldehyde + 1-Butanol, H+ Protected_Azaindole Protected 4-Formyl- 5-azaindole Protected_Aldehyde->Protected_Azaindole + 3 eq. VinylMgBr Final_Product 4-Formyl-5-azaindole Protected_Azaindole->Final_Product H3O+

Caption: Synthetic pathway from this compound to 4-formyl-5-azaindole.

Experimental_Workflow Start This compound Protection Acetal Protection (1-Butanol, p-TsOH, Toluene, Reflux) Start->Protection Purification1 Purification (Column Chromatography) Protection->Purification1 Bartoli Bartoli Reaction (3 eq. VinylMgBr, THF, -78°C to -20°C) Purification1->Bartoli Workup Aqueous Workup (NH4Cl) Bartoli->Workup Purification2 Purification (Column Chromatography) Workup->Purification2 Deprotection Acetal Deprotection (H3O+, Acetone/Water, Reflux) Purification2->Deprotection Purification3 Final Purification Deprotection->Purification3 FinalProduct 4-Formyl-5-azaindole Purification3->FinalProduct

Caption: Experimental workflow for the synthesis of 4-formyl-5-azaindole.

Bartoli_Mechanism Nitroarene o-Substituted Nitropyridine N=O(+)-O- Nitrosoarene Nitroso-pyridine Intermediate Nitroarene->Nitrosoarene 1st eq. Grignard1 VinylMgBr Grignard1->Nitroarene Adduct Adduct Nitrosoarene->Adduct 2nd eq. Grignard2 VinylMgBr Grignard2->Nitrosoarene Rearrangement [3,3]-Sigmatropic Rearrangement Adduct->Rearrangement Cyclization Cyclization & Tautomerization Rearrangement->Cyclization Intermediate Dihydroazaindole Intermediate Cyclization->Intermediate Aromatization Aromatization (Workup) Intermediate->Aromatization 3rd eq. & Workup Grignard3 VinylMgBr Grignard3->Intermediate Azaindole Azaindole Product Aromatization->Azaindole

Caption: Simplified mechanism of the Bartoli azaindole synthesis.

References

Application Notes: 3-Nitroisonicotinaldehyde as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors is therefore a cornerstone of modern drug discovery. The pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in FDA-approved kinase inhibitors due to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2] 3-Nitroisonicotinaldehyde, a pyridine derivative featuring both a reactive aldehyde and a nitro group, represents a highly valuable but underexplored starting material for the synthesis of novel kinase inhibitors.

The strategic placement of its functional groups offers a powerful platform for building diverse molecular architectures. The aldehyde at the 4-position serves as a versatile handle for introducing a variety of substituents, often through reductive amination, to probe the solvent-exposed regions of the kinase active site. The nitro group at the 3-position can be readily reduced to an amine, which can then be functionalized to interact with the crucial hinge region of the kinase or to serve as an anchor for constructing more complex heterocyclic systems. This dual functionality allows for a modular and efficient approach to generating libraries of potential kinase inhibitors.

These application notes provide a comprehensive overview of the potential applications of this compound in kinase inhibitor synthesis. While direct literature on the use of this specific aldehyde is not yet extensive, the following sections outline chemically sound synthetic strategies and detailed protocols based on established methodologies for analogous nitropyridine compounds.

Target Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the regulation of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[3][4] These pathways typically consist of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[3][4] The ERK, JNK, and p38 MAPK pathways are the most extensively studied in mammals.[3][4] Dysregulation of these pathways is a common feature in many cancers, making their components, such as MEK1/2 (a MAPKK) and ERK1/2 (a MAPK), attractive targets for therapeutic intervention. A hypothetical inhibitor derived from this compound could be designed to target kinases within this cascade, for instance, MEK1/2.

MAPK_Pathway Figure 1: Simplified MAPK/ERK Signaling Pathway and Point of Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK1/2 (MAPKK) RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Hypothetical Inhibitor (from this compound) Inhibitor->MEK

Figure 1: Simplified MAPK/ERK Signaling Pathway and Point of Inhibition.

Synthetic Strategies

Two primary synthetic pathways are proposed for the utilization of this compound in the synthesis of kinase inhibitors. These routes offer flexibility in the introduction of various chemical moieties to optimize inhibitor potency and selectivity.

Pathway A: Initial Reductive Amination

This strategy prioritizes the modification of the aldehyde group to introduce a key interacting moiety before the functionalization of the nitro group.

workflow_A Figure 2: Synthetic workflow starting with reductive amination. start This compound step1 Step 1: Reductive Amination (with Primary/Secondary Amine) start->step1 intermediate1 Intermediate A step1->intermediate1 step2 Step 2: Nitro Group Reduction (e.g., Fe/NH4Cl) intermediate1->step2 intermediate2 Intermediate B (3-Aminopyridine derivative) step2->intermediate2 step3 Step 3: Amine Functionalization (e.g., Sulfonylation, Acylation) intermediate2->step3 end Final Kinase Inhibitor step3->end

Figure 2: Synthetic workflow starting with reductive amination.
Pathway B: Initial Nitro Group Reduction

This alternative approach first reduces the nitro group to an amine, which can then be used to construct a core heterocyclic system or be functionalized, prior to modifying the aldehyde.

workflow_B Figure 3: Synthetic workflow with initial nitro group reduction. start This compound step1 Step 1: Nitro Group Reduction (e.g., Fe/NH4Cl) start->step1 intermediate1 3-Aminoisonicotinaldehyde step1->intermediate1 step2 Step 2: Amine Functionalization (e.g., Sulfonylation, Acylation) intermediate1->step2 intermediate2 Intermediate C step2->intermediate2 step3 Step 3: Aldehyde Modification (e.g., Reductive Amination) intermediate2->step3 end Final Kinase Inhibitor step3->end

Figure 3: Synthetic workflow with initial nitro group reduction.

Experimental Protocols

The following are detailed, hypothetical protocols for the key transformations outlined in the synthetic pathways. These are based on established chemical methodologies. Researchers should optimize conditions for their specific substrates.

Protocol 1: Reductive Amination of this compound (Pathway A, Step 1)

This protocol describes the coupling of this compound with a primary amine.

  • Materials:

    • This compound

    • Primary amine of choice (e.g., 2,4-difluoroaniline)

    • Sodium triacetoxyborohydride (STAB)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in DCE, add the primary amine (1.1 eq).

    • Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Stir the reaction at room temperature for 4-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Protocol 2: Reduction of the Nitro Group (Pathway A, Step 2 or Pathway B, Step 1)

This protocol details the reduction of the nitro group to a primary amine.

  • Materials:

    • Nitro-substituted pyridine derivative

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Celite®

  • Procedure:

    • To a solution of the nitro-substituted pyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (3.0 eq) and iron powder (5.0 eq).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 1-3 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

    • Wash the Celite® pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amino-pyridine derivative, which can be used in the next step with or without further purification.

Protocol 3: Sulfonamide Formation (Amine Functionalization - Pathway A, Step 3 or Pathway B, Step 2)

This protocol describes the reaction of the newly formed amine with a sulfonyl chloride.

  • Materials:

    • Amino-pyridine derivative

    • Sulfonyl chloride of choice (e.g., benzenesulfonyl chloride)

    • Pyridine or triethylamine (TEA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the amino-pyridine derivative (1.0 eq) in DCM and add pyridine or TEA (2.0 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Add the sulfonyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.

Hypothetical Data Presentation

The following table presents hypothetical inhibitory concentration (IC₅₀) values for a series of compounds synthesized from this compound, targeting MEK1 and a related kinase, p38α, to assess selectivity. Note: These values are for illustrative purposes only and are intended to demonstrate how data for novel inhibitors would be presented.

Compound IDR¹ Group (from Reductive Amination)R² Group (from Amine Functionalization)MEK1 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity (p38α/MEK1)
HYPO-001 2,4-DifluorobenzylBenzenesulfonyl151,25083
HYPO-002 2-Chloro-4-fluorobenzylBenzenesulfonyl221,80082
HYPO-003 2,4-Difluorobenzyl4-Methylbenzenesulfonyl121,10092
HYPO-004 2,4-Difluorobenzyl4-Methoxybenzenesulfonyl352,50071
HYPO-005 3-MethoxypropylBenzenesulfonyl150>10,000>66

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel kinase inhibitors. Its dual functional handles allow for the systematic exploration of chemical space around the pyridine core, a well-established pharmacophore for kinase inhibition. The synthetic pathways and protocols outlined in these application notes provide a solid foundation for researchers to design and synthesize libraries of compounds targeting various kinases. The modular nature of the proposed syntheses is particularly amenable to medicinal chemistry efforts aimed at optimizing potency, selectivity, and pharmacokinetic properties. Further investigation into the application of this building block is warranted and has the potential to yield novel and effective therapeutic agents.

References

The Strategic Role of 3-Nitroisonicotinaldehyde in the Synthesis of Novel PIM Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the prospective role of 3-Nitroisonicotinaldehyde as a key building block in the synthesis of potent and selective PIM kinase inhibitors. While direct literature explicitly detailing the use of this compound for this purpose is emerging, its structural motifs—a pyridine core, a reactive aldehyde, and a versatile nitro group—position it as a highly valuable starting material for generating libraries of novel kinase inhibitors. The protocols and strategies outlined herein are based on established chemical methodologies for the synthesis of related pyridine-based PIM kinase inhibitors.

Introduction to PIM Kinases and Their Role in Disease

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] Unlike many other kinases, PIM kinases are constitutively active and their functional regulation occurs primarily at the level of transcription, translation, and protein stability.[3] Their expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway.[2]

Overexpression of PIM kinases is a hallmark of numerous hematological malignancies and solid tumors, including leukemia, lymphoma, and prostate cancer.[4] PIM kinases promote tumorigenesis by phosphorylating a range of downstream substrates involved in cell cycle progression (e.g., p21, p27, Cdc25A) and apoptosis inhibition (e.g., BAD).[3][5] Given their significant role in cancer, PIM kinases have emerged as attractive therapeutic targets for the development of novel anticancer agents.

PIM Kinase Signaling Pathway

The PIM kinases are key downstream effectors of the JAK/STAT pathway and have significant crosstalk with other critical signaling cascades, such as the PI3K/Akt/mTOR pathway.[1][6] Understanding this intricate signaling network is crucial for the rational design of effective PIM kinase inhibitors.

PIM_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokines / Growth Factors Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation PI3K PI3K Receptor->PI3K STAT STAT JAK->STAT Phosphorylation PIM PIM Kinase (PIM1, PIM2, PIM3) STAT->PIM Transcriptional Activation BAD BAD PIM->BAD Phosphorylation (Inhibition) p21 p21 PIM->p21 Phosphorylation (Inactivation) p27 p27 PIM->p27 Phosphorylation (Inactivation) Cdc25A Cdc25A PIM->Cdc25A Phosphorylation (Activation) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis BAD->Apoptosis Induces CellCycle Cell Cycle Progression p21->CellCycle Inhibits p27->CellCycle Inhibits Cdc25A->CellCycle Promotes

Caption: PIM Kinase Signaling Pathway.

This compound as a Scaffold for PIM Kinase Inhibitors

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[7] Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an ideal core for inhibitor design. This compound provides a strategic starting point for the synthesis of pyridine-based PIM kinase inhibitors due to its key chemical features:

  • Pyridine Core: Serves as the foundational hinge-binding element.

  • Aldehyde Group: A versatile functional group that can be readily transformed through various reactions such as reductive amination, Wittig reactions, and condensations to introduce diverse side chains that can occupy the solvent-exposed region of the ATP-binding site.

  • Nitro Group: Can be reduced to an amino group, providing a key attachment point for building out the inhibitor scaffold and introducing substituents that can enhance potency and selectivity.

The following diagram illustrates a generalized workflow for the synthesis of PIM kinase inhibitors using a nitro-substituted pyridine aldehyde like this compound as a starting material.

Synthesis_Workflow Start This compound Step1 Reductive Amination (Introduction of R1) Start->Step1 Intermediate1 N-Substituted 3-Nitropyridin-4-ylmethanamine Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 4-((R1-amino)methyl) pyridin-3-amine Step2->Intermediate2 Step3 Scaffold Elaboration (e.g., Cyclization, Acylation with R2) Intermediate2->Step3 FinalProduct Pyridine-Based PIM Kinase Inhibitor Library Step3->FinalProduct

Caption: General Synthetic Workflow.

Experimental Protocols

The following protocols are generalized procedures based on established synthetic methodologies for the preparation of pyridine-based kinase inhibitors. Researchers should optimize these conditions for specific substrates and desired products.

Protocol 1: Reductive Amination of this compound

This protocol describes the introduction of a diverse side chain (R1-NH2) via reductive amination of the aldehyde functionality.

Materials:

  • This compound

  • Primary or secondary amine (R1R2NH)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DCE or THF, add the desired amine (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted 3-nitropyridin-4-ylmethanamine.

Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to a primary amine, a key step for further functionalization.

Materials:

  • N-substituted 3-nitropyridin-4-ylmethanamine (from Protocol 1)

  • Iron powder (Fe) or Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ammonium chloride (NH4Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Water

  • Sodium bicarbonate or Sodium hydroxide solution

  • Celite

Procedure (using Iron powder):

  • To a solution of the nitro compound (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (5.0 eq) and iron powder (5.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Adjust the pH of the aqueous residue to basic (pH 8-9) with sodium bicarbonate or sodium hydroxide solution.

  • Extract the product with ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired 4-((substituted-amino)methyl)pyridin-3-amine.

Protocol 3: PIM Kinase Inhibition Assay (In Vitro)

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against PIM kinases.

Materials:

  • Recombinant human PIM1, PIM2, or PIM3 enzyme

  • Peptide substrate (e.g., a derivative of BAD)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase buffer.

  • In a 384-well plate, add the kinase buffer, the peptide substrate, and the inhibitor solution.

  • Initiate the kinase reaction by adding the PIM kinase enzyme.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation

The following tables present hypothetical quantitative data for a series of PIM kinase inhibitors derived from a 3-nitro-4-formylpyridine core. This data is for illustrative purposes to demonstrate how structure-activity relationships (SAR) can be tabulated.

Table 1: Inhibitory Activity of Pyridine-Based Compounds Against PIM Kinases

Compound IDR1 (from Reductive Amination)R2 (from Amine Functionalization)PIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)
PIMi-001 CyclopropylBenzoyl150320250
PIMi-002 4-FluorobenzylAcetyl85150120
PIMi-003 Morpholinoethyl4-Chlorobenzoyl256045
PIMi-004 Piperidin-4-ylPyridine-3-carbonyl102518
Staurosporine (Reference)(Reference)16.7--

Table 2: Antiproliferative Activity of Lead Compounds in Cancer Cell Lines

Compound IDCell LineIC50 (µM)
PIMi-003 MV4-11 (AML)0.8
HCT116 (Colon)1.5
PIMi-004 MV4-11 (AML)0.3
HCT116 (Colon)0.9

Conclusion

This compound and related nitro-substituted pyridine aldehydes represent a promising and versatile class of starting materials for the synthesis of novel PIM kinase inhibitors. The strategic combination of a hinge-binding pyridine core with readily functionalizable aldehyde and nitro groups allows for the generation of diverse chemical libraries with the potential for high potency and selectivity. The protocols and application notes provided herein offer a foundational framework for researchers to explore this chemical space in the ongoing quest for effective cancer therapeutics targeting the PIM kinase family.

References

Application Notes and Protocols for 3-Nitroisonicotinaldehyde in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitroisonicotinaldehyde is a versatile building block for the synthesis of complex heterocyclic molecules. Its electron-deficient pyridine ring, substituted with a nitro group, makes the aldehyde functionality highly reactive and thus an excellent candidate for participation in various multi-component reactions (MCRs). MCRs are powerful tools in medicinal chemistry and drug discovery, allowing for the rapid, one-pot synthesis of diverse molecular scaffolds from three or more starting materials. This document provides detailed application notes and experimental protocols for the use of this compound in three key MCRs: the Ugi, Passerini, and Biginelli reactions. The resulting heterocyclic compounds, incorporating a nitro-substituted pyridine moiety, are of significant interest for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Ugi Four-Component Reaction (U-4CR)

Application Notes

The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, producing α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1] The use of this compound in the U-4CR is anticipated to yield peptidomimetic structures with a nitro-substituted pyridine core. These products are of particular interest in drug discovery due to their potential to mimic peptide structures and interact with biological targets.[2] The electron-withdrawing nature of the nitro group and the pyridine nitrogen in this compound is expected to enhance the electrophilicity of the aldehyde carbon, potentially leading to faster reaction times and high yields. The resulting Ugi adducts can serve as scaffolds for the synthesis of more complex heterocyclic systems through post-Ugi modifications.[3]

Potential Applications of Ugi Products:

The bis-amide products of the Ugi reaction are considered valuable in pharmaceutical development.[2] The incorporation of the 3-nitropyridine moiety may confer specific biological activities, and libraries of these compounds can be screened for various therapeutic targets, including proteases and as antibacterial agents.

Experimental Protocol: Synthesis of a Representative α-Acylamino Amide

This protocol is adapted from a general procedure for the Ugi reaction with substituted aldehydes.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Acetic Acid (1.0 eq)

  • tert-Butyl isocyanide (1.0 eq)

  • Methanol (as solvent)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 2 mmol, 0.30 g) and benzylamine (e.g., 2 mmol, 0.22 mL) in methanol (10 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • To the reaction mixture, add acetic acid (e.g., 2 mmol, 0.12 mL).

  • Add tert-butyl isocyanide (e.g., 2 mmol, 0.23 mL) dropwise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with a saturated aqueous solution of sodium bicarbonate (20 mL) and extract with ethyl acetate (3 x 20 mL).[4]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure α-acylamino amide.

Quantitative Data (Expected)

The following table presents expected yields and reaction times based on similar Ugi reactions with nitro-substituted aromatic aldehydes.

AldehydeAmineCarboxylic AcidIsocyanideSolventTime (h)Yield (%)
This compoundBenzylamineAcetic Acidtert-Butyl IsocyanideMethanol24-4875-90
3-NitrobenzaldehydeAnilineBenzoic AcidCyclohexyl IsocyanideMethanol2485

Experimental Workflow

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_product Product Aldehyde This compound Mixing Mix Aldehyde, Amine, Acid in Methanol Aldehyde->Mixing Amine Amine Amine->Mixing Acid Carboxylic Acid Acid->Mixing Isocyanide Isocyanide Addition Add Isocyanide Isocyanide->Addition Mixing->Addition Reaction Stir at RT Addition->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product α-Acylamino Amide Purification->Product

Caption: Workflow for the Ugi four-component reaction.

Passerini Three-Component Reaction

Application Notes

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[5] This reaction is highly atom-economical and often proceeds with high yields.[6] The electrophilicity of this compound makes it a suitable substrate for the Passerini reaction. The resulting α-acyloxy carboxamides containing the 3-nitropyridine moiety are valuable scaffolds in medicinal chemistry.[7] These compounds can be considered as ester-containing peptidomimetics. While esters can be labile in vivo, strategic design of the substituents can lead to metabolically stable compounds.[8]

Potential Applications of Passerini Products:

Passerini products have shown a range of biological activities, including anticancer and antimicrobial properties.[5][9] The α-acyloxy carboxamide core is a versatile template for further chemical modifications to generate libraries of drug-like molecules.

Experimental Protocol: Synthesis of a Representative α-Acyloxy Carboxamide

This protocol is adapted from a general procedure for the Passerini reaction.[10]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Benzoic Acid (1.0 eq)

  • Cyclohexyl isocyanide (1.0 eq)

  • Dichloromethane (DCM, as solvent)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 1 mmol, 0.15 g) and benzoic acid (e.g., 1 mmol, 0.12 g).

  • Dissolve the solids in dichloromethane (5 mL).

  • To the stirred solution, add cyclohexyl isocyanide (e.g., 1 mmol, 0.12 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure α-acyloxy carboxamide.

Quantitative Data (Expected)

The following table presents expected yields and reaction times based on similar Passerini reactions.

AldehydeCarboxylic AcidIsocyanideSolventTime (h)Yield (%)
This compoundBenzoic AcidCyclohexyl IsocyanideDCM2480-95
BenzaldehydeAcetic AcidMethyl IsocyanoacetateNeat288

Experimental Workflow

Passerini_Reaction_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_product Product Aldehyde This compound Mixing Mix Aldehyde and Acid in DCM Aldehyde->Mixing Acid Carboxylic Acid Acid->Mixing Isocyanide Isocyanide Addition Add Isocyanide Isocyanide->Addition Mixing->Addition Reaction Stir at RT Addition->Reaction Purification Purification Reaction->Purification Product α-Acyloxy Carboxamide Purification->Product

Caption: Workflow for the Passerini three-component reaction.

Biginelli Reaction

Application Notes

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[11] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including acting as calcium channel blockers, and exhibiting antibacterial, anti-inflammatory, and anticancer properties.[12][13] The use of this compound in the Biginelli reaction is expected to yield DHPMs bearing a 3-nitropyridinyl substituent at the 4-position. Aromatic aldehydes with electron-withdrawing groups, such as nitrobenzaldehyde, generally give good to excellent yields in the Biginelli reaction.[14]

Potential Applications of Biginelli Products:

DHPMs are a privileged scaffold in drug discovery. The introduction of the 3-nitropyridine moiety could lead to novel compounds with enhanced or specific biological activities. For instance, some DHPM derivatives have shown potential as anti-tubercular agents.[15] A library of such compounds derived from this compound could be a valuable resource for screening against various diseases.

Experimental Protocol: Synthesis of a Representative Dihydropyrimidinone

This protocol is adapted from a procedure for the Biginelli reaction with 3-nitrobenzaldehyde.[16]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol (as solvent)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, combine this compound (e.g., 10 mmol, 1.52 g), ethyl acetoacetate (e.g., 10 mmol, 1.27 mL), and urea (e.g., 15 mmol, 0.90 g) in ethanol (20 mL).[14]

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).

  • Reflux the reaction mixture with stirring for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid product with cold water and then a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.

Quantitative Data (Expected)

The following table presents expected yields and reaction times based on similar Biginelli reactions with nitro-substituted aromatic aldehydes.[17]

Aldehydeβ-Ketoester(Thio)ureaCatalystTime (h)Yield (%)
This compoundEthyl AcetoacetateUreaHCl3-485-95
2-NitrobenzaldehydeEthyl AcetoacetateThioureaHeterogeneous0.690
4-NitrobenzaldehydeMethyl AcetoacetateUrea--72

Experimental Workflow

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_product Product Aldehyde This compound Mixing Mix Reactants in Ethanol Aldehyde->Mixing Ketoester β-Ketoester Ketoester->Mixing Urea Urea Urea->Mixing Catalysis Add Catalytic Acid Mixing->Catalysis Reaction Reflux Catalysis->Reaction Precipitation Precipitate in Water Reaction->Precipitation Filtration Filter and Wash Precipitation->Filtration Product Dihydropyrimidinone Filtration->Product

Caption: Workflow for the Biginelli three-component reaction.

References

Application Notes and Protocols: Condensation Reactions of 3-Nitroisonicotinaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Knoevenagel condensation reactions between 3-nitroisonicotinaldehyde and various active methylene compounds. The resulting α,β-unsaturated products are valuable intermediates in organic synthesis, particularly for the development of novel therapeutic agents. The protocols detailed below are based on established methodologies for similar aromatic aldehydes and provide a strong foundation for the synthesis and exploration of this class of compounds.

Introduction

The Knoevenagel condensation is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product. This compound, with its electron-withdrawing nitro group, is a highly reactive aldehyde, making it an excellent substrate for these condensation reactions. The resulting vinyl-substituted nitropyridine scaffolds are of significant interest in medicinal chemistry due to their potential as intermediates for the synthesis of various biologically active molecules. For instance, derivatives of similar nitroaromatic compounds have shown potential as anti-inflammatory agents.[1]

Applications in Drug Development

The products derived from the condensation of this compound with active methylene compounds serve as versatile building blocks in drug discovery. The α,β-unsaturated system is a key pharmacophore that can participate in Michael additions with biological nucleophiles, a mechanism often exploited in the design of enzyme inhibitors. Furthermore, the nitropyridine moiety can be chemically modified, for example, through reduction of the nitro group to an amine, opening avenues for further diversification and the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Benzylidenemalononitrile derivatives, analogous to the products of condensation with malononitrile, are recognized as important intermediates in the synthesis of pharmaceuticals.[2]

Data Presentation: Condensation Reactions of Aromatic Aldehydes

While specific quantitative data for the condensation of this compound is limited in publicly available literature, the following table summarizes typical yields and reaction conditions for the Knoevenagel condensation of analogous aromatic aldehydes with various active methylene compounds. This data provides a useful benchmark for optimizing the reactions of this compound.

AldehydeActive Methylene CompoundCatalystSolventTimeYield (%)Reference
4-NitrobenzaldehydeMalononitrileNiCu@MWCNTH₂O/CH₃OH (1:1)35 min74 ± 3[3]
3,4,5-TrimethoxybenzaldehydeMalononitrileNiCu@MWCNTH₂O/CH₃OH (1:1)10 min96 ± 2[3]
4-HydroxybenzaldehydeMalononitrileNiCu@MWCNTH₂O/CH₃OH (1:1)12 min95 ± 1[3]
2-NitrobenzaldehydeEthyl CyanoacetateMorpholine (5 mol%)Water1 h92.3[4]
4-ChlorobenzaldehydeEthyl CyanoacetateDABCO[HyEtPy]Cl–H₂O20 min99[5]
3-Nitro salicylaldehydeEthyl AcetoacetatePiperidineEthanol--[6]
m-NitrobenzaldehydeMethoxyethyl acetoacetateConc. H₂SO₄Ethyl Acetate2-3 h>70[7]

Experimental Protocols

The following are detailed protocols for the Knoevenagel condensation of this compound with representative active methylene compounds. These protocols are adapted from established procedures for similar reactions.

Protocol 1: Synthesis of 2-((3-Nitropyridin-4-yl)methylene)malononitrile

This protocol is adapted from a general procedure for the Knoevenagel condensation of aromatic aldehydes with malononitrile.[3]

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add malononitrile (1.1 mmol) to the solution and stir until it dissolves.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion of the reaction (typically within 1-2 hours, indicated by the disappearance of the aldehyde spot on the TLC plate), a precipitate may form.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent using a rotary evaporator. The product may crystallize upon cooling.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 2-((3-nitropyridin-4-yl)methylene)malononitrile.

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(3-nitropyridin-4-yl)acrylate

This protocol is based on a general procedure for the condensation of aromatic aldehydes with ethyl cyanoacetate.[4][8]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Ammonium acetate (catalyst)

  • Butanol (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate with a reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), ethyl cyanoacetate (1.1 mmol), and a catalytic amount of ammonium acetate (e.g., 0.1 mmol).

  • Add butanol (10 mL) as the solvent.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using TLC. The reaction is typically complete within 3 hours.[8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield pure ethyl 2-cyano-3-(3-nitropyridin-4-yl)acrylate.

  • Dry the purified product.

Protocol 3: Synthesis of 3-((3-Nitropyridin-4-yl)methylene)pentane-2,4-dione

This protocol is adapted from the condensation of nitro salicylaldehydes with ethyl acetoacetate (a similar active methylene compound).[6]

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a flask, dissolve this compound (1.0 g) in acetylacetone (2 mL). A small amount of ethanol can be added to aid dissolution upon gentle warming.

  • Cool the solution to approximately 40°C.

  • Add 3-4 drops of piperidine to the stirred solution. The mixture may become viscous.

  • Cool the mixture in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.

  • Triturate the resulting solid with a small amount of cold ethanol and collect the solid by filtration.

  • Wash the solid with cold ethanol until the washings are colorless.

  • Recrystallize the product from an ethanol-acetone mixture to obtain pale yellow needles of 3-((3-nitropyridin-4-yl)methylene)pentane-2,4-dione.

  • Dry the purified product.

Visualizations

Experimental Workflow for Knoevenagel Condensation

Knoevenagel_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification Aldehyde This compound Mixing Dissolve Reactants & Add Catalyst Aldehyde->Mixing Methylene Active Methylene Compound Methylene->Mixing Reaction Stir at appropriate temperature Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Isolation Isolation of Crude Product Monitoring->Isolation Complete Purification Recrystallization or Chromatography Isolation->Purification FinalProduct Pure Condensation Product Purification->FinalProduct

Caption: General workflow for the Knoevenagel condensation of this compound.

Logical Relationship of Reaction Components

Reaction_Components Aldehyde This compound (Electrophile) Product α,β-Unsaturated Product Aldehyde->Product Methylene Active Methylene Compound (Nucleophile) Methylene->Product Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Aldehyde activates Catalyst->Methylene deprotonates Water Water (Byproduct)

Caption: Key components and their roles in the Knoevenagel condensation reaction.

References

Synthesis of Schiff Bases from 3-Nitroisonicotinaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and scientific context for the synthesis of Schiff bases derived from 3-Nitroisonicotinaldehyde. This class of compounds holds significant promise for researchers in medicinal chemistry, materials science, and drug development due to the versatile chemical properties imparted by the pyridine ring, the nitro group, and the imine functionality. The protocols outlined below are designed to be adaptable for the synthesis of a diverse library of Schiff base derivatives, facilitating further investigation into their biological and material properties.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone of coordination chemistry and medicinal research. The incorporation of a 3-nitro-substituted pyridine-4-carboxaldehyde moiety introduces unique electronic and steric features, making these Schiff bases attractive ligands for metal complexes and potential bioactive agents. The electron-withdrawing nature of the nitro group and the coordinating ability of the pyridine nitrogen can significantly influence the pharmacological and material characteristics of the resulting compounds. Potential applications for these Schiff bases and their metal complexes include antimicrobial, anticancer, and catalytic activities.[1][2]

Synthesis Workflow

The synthesis of Schiff bases from this compound is typically a straightforward condensation reaction with a primary amine. The general workflow involves the reaction of the aldehyde with the desired amine in a suitable solvent, often with acid or base catalysis, followed by purification of the resulting Schiff base.

SynthesisWorkflow Reactants This compound + Primary Amine Solvent Solvent Selection (e.g., Ethanol, Methanol) Reactants->Solvent Dissolution Reaction Reaction Conditions (e.g., Reflux, Stirring) Solvent->Reaction Initiation Isolation Product Isolation (e.g., Filtration, Evaporation) Reaction->Isolation Completion Purification Purification (e.g., Recrystallization) Isolation->Purification Characterization Characterization (FTIR, NMR, MS) Purification->Characterization Applications Applications (Biological Screening, Material Science) Characterization->Applications

Caption: General workflow for the synthesis and application of Schiff bases from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Schiff bases from this compound. These are generalized procedures that can be adapted based on the specific primary amine used and the desired scale of the reaction.

Protocol 1: General Synthesis of Schiff Bases via Conventional Heating

This protocol describes a standard method for the synthesis of Schiff bases using conventional heating under reflux.

Materials:

  • This compound

  • Primary amine of choice (e.g., aniline, substituted anilines, alkylamines)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

  • In a separate beaker, dissolve the primary amine (1.0 eq.) in absolute ethanol.

  • Add the amine solution to the aldehyde solution with continuous stirring.

  • (Optional) Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a condenser and reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product, if precipitated, can be collected by filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator or a vacuum oven.

  • If the product does not precipitate upon cooling, the solvent can be removed under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Protocol 2: Synthesis of Metal Complexes of Schiff Bases

This protocol outlines the synthesis of metal complexes using the prepared Schiff bases as ligands.

Materials:

  • Synthesized Schiff base ligand

  • Metal salt (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂)

  • Ethanol (or Methanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the Schiff base ligand (2.0 eq.) in hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal salt (1.0 eq.) in ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with vigorous stirring.

  • A change in color and/or the formation of a precipitate usually indicates the formation of the complex.

  • Continue stirring the reaction mixture at room temperature or with gentle heating for 1-3 hours.

  • Collect the precipitated metal complex by filtration.

  • Wash the complex with ethanol to remove any unreacted ligand and metal salt.

  • Dry the complex in a desiccator.

Data Presentation

The following tables summarize typical data that should be collected and reported for the synthesized Schiff bases and their metal complexes.

Table 1: Physicochemical Data of a Representative Schiff Base

ParameterValue
Molecular Formula To be determined
Molecular Weight To be determined
Melting Point (°C) To be determined
Color To be determined
Yield (%) To be determined
Solubility To be determined

Table 2: Spectroscopic Data of a Representative Schiff Base

Spectroscopic TechniqueKey Peaks/Shifts
FTIR (cm⁻¹) ~1600-1650 (C=N, azomethine), ~1500-1550 & ~1340-1360 (NO₂, asymmetric & symmetric stretching)
¹H NMR (ppm) ~8.5-9.5 (s, 1H, -CH=N-), Aromatic protons
¹³C NMR (ppm) ~150-165 (-CH=N-), Aromatic carbons
Mass Spectrometry (m/z) [M]⁺ or [M+H]⁺

Potential Applications and Signaling Pathways

Schiff bases and their metal complexes derived from this compound are of significant interest for their potential biological activities. The imine group is often crucial for their bioactivity, and the presence of the nitro group can enhance their antimicrobial and anticancer properties.[3][4] Metal complexation can further augment these activities.[5]

One of the proposed mechanisms for the anticancer activity of some Schiff bases involves the induction of apoptosis. This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

ApoptosisPathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Schiff Base Complex Schiff Base Complex Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Schiff Base Complex->Death Receptors (e.g., Fas, TNFR) Mitochondria Mitochondria Schiff Base Complex->Mitochondria Caspase-8 Caspase-8 Death Receptors (e.g., Fas, TNFR)->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

References

Application Notes and Protocols: 3-Nitroisonicotinaldehyde in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of novel heterocyclic compounds utilizing 3-nitroisonicotinaldehyde as a key starting material. The protocols outlined below focus on multicomponent reactions to generate biologically relevant scaffolds, such as pyrazolo[3,4-b]pyridines and dihydropyrimidinones.

Introduction

This compound is a versatile building block in heterocyclic synthesis. The presence of the electron-withdrawing nitro group and the reactive aldehyde functionality on the pyridine ring allows for a variety of chemical transformations, making it an attractive starting material for the generation of diverse molecular architectures. The resulting heterocyclic compounds, particularly those containing fused pyridine rings, are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.[1][2]

Synthesis of Novel Heterocyclic Compounds

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds with a wide range of reported biological activities, including antimicrobial and anticancer properties.[1][2] A common and efficient method for their synthesis is a one-pot, three-component reaction involving an aminopyrazole, an aldehyde, and an active methylene compound.

Experimental Protocol: Three-Component Synthesis of 4-(3-nitropyridin-4-yl)-1,6-dihydro-1H-pyrazolo[3,4-b]pyridin-5-carbonitrile

This protocol describes a general procedure for the synthesis of pyrazolo[3,4-b]pyridine derivatives using this compound.

Materials:

  • 5-Amino-3-methyl-1-phenylpyrazole

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 5-amino-3-methyl-1-phenylpyrazole (1 mmol) and this compound (1 mmol) in ethanol (15 mL).

  • Add malononitrile (1 mmol) to the mixture.

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.

Quantitative Data:

While specific data for the reaction with this compound is not extensively available, analogous three-component syntheses of pyrazolo[3,4-b]pyridines using different aldehydes report yields ranging from good to excellent.

ReactantsProductCatalystSolventReaction TimeYield (%)Reference
5-Aminopyrazole, Aldehyde, MalononitrilePyrazolo[3,4-b]pyridinePiperidineEthanol4-6 h75-90General Protocol

Logical Relationship of Synthesis:

Synthesis A 5-Aminopyrazole E One-Pot Reaction (Reflux in Ethanol) A->E B This compound B->E C Malononitrile C->E D Piperidine (catalyst) D->E F Pyrazolo[3,4-b]pyridine Derivative E->F

Three-component synthesis of pyrazolo[3,4-b]pyridines.
Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction

The Biginelli reaction is a well-established multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[3][4] These compounds are known to exhibit a range of pharmacological activities. This protocol outlines the synthesis of a dihydropyrimidinone derivative using this compound.

Experimental Protocol: One-Pot Synthesis of 4-(3-nitropyridin-4-yl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Hydrochloric acid (catalyst)

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification.

Quantitative Data:

The Biginelli reaction is known for its efficiency, with yields often being moderate to high depending on the specific substrates and catalyst used.

ReactantsProductCatalystSolventReaction TimeYield (%)Reference
Aldehyde, β-Ketoester, UreaDihydropyrimidinoneAcidEthanol8-12 h60-85General Protocol

Experimental Workflow:

Biginelli_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A This compound D Mix in Ethanol A->D B Ethyl Acetoacetate B->D C Urea C->D E Add HCl (catalyst) D->E F Reflux (8-12h) E->F G Cool in Ice Bath F->G H Filter Precipitate G->H I Wash with Water & Ethanol H->I J Dry under Vacuum I->J

Workflow for the Biginelli synthesis of dihydropyrimidinones.

Biological Activity and Signaling Pathways

Heterocyclic compounds derived from this compound, particularly pyrazolo[3,4-b]pyridines, are of interest for their potential as anticancer agents. The anticancer activity of pyrazolo[3,4-b]pyridine derivatives has been attributed to the inhibition of various protein kinases involved in cancer cell signaling pathways.[2]

Potential Signaling Pathway Inhibition:

Many pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Signaling_Pathway A Pyrazolo[3,4-b]pyridine Derivative B Cyclin-Dependent Kinases (CDKs) A->B Inhibits C Cell Cycle Progression B->C Regulates E Apoptosis B->E Induces D Cell Proliferation C->D

Potential inhibition of the CDK pathway by pyrazolo[3,4-b]pyridines.

Antimicrobial Activity:

The antimicrobial potential of novel heterocyclic compounds is a significant area of research. While specific data for derivatives of this compound is limited, related pyrazolo[3,4-b]pyridine structures have demonstrated activity against various bacterial and fungal strains.[1][5]

Antimicrobial Screening Protocol:

A general protocol for evaluating the antimicrobial activity of newly synthesized compounds is the agar well diffusion method.

Materials:

  • Synthesized heterocyclic compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar plates

  • Sterile cork borer

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal discs

Procedure:

  • Prepare a stock solution of the synthesized compound in DMSO.

  • Inoculate sterile nutrient agar plates with the test microorganisms.

  • Create wells in the agar plates using a sterile cork borer.

  • Add a defined volume of the compound solution to the wells.

  • Place standard antibiotic and antifungal discs as positive controls and a DMSO-loaded disc as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well and disc.

Quantitative Data (Example for related compounds):

CompoundOrganismZone of Inhibition (mm)Reference
Pyrazolo[3,4-b]pyridine derivativeS. aureus12-18[5]
Pyrazolo[3,4-b]pyridine derivativeE. coli10-15[5]
Pyrazolo[3,4-b]pyridine derivativeC. albicans11-16[5]

Conclusion

This compound serves as a valuable and reactive precursor for the synthesis of a variety of novel heterocyclic compounds through efficient multicomponent reactions. The resulting pyrazolo[3,4-b]pyridine and dihydropyrimidinone scaffolds are of significant interest for further investigation in drug discovery, particularly in the development of new anticancer and antimicrobial agents. The protocols provided herein offer a foundation for the exploration and optimization of these synthetic routes.

References

Troubleshooting & Optimization

optimizing the yield and purity of 3-Nitroisonicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 3-Nitroisonicotinaldehyde synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process: nitration of 4-picoline to 3-nitro-4-picoline, followed by selective oxidation to the final product.

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Caption: Overall workflow for the synthesis of this compound.

Step 1: Nitration of 4-Picoline to 3-Nitro-4-picoline

Q1: My nitration reaction of 4-picoline is resulting in a low yield of 3-nitro-4-picoline.

A1: Low yields in the nitration of 4-picoline can be attributed to several factors. Here are some potential causes and solutions:

  • Insufficiently strong nitrating agent: The pyridine ring is electron-deficient and requires potent nitrating conditions.

    • Solution: A common method involves the use of dinitrogen pentoxide (N₂O₅) at very low temperatures (-78 °C).[1] Another effective system is a mixture of concentrated nitric acid and trifluoroacetic anhydride.[2][3] Ensure your reagents are fresh and anhydrous.

  • Reaction Temperature: Temperature control is critical.

    • Solution: For the N₂O₅ method, maintaining a very low temperature is crucial to prevent side reactions and decomposition.[1] For the nitric acid/trifluoroacetic anhydride method, the reaction is typically carried out at chilled temperatures (e.g., in an ice bath).[3]

  • Formation of Isomeric Byproducts: Nitration can also occur at other positions on the pyridine ring, although the 3-position is generally favored.

    • Solution: While difficult to completely avoid, optimizing the nitrating agent and temperature can improve regioselectivity. Careful purification will be necessary to isolate the desired 3-nitro isomer.

ParameterRecommended Condition (Method 1)Recommended Condition (Method 2)
Nitrating Agent Dinitrogen Pentoxide (N₂O₅)Conc. Nitric Acid / Trifluoroacetic Anhydride
Temperature -78 °C0-5 °C (Ice Bath)
Solvent Inert solvent (e.g., dichloromethane)Trifluoroacetic anhydride can act as solvent

Q2: I am observing the formation of multiple products in my nitration reaction, making purification difficult.

A2: The formation of multiple nitro isomers is a known challenge in pyridine chemistry.

  • Cause: The electronic properties of the pyridine ring allow for substitution at different positions.

  • Solution:

    • Purification: The primary method for separating isomers is column chromatography on silica gel. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) should allow for the separation of the different nitro-4-picoline isomers. Recrystallization can also be an effective purification method if a suitable solvent is found.[4][5]

    • Reaction Control: As mentioned in A1, strict control of the reaction temperature and the choice of nitrating agent can help to favor the formation of the 3-nitro isomer.

Step 2: Selective Oxidation of 3-Nitro-4-picoline to this compound

Q3: My oxidation of 3-nitro-4-picoline is producing the carboxylic acid (3-nitroisonicotinic acid) instead of the aldehyde.

A3: Over-oxidation of the methyl group to a carboxylic acid is a common side reaction.

  • Cause: The oxidizing agent is too strong or the reaction conditions are too harsh.

  • Solution:

    • Choice of Oxidant: Selenium dioxide (SeO₂) is a known reagent for the selective oxidation of activated methyl groups to aldehydes.[6][7][8][9][10] It is crucial to use a stoichiometric amount and carefully control the reaction temperature.

    • Reaction Conditions: The reaction with SeO₂ is typically carried out in a solvent like dioxane or acetic acid at elevated temperatures. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed and before significant over-oxidation occurs.

    • Alternative Route via N-oxide: An alternative strategy involves the initial formation of 3-nitro-4-picoline N-oxide. The N-oxide can then be treated with a reagent like acetic anhydride, which can lead to the formation of the corresponding acetate of the hydroxymethyl group, which can then be hydrolyzed and oxidized to the aldehyde under milder conditions. A detailed protocol for the synthesis of 3-methyl-4-nitropyridine-1-oxide is available.[11]

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Caption: Synthetic pathways from 3-Nitro-4-picoline to the target aldehyde.

Q4: The yield of this compound is low even when I use a milder oxidizing agent.

A4: Low yields in the oxidation step can be due to incomplete reaction or degradation of the product.

  • Incomplete Reaction:

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, a slight increase in temperature or reaction time may be necessary. However, be cautious of promoting over-oxidation.

  • Product Instability: Aldehydes can be sensitive to the reaction conditions.

    • Solution: Work up the reaction mixture promptly after completion. Purification should be carried out under mild conditions. Column chromatography on silica gel or recrystallization from a suitable solvent system are common methods.[12][13][14]

Frequently Asked Questions (FAQs)

Q5: What is the theoretical yield of this compound from 4-picoline?

A5: The theoretical yield is calculated based on the stoichiometry of the two-step reaction. Assuming 100% conversion in both steps, the theoretical yield would be determined by the molar mass of this compound (152.11 g/mol ) relative to the molar mass of 4-picoline (93.13 g/mol ).

Q6: What are the expected spectroscopic data for this compound?

  • ¹H NMR (in CDCl₃): An aldehyde proton signal is expected around δ 10.0-10.2 ppm (singlet). Aromatic protons will appear in the region of δ 7.5-9.0 ppm.

  • ¹³C NMR (in CDCl₃): The aldehyde carbon should appear around δ 190 ppm. Aromatic carbons will be in the δ 120-150 ppm range.

  • IR (KBr): Characteristic peaks are expected for the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹).

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be observed at m/z = 152.

Q7: What are the safety precautions I should take during this synthesis?

A7:

  • Nitration: Nitrating agents are highly corrosive and strong oxidizing agents. The reactions can be highly exothermic. Always perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, lab coat, and acid-resistant gloves. Use an ice bath to control the temperature during the addition of reagents.

  • Oxidation: Selenium dioxide is highly toxic. Handle it with extreme care in a fume hood and wear appropriate PPE. Avoid inhalation of dust and contact with skin.

  • General: Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Experimental Protocols

Protocol 1: Nitration of 4-Picoline to 3-Nitro-4-picoline (Method based on Nitric Acid/Trifluoroacetic Anhydride)

This protocol is adapted from general procedures for the nitration of pyridines.[3][18][19]

Materials:

  • 4-Picoline

  • Trifluoroacetic anhydride

  • Concentrated Nitric Acid (fuming)

  • Sodium bisulfite

  • Sodium carbonate (or other base for neutralization)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool trifluoroacetic anhydride in an ice-salt bath.

  • Slowly add 4-picoline to the cooled trifluoroacetic anhydride with stirring.

  • Slowly add concentrated nitric acid dropwise to the mixture, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for several hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Slowly add a solution of sodium bisulfite to quench any excess oxidizing species.

  • Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 3-nitro-4-picoline.

Protocol 2: Selective Oxidation of 3-Nitro-4-picoline to this compound (Method based on Selenium Dioxide)

This protocol is based on the general principles of Riley oxidation.[6][9][10]

Materials:

  • 3-Nitro-4-picoline

  • Selenium dioxide (SeO₂)

  • Dioxane (or glacial acetic acid)

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-nitro-4-picoline in dioxane.

  • Add a stoichiometric amount of selenium dioxide to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the black selenium precipitate. Wash the precipitate with a small amount of dioxane.

  • Dilute the filtrate with dichloromethane and wash with saturated sodium bicarbonate solution to remove any acidic byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

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References

common side reactions in the synthesis of 3-nitropyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-nitropyridine-4-carbaldehyde. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-nitropyridine-4-carbaldehyde?

A common and practical synthetic approach to 3-nitropyridine-4-carbaldehyde involves a two-step process:

  • Nitration of 4-methylpyridine: This step introduces the nitro group at the 3-position of the pyridine ring to yield 4-methyl-3-nitropyridine.

  • Oxidation of 4-methyl-3-nitropyridine: The methyl group of the intermediate is then selectively oxidized to an aldehyde to produce the final product, 3-nitropyridine-4-carbaldehyde.

Q2: What are the primary challenges and side reactions in the nitration of 4-methylpyridine?

The nitration of pyridine rings is inherently challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution.[1] This often necessitates harsh reaction conditions. Key challenges and side reactions include:

  • Low Reactivity: The pyridine nitrogen acts as an electron-withdrawing group, making the ring less nucleophilic.[1]

  • Over-nitration: The formation of dinitro- derivatives is a common side reaction, especially under harsh conditions.

  • Isomer Formation: While the 3-position is the most common site for nitration, other isomers can potentially form.

  • Ring Oxidation and Degradation: Under very strong nitrating conditions, oxidation and degradation of the pyridine ring can occur.[2]

Q3: What are the typical side reactions during the oxidation of 4-methyl-3-nitropyridine to 3-nitropyridine-4-carbaldehyde?

The selective oxidation of the methyl group is a critical step. The most common side reaction is:

  • Over-oxidation: The desired aldehyde can be further oxidized to the corresponding carboxylic acid, 3-nitropyridine-4-carboxylic acid. This is particularly prevalent with strong oxidizing agents or prolonged reaction times.

Troubleshooting Guides

Problem 1: Low Yield and/or No Reaction in the Nitration of 4-Methylpyridine

Possible Causes:

  • Insufficiently strong nitrating agent: Pyridine nitration requires potent nitrating conditions.

  • Protonation of the pyridine nitrogen: In strongly acidic media, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack.[3]

  • Low reaction temperature: While controlling temperature is crucial to prevent side reactions, excessively low temperatures may halt the reaction.

Solutions:

StrategyDescription
Use of Stronger Nitrating Systems Employing harsher conditions such as fuming nitric acid in concentrated sulfuric acid or using oleum can increase the reaction rate.[4]
Alternative Nitration Methods Consider using dinitrogen pentoxide (N₂O₅) which can lead to the formation of an N-nitropyridinium ion intermediate that rearranges to 3-nitropyridine.[5][6][7]
Temperature Optimization Carefully control and gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC to find the optimal temperature for product formation without significant degradation.
Problem 2: Formation of Multiple Nitrated Products (Over-nitration)

Possible Causes:

  • Excessive amount of nitrating agent.

  • High reaction temperature.

  • Prolonged reaction time.

Solutions:

StrategyDescription
Stoichiometric Control Use a carefully measured amount of the nitrating agent, typically a slight excess (1.05-1.2 equivalents).
Controlled Temperature Maintain a low and consistent temperature during the addition of the nitrating agent and throughout the reaction.
Slow Addition of Reagents Add the nitrating agent dropwise to the solution of 4-methylpyridine to maintain a low concentration of the active nitrating species.
Reaction Monitoring Closely monitor the reaction progress using TLC or GC and quench the reaction once the desired mono-nitrated product is maximized.
Problem 3: Over-oxidation to 3-Nitropyridine-4-carboxylic Acid during the Oxidation Step

Possible Causes:

  • Oxidizing agent is too strong.

  • Prolonged reaction time or excessive temperature.

  • Presence of water in the reaction mixture.

Solutions:

StrategyDescription
Choice of Oxidizing Agent Selenium dioxide (SeO₂) is a commonly used reagent for the selective oxidation of methyl groups on heterocyclic rings to aldehydes (Riley oxidation).[8]
Control of Reaction Conditions Carefully control the reaction time and temperature. Monitor the disappearance of the starting material and the formation of the aldehyde by TLC or GC.
Stoichiometry of Oxidant Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of selenium dioxide to minimize over-oxidation.
Anhydrous Conditions Ensure the reaction is carried out under anhydrous conditions, as the presence of water can promote the formation of the carboxylic acid.

Experimental Protocols

Key Experiment 1: Nitration of 4-Methylpyridine to 4-Methyl-3-nitropyridine (Illustrative Protocol)

This protocol is a general representation and may require optimization.

Materials:

  • 4-Methylpyridine

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium Carbonate (for neutralization)

  • Dichloromethane (for extraction)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 4-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the 4-methylpyridine solution, ensuring the temperature does not exceed 30°C.

  • After the addition is complete, slowly heat the reaction mixture to 90-100°C and maintain for several hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Key Experiment 2: Oxidation of 4-Methyl-3-nitropyridine to 3-Nitropyridine-4-carbaldehyde (Illustrative Protocol)

This protocol is based on the selenium dioxide oxidation of related methylpyridines and may require optimization.[9]

Materials:

  • 4-Methyl-3-nitropyridine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-3-nitropyridine and anhydrous 1,4-dioxane.

  • Add a stoichiometric amount of selenium dioxide (1.0-1.1 equivalents) to the solution.

  • Flush the apparatus with an inert gas.

  • Heat the reaction mixture to reflux (approximately 101°C for dioxane) and maintain for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated elemental selenium.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Oxidation 4-Methylpyridine 4-Methylpyridine Nitration Nitration 4-Methylpyridine->Nitration Nitrating Agent Nitrating Agent Nitrating Agent->Nitration 4-Methyl-3-nitropyridine 4-Methyl-3-nitropyridine Nitration->4-Methyl-3-nitropyridine Oxidation Oxidation 4-Methyl-3-nitropyridine->Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->Oxidation 3-Nitropyridine-4-carbaldehyde 3-Nitropyridine-4-carbaldehyde Oxidation->3-Nitropyridine-4-carbaldehyde

Caption: Synthetic workflow for 3-nitropyridine-4-carbaldehyde.

Troubleshooting_Nitration Start Start Perform Nitration Perform Nitration Start->Perform Nitration Low Yield Low Yield Increase Temperature or Use Stronger Nitrating Agent Increase Temperature or Use Stronger Nitrating Agent Low Yield->Increase Temperature or Use Stronger Nitrating Agent Over-nitration Over-nitration Decrease Temperature, Control Stoichiometry, Slow Addition Decrease Temperature, Control Stoichiometry, Slow Addition Over-nitration->Decrease Temperature, Control Stoichiometry, Slow Addition Successful Nitration Successful Nitration Analyze Product Mixture Analyze Product Mixture Perform Nitration->Analyze Product Mixture TLC/GC Analyze Product Mixture->Low Yield High Starting Material Analyze Product Mixture->Over-nitration Multiple Products Analyze Product Mixture->Successful Nitration Desired Product

Caption: Troubleshooting logic for the nitration step.

Troubleshooting_Oxidation Start Start Perform Oxidation Perform Oxidation Start->Perform Oxidation Over-oxidation Over-oxidation Use Milder Oxidant, Shorter Reaction Time, Control Stoichiometry Use Milder Oxidant, Shorter Reaction Time, Control Stoichiometry Over-oxidation->Use Milder Oxidant, Shorter Reaction Time, Control Stoichiometry Incomplete Reaction Incomplete Reaction Increase Reaction Time or Temperature Moderately Increase Reaction Time or Temperature Moderately Incomplete Reaction->Increase Reaction Time or Temperature Moderately Successful Oxidation Successful Oxidation Analyze Product Mixture Analyze Product Mixture Perform Oxidation->Analyze Product Mixture TLC/GC Analyze Product Mixture->Over-oxidation Carboxylic Acid Detected Analyze Product Mixture->Incomplete Reaction High Starting Material Analyze Product Mixture->Successful Oxidation Desired Aldehyde

Caption: Troubleshooting logic for the oxidation step.

References

purification of crude 3-Nitroisonicotinaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 3-Nitroisonicotinaldehyde by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for the column chromatography of organic compounds, including those similar to this compound, is silica gel (SiO2).[1][2] Alumina (Al2O3) can also be used.[1] Given that aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, using deactivated or neutral silica gel may be beneficial to prevent product degradation.[3]

Q2: How do I choose an appropriate mobile phase (eluent) for the purification?

A2: The choice of mobile phase is critical for good separation. It is typically determined by running preliminary Thin-Layer Chromatography (TLC) experiments.[2] A common starting point for polar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] The polarity of the eluent is gradually increased to achieve the desired separation. For polar aromatic aldehydes, solvent systems such as hexane/ethyl acetate or dichloromethane/methanol are often effective.

Q3: What is the ideal Rf value I should aim for on TLC before starting the column chromatography?

A3: For optimal separation, it is generally recommended to find a solvent system that gives your desired product, this compound, an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate. This usually ensures that the compound does not elute too quickly (with the solvent front) or too slowly (requiring excessive solvent).

Q4: My crude this compound is not dissolving in the initial mobile phase. What should I do?

A4: 3-Nitrobenzaldehyde, a similar compound, is soluble in organic solvents like ethanol, chloroform, and ether, but only slightly soluble in water.[5][6][7] If your crude product has poor solubility in the chosen non-polar eluent, you can dissolve it in a minimum amount of a slightly more polar solvent (e.g., dichloromethane or ethyl acetate) before loading it onto the column.[8] Alternatively, a "dry loading" technique can be used where the crude product is pre-adsorbed onto a small amount of silica gel.[8]

Q5: How can I monitor the separation during the column chromatography process?

A5: The separation is monitored by collecting fractions of the eluent and analyzing them by TLC.[9] By spotting each fraction on a TLC plate, you can identify which fractions contain the purified this compound. Fractions containing the pure product are then combined.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound by column chromatography.

Symptom Possible Cause(s) Suggested Solution(s)
Poor or No Separation The polarity of the mobile phase is too high or too low.Optimize the solvent system using TLC to achieve a good separation of spots. Start with a less polar solvent and gradually increase the polarity.
The column was packed improperly, leading to channeling.Repack the column carefully, ensuring a uniform and bubble-free stationary phase bed. A slurry packing method is often recommended.[2]
Too much crude sample was loaded onto the column.Use an appropriate amount of crude material for the column size. A general rule is a 20:1 to 100:1 ratio of stationary phase weight to crude sample weight.[2]
Low Yield of Purified Product The product is irreversibly adsorbed onto the stationary phase.This can happen if the compound is very polar or reacts with the stationary phase. Try using a more polar eluent or a different stationary phase like alumina.[5]
The product is unstable on the acidic silica gel.[3]Use deactivated (neutral) silica gel. Alternatively, add a small amount of a base like triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize the silica surface.
The compound is eluting very slowly and is spread across many fractions (tailing).Once the desired compound starts to elute, you can increase the polarity of the mobile phase to speed up its elution and reduce tailing.[5]
Product Degradation on the Column The aldehyde functional group is sensitive to the acidic nature of silica gel.[3]As mentioned above, use deactivated silica gel or add a small amount of a basic modifier like triethylamine to the eluent. Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before developing to see if degradation occurs.[5]
Colored Impurities Co-elute with the Product The impurity has a very similar polarity to the product.Try a different solvent system. Sometimes, changing one of the solvents in the mobile phase mixture (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation.
Consider using a gradient elution where the solvent polarity is changed continuously or stepwise during the separation.

Experimental Protocol: Column Chromatography of this compound

This is a generalized protocol and may require optimization based on the specific impurities in your crude sample.

1. Preparation of the Column:

  • Select a glass column of an appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column.[9]

  • Add a thin layer of sand on top of the plug.

  • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane).

  • Pour the slurry into the column and allow the silica gel to settle, ensuring there are no air bubbles or cracks.[2]

  • Drain the excess solvent until the solvent level is just at the top of the silica gel.

2. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[8] Carefully add this solution to the top of the column using a pipette.[8]

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[8]

  • Add a thin layer of sand on top of the sample layer to prevent disturbance.[8]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (if using flash chromatography) or allow the solvent to flow through by gravity.[1]

  • Collect the eluent in fractions (e.g., in test tubes).[9]

  • The volume of the fractions will depend on the size of the column.[9]

4. Analysis of Fractions:

  • Analyze the collected fractions using TLC to determine which ones contain the pure product.[9]

  • Spot a small amount from each fraction on a TLC plate, alongside a spot of the crude mixture and, if available, a pure standard.

  • Visualize the spots under UV light.

5. Isolation of the Purified Product:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Experimental_Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Prepare and Load Crude Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Obtain Purified Product H->I Troubleshooting_Workflow Start Problem Encountered PoorSep Poor Separation Start->PoorSep LowYield Low Yield Start->LowYield Degradation Product Degradation Start->Degradation CheckTLC Optimize Mobile Phase via TLC PoorSep->CheckTLC ChangePolarity Increase Eluent Polarity LowYield->ChangePolarity ChangeAdsorbent Use Neutral Alumina/Silica LowYield->ChangeAdsorbent If strong adsorption Degradation->ChangeAdsorbent AddModifier Add Base (e.g., Et3N) to Eluent Degradation->AddModifier Repack Repack Column CheckTLC->Repack If streaking/channeling CheckLoading Reduce Sample Load CheckTLC->CheckLoading If overloaded

References

Technical Support Center: Oxidation of (E)-N,N-dimethyl-2-(3-nitropyridine-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers engaged in the N-oxidation of (E)-N,N-dimethyl-2-(3-nitropyridine-4-yl)ethanamine to its corresponding N-oxide. This process is a critical step in the synthesis of various compounds in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents for the N-oxidation of pyridines?

A1: The most frequently used oxidizing agents for pyridine N-oxidation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and hydrogen peroxide in the presence of a catalyst or in acetic acid. The choice of oxidant can influence reaction rate, selectivity, and the profile of byproducts.

Q2: How does the nitro group on the pyridine ring affect the N-oxidation reaction?

A2: The electron-withdrawing nature of the nitro group deactivates the pyridine ring, making the nitrogen atom less nucleophilic.[1][2] This generally results in slower reaction rates compared to the oxidation of unsubstituted pyridine.[1] Consequently, more forcing reaction conditions (e.g., higher temperatures or longer reaction times) may be necessary to achieve complete conversion.

Q3: What potential side reactions should I be aware of with the (E)-N,N-dimethyl-2-(3-nitropyridine-4-yl)ethanamine substrate?

A3: The substrate contains several functionalities that can potentially react under oxidative conditions:

  • Oxidation of the Dimethylamino Group: The tertiary amine in the side chain can be oxidized to an N-oxide. This can compete with the desired pyridine N-oxidation.

  • Reactions at the Ethene Double Bond: The carbon-carbon double bond in the ethanamine side chain is susceptible to oxidation, potentially leading to epoxidation or cleavage, depending on the oxidant and reaction conditions.

  • Ring Hydroxylation: Although less common, oxidation of the pyridine ring itself can occur under harsh conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[3] When using TLC, staining with an appropriate agent may be necessary to visualize all components. HPLC and GC-MS offer more quantitative insights into the consumption of starting material and the formation of the product and any byproducts.

Q5: The product, (E)-N,N-dimethyl-2-(3-nitropyridine-4-yl)ethanamine N-oxide, is proving difficult to purify. What strategies can I employ?

A5: Purification can be challenging due to the presence of a basic dimethylamino group, which can lead to tailing on silica gel chromatography. Consider the following approaches:

  • Column Chromatography with a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system to suppress tailing on silica gel.

  • Acid-Base Extraction: The basicity of the dimethylamino group can be exploited. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase, followed by extraction with an organic solvent.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently Reactive Oxidizing Agent: The electron-withdrawing nitro group deactivates the pyridine ring. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Degraded Oxidizing Agent: Peroxy acids can degrade over time, especially if not stored properly.1. Switch to a more reactive oxidizing agent (e.g., m-CPBA if using hydrogen peroxide/acetic acid). 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Use a fresh batch of the oxidizing agent and confirm its activity.
Formation of Multiple Products (Byproducts) 1. Oxidation of the Dimethylamino Group: The tertiary amine in the side chain is susceptible to oxidation. 2. Oxidation of the Ethene Double Bond: The double bond in the side chain may be reacting. 3. Over-oxidation: Prolonged reaction times or excessive oxidant can lead to further reactions.1. Use a more selective oxidizing agent or carefully control the stoichiometry of the oxidant. Protecting the dimethylamino group prior to oxidation may be an option. 2. Employ milder reaction conditions (lower temperature, shorter reaction time). 3. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Difficult a-CPBA Removal During Workup 1. Incomplete Quenching: Residual m-CPBA remains in the organic phase. 2. Precipitation of m-Chlorobenzoic Acid: The byproduct of m-CPBA reduction can be challenging to remove completely.1. Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate or sodium sulfite.[4] 2. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the acidic m-chlorobenzoic acid.[4] Cooling the reaction mixture before filtration can also help precipitate out the acid.[4]
Product is Water Soluble and Difficult to Extract 1. Protonation of the Dimethylamino Group: At neutral or acidic pH, the side-chain amine is protonated, increasing water solubility.1. During workup, ensure the aqueous phase is sufficiently basic (pH > 9) before extracting the product with an organic solvent. Use a more polar organic solvent for extraction if necessary.
Product Streaks on TLC Plate 1. Interaction with Silica Gel: The basic dimethylamino group interacts strongly with the acidic silica gel.1. Add a small amount of triethylamine (0.1-1%) or a few drops of aqueous ammonia to the TLC developing solvent to improve the spot shape.

Experimental Protocols

General Protocol for N-Oxidation using m-CPBA
  • Reaction Setup: Dissolve (E)-N,N-dimethyl-2-(3-nitropyridine-4-yl)ethanamine (1.0 eq.) in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq.) portion-wise over 15-30 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, it can be gently heated to reflux.

  • Workup:

    • Cool the reaction mixture to 0 °C.

    • Quench the excess m-CPBA by adding a 10% aqueous solution of sodium thiosulfate and stirring for 30 minutes.

    • Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., DCM/methanol with 0.5% triethylamine) or by crystallization.

Visualizations

Experimental Workflow for N-Oxidation

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Starting Material in DCM add_mcpba Add m-CPBA at 0°C start->add_mcpba react Stir at Room Temperature (4-24h) add_mcpba->react monitor Monitor by TLC/HPLC react->monitor quench Quench with Na2S2O3 (aq) monitor->quench wash_bicarb Wash with NaHCO3 (aq) quench->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Crystallization concentrate->purify end end purify->end Isolated Product

Caption: A generalized workflow for the N-oxidation of (E)-N,N-dimethyl-2-(3-nitropyridine-4-yl)ethanamine.

Potential Reaction Pathways

reaction_pathways cluster_products Potential Products start (E)-N,N-dimethyl-2-(3-nitropyridine-4-yl)ethanamine desired_product Desired N-Oxide (Pyridine Oxidation) start->desired_product [O] side_product1 Side-Chain N-Oxide (Amine Oxidation) start->side_product1 [O] side_product2 Epoxide (Double Bond Oxidation) start->side_product2 [O] troubleshooting_logic cluster_low_conversion Low Conversion cluster_byproducts Byproduct Formation start Low Yield or Complex Mixture? check_conversion Check Starting Material Conversion start->check_conversion increase_temp Increase Temperature check_conversion->increase_temp Incomplete lower_temp Lower Temperature check_conversion->lower_temp Complete, but byproducts new_oxidant Use Fresh/Stronger Oxidant increase_temp->new_oxidant increase_time Increase Reaction Time new_oxidant->increase_time less_oxidant Reduce Oxidant Stoichiometry lower_temp->less_oxidant shorter_time Decrease Reaction Time less_oxidant->shorter_time

References

Technical Support Center: Synthesis of 3-Nitroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitroisonicotinaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the oxidation of 4-methyl-3-nitropyridine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive oxidizing agent.2. Insufficient reaction temperature.3. Poor quality starting material (4-methyl-3-nitropyridine).1. Use a fresh batch of a reliable oxidizing agent such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).2. Gradually and carefully increase the reaction temperature while monitoring the reaction by Thin Layer Chromatography (TLC).3. Verify the purity of the starting material using techniques like NMR or GC-MS before starting the reaction.
Formation of 3-Nitroisonicotinic Acid (Over-oxidation) 1. Use of an overly strong oxidizing agent.2. Prolonged reaction time.3. Elevated reaction temperatures.1. Opt for a milder oxidizing agent. Selenium dioxide is a common choice for the selective oxidation of methyl groups on heterocyclic rings.[1]2. Monitor the reaction progress closely with TLC or HPLC and stop the reaction as soon as the starting material is consumed.3. Maintain the lowest effective temperature for the oxidation.
Presence of Unreacted Starting Material 1. Insufficient amount of oxidizing agent.2. Short reaction time.3. Low reaction temperature.1. Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent.2. Continue the reaction, monitoring every 1-2 hours until completion.3. If the reaction is sluggish, consider a modest increase in temperature.
Complex Mixture of Byproducts 1. Non-selective oxidation.2. Decomposition of starting material or product under harsh conditions.1. Ensure the use of a selective oxidizing agent. N-oxide formation of the starting material can sometimes enhance the selectivity of oxidation at the adjacent methyl group.[1]2. Avoid excessively high temperatures and prolonged reaction times. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous phase during workup.2. Co-elution of impurities during column chromatography.1. After quenching the reaction, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).2. Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate the product from closely related impurities. Flash chromatography is often effective for purification.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method for the synthesis of this compound is the selective oxidation of 4-methyl-3-nitropyridine. The methyl group at the 4-position of the pyridine ring is oxidized to an aldehyde functionality.

Q2: What are the primary impurities I should be aware of in the synthesis of this compound?

A2: The main potential impurities include:

  • Unreacted 4-methyl-3-nitropyridine: The starting material may not have fully reacted.

  • 3-Nitroisonicotinic acid: This is a common byproduct resulting from the over-oxidation of the methyl group to a carboxylic acid.

  • Other positional isomers: Depending on the synthesis of the starting material (4-methyl-3-nitropyridine), there could be isomeric impurities present that carry through the synthesis.

Q3: How can I minimize the over-oxidation to 3-nitroisonicotinic acid?

A3: To reduce over-oxidation, consider the following strategies:

  • Choice of Oxidant: Employ a mild and selective oxidizing agent like selenium dioxide (SeO₂).

  • Stoichiometry: Use a controlled amount of the oxidizing agent, typically around 1.0 to 1.2 equivalents.

  • Reaction Monitoring: Diligently monitor the reaction's progress using TLC or HPLC. Quench the reaction as soon as the starting material is consumed and the desired aldehyde is the predominant product.

  • Temperature Control: Keep the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]

Q4: What are the recommended methods for purifying crude this compound?

A4: Purification can typically be achieved through the following steps:

  • Aqueous Workup: After the reaction, the mixture is usually quenched with water. The product can then be extracted into an organic solvent. A wash with a dilute sodium bicarbonate solution can help remove the acidic 3-nitroisonicotinic acid impurity.[3]

  • Column Chromatography: Flash chromatography using silica gel is an effective method for separating the aldehyde from unreacted starting material and other non-polar impurities. A common eluent system is a mixture of hexanes and ethyl acetate.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) can further enhance purity.[3]

Q5: How can I analyze the purity of my synthesized this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective and widely used technique for assessing the purity of aromatic aldehydes.[4][5] A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for better peak shape) is a good starting point.[6] Other useful analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 4-Methyl-3-nitropyridine

This protocol is a general guideline based on typical oxidation reactions of methylpyridines and should be optimized for specific laboratory conditions.

Materials:

  • 4-Methyl-3-nitropyridine

  • Selenium dioxide (SeO₂)

  • Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-nitropyridine (1 equivalent) in anhydrous dioxane.

  • Add selenium dioxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-102 °C) and monitor the progress by TLC.

  • Once the starting material is consumed (typically after 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the black selenium byproduct, washing the filter cake with DCM.

  • Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Protocol 2: HPLC Analysis of this compound Purity

This is a general method and may require optimization.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A: Water with 0.1% phosphoric acid; B: Acetonitrile.

  • Gradient: Start with a suitable ratio (e.g., 70% A, 30% B) and ramp up the concentration of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of a this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized this compound and dissolve it in 100 mL of the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[4]

Analysis:

  • Inject a blank (diluent) to establish a baseline.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • Analyze the chromatogram for the main peak and any impurity peaks. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Synthesis_Workflow start_material 4-Methyl-3-nitropyridine reaction Oxidation Reaction start_material->reaction reagent Oxidizing Agent (e.g., SeO₂) reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for this compound synthesis.

References

stability of 3-Nitroisonicotinaldehyde in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-Nitroisonicotinaldehyde in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, the type of solvent used, exposure to light, and temperature. The aldehyde functional group is susceptible to oxidation and nucleophilic attack, while the nitroaromatic system can be sensitive to light.

Q2: In which solvents is this compound expected to be most stable?

A2: Generally, this compound is expected to exhibit better stability in non-polar, aprotic solvents compared to polar, protic solvents, especially under neutral pH conditions. Solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are likely to be more suitable for storage and handling than alcohols or aqueous solutions.

Q3: How does pH impact the stability of this compound in aqueous solutions?

A3: The pH of an aqueous solution can significantly affect the stability of this compound. The aldehyde group is susceptible to hydration and subsequent oxidation, and these processes can be catalyzed by both acids and bases. Extreme pH values (both acidic and basic) are expected to accelerate degradation.

Q4: What are the potential degradation pathways for this compound?

A4: The potential degradation pathways include:

  • Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid (3-nitroisonicotinic acid).

  • Hydrolysis/Hydration: In aqueous solutions, the aldehyde can form a gem-diol, which may be an intermediate in the oxidation pathway.

  • Photodegradation: The nitroaromatic ring is a chromophore and can absorb UV light, leading to photochemical reactions and degradation.

Q5: Are there any specific handling and storage recommendations to maintain the stability of this compound?

A5: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Solutions should be prepared fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures (e.g., -20°C) and protected from light.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Change in color of the solid compound (e.g., from off-white to yellow/brown) Exposure to light or air (oxidation).Store the compound in an amber vial, under an inert atmosphere, and in a desiccator.
Precipitate formation in a solution Degradation leading to insoluble products, or exceeding the solubility limit.Prepare fresh solutions. If solubility is an issue, consider a different solvent system.
Inconsistent results in bioassays or chemical reactions Degradation of the compound in the experimental medium.Perform a stability study of the compound under your specific experimental conditions (solvent, pH, temperature) to determine its half-life. Prepare fresh solutions for each experiment.
Appearance of new peaks in HPLC analysis of a stock solution Degradation of the compound.Identify the degradation products using techniques like LC-MS. Optimize storage conditions (e.g., lower temperature, different solvent) to minimize degradation.

Data on Stability of this compound

The following tables provide hypothetical data on the stability of this compound under various conditions. This data is intended to be illustrative and should be confirmed by experimental studies.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours

Solvent % Degradation (Hypothetical) Primary Degradation Product (Hypothetical)
Dichloromethane (DCM)< 1%Not Detected
Tetrahydrofuran (THF)< 2%Not Detected
Acetonitrile (ACN)~ 5%3-Nitroisonicotinic acid
Ethanol (EtOH)~ 10%3-Nitroisonicotinic acid
Water (pH 7.0)~ 15%3-Nitroisonicotinic acid
Dimethyl Sulfoxide (DMSO)~ 20%3-Nitroisonicotinic acid and other byproducts

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at Room Temperature (25°C) over 24 hours

pH % Degradation (Hypothetical) Primary Degradation Product (Hypothetical)
3.0 (Acidic)~ 25%3-Nitroisonicotinic acid
5.0 (Weakly Acidic)~ 10%3-Nitroisonicotinic acid
7.0 (Neutral)~ 15%3-Nitroisonicotinic acid
9.0 (Weakly Basic)~ 30%3-Nitroisonicotinic acid and other byproducts
11.0 (Basic)> 50%Multiple degradation products

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into several vials. For pH studies, use appropriate buffers to maintain the desired pH.

  • Incubation: Store the vials under the desired conditions (e.g., specific temperature, light exposure).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from one of the vials.

  • Analysis: Analyze the sample immediately using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its potential degradation products.

  • Quantification: Determine the concentration of the remaining this compound and any major degradation products.

  • Data Analysis: Calculate the percentage of degradation over time.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 105°C) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC-UV/MS to identify and quantify the degradation products.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare Stock Solution Prep_Aliquots Aliquot into Vials Prep_Stock->Prep_Aliquots Prep_Conditions Set pH/Solvent Conditions Prep_Aliquots->Prep_Conditions Incubate Store at Defined Temperature & Light Prep_Conditions->Incubate Time_Points Sample at Time Points Incubate->Time_Points HPLC_Analysis HPLC-UV/MS Analysis Time_Points->HPLC_Analysis Quantify Quantify Compound & Degradation Products HPLC_Analysis->Quantify Calc_Deg Calculate % Degradation Quantify->Calc_Deg Det_Pathway Determine Degradation Pathway Calc_Deg->Det_Pathway

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathway Compound This compound Oxidation Oxidation (e.g., H2O2, Air) Compound->Oxidation Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis Photolysis Photolysis (UV Light) Compound->Photolysis Carboxylic_Acid 3-Nitroisonicotinic Acid Oxidation->Carboxylic_Acid Gem_Diol Gem-diol Intermediate Hydrolysis->Gem_Diol Photoproducts Photodegradation Products Photolysis->Photoproducts Gem_Diol->Carboxylic_Acid Oxidation

Caption: Potential degradation pathways of this compound.

preventing degradation of 3-nitro-4-pyridinecarboxaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-nitro-4-pyridinecarboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of potential issues related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-nitro-4-pyridinecarboxaldehyde?

A1: To ensure the long-term stability of 3-nitro-4-pyridinecarboxaldehyde, it should be stored in a cool, dry, and well-ventilated area.[1][2][3][4][5] It is crucial to protect the compound from direct sunlight, heat, sparks, and open flames.[1][2][4] For optimal preservation, storing under an inert nitrogen atmosphere is recommended.[1][2]

Q2: What signs of degradation should I look for?

A2: Visual indicators of degradation can include a change in color (e.g., darkening from a pale yellow to a brown or black hue), the formation of a precipitate, or a change in the physical state of the compound. Any unexpected analytical results, such as the appearance of new peaks in an NMR or HPLC analysis, may also suggest degradation.

Q3: What materials are incompatible with 3-nitro-4-pyridinecarboxaldehyde?

A3: You should avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents, as these can cause vigorous reactions and degradation of the compound.[1][2]

Q4: Is 3-nitro-4-pyridinecarboxaldehyde sensitive to air or light?

A4: Yes, the compound is known to be sensitive to both air and light.[1][2] Exposure to air can lead to oxidation of the aldehyde group, while light can promote other degradation pathways. Therefore, it is essential to store it in a tightly sealed, opaque container, preferably under an inert atmosphere.[1]

Q5: Can I store the compound in a standard laboratory freezer?

A5: Storing it refrigerated is recommended.[1][2] A standard laboratory freezer (e.g., -20°C) is generally acceptable, provided the container is properly sealed to prevent moisture condensation upon removal. Ensure the container is brought to room temperature before opening to avoid water absorption.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of 3-nitro-4-pyridinecarboxaldehyde.

Observed Issue Potential Cause Recommended Action
Color Change (Darkening) Oxidation of the aldehyde group or other degradation reactions.Discard the reagent and obtain a fresh batch. Review storage procedures to ensure exclusion of air and light.
Inconsistent Experimental Results Partial degradation of the starting material.Run an analytical check (e.g., NMR, LC-MS) on the stored compound to assess its purity. If impurities are detected, purify the material if possible, or use a new batch.
Poor Solubility Formation of insoluble degradation products or polymers.Test the solubility of a small sample in a trusted solvent. If solubility has decreased significantly, the compound has likely degraded.
Pressure Buildup in Container Decomposition leading to gas formation.Handle with extreme caution in a well-ventilated fume hood. Cool the container before slowly and carefully venting it. Dispose of the material according to safety protocols.

Experimental Protocols

Protocol 1: Stability Assessment via HPLC Analysis

This protocol outlines a method to assess the stability of 3-nitro-4-pyridinecarboxaldehyde under different storage conditions.

Objective: To quantify the degradation of 3-nitro-4-pyridinecarboxaldehyde over time.

Materials:

  • 3-nitro-4-pyridinecarboxaldehyde

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Methodology:

  • Prepare a stock solution of 3-nitro-4-pyridinecarboxaldehyde in acetonitrile.

  • Aliquot the stock solution into several amber vials.

  • Expose the vials to different conditions (e.g., room temperature/light, room temperature/dark, 4°C/dark, -20°C/dark).

  • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), take a sample from each condition.

  • Analyze the samples by HPLC. A suitable method would be a gradient elution on a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid.

  • Monitor the peak area of the parent compound at an appropriate wavelength (e.g., 254 nm).

  • Calculate the percentage of the remaining compound at each time point relative to the initial time point.

Visualizations

degradation_pathway A 3-Nitro-4-pyridinecarboxaldehyde B Oxidation A->B [O] D Reduction A->D [H] F Photodegradation A->F hv C 3-Nitro-4-pyridinecarboxylic acid B->C E (4-(hydroxymethyl)-3-nitropyridine) D->E G Complex Degradation Products F->G

Caption: Plausible degradation pathways for 3-nitro-4-pyridinecarboxaldehyde.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare stock solution of 3-nitro-4-pyridinecarboxaldehyde B Aliquot into amber vials A->B C Room Temp / Light D Room Temp / Dark E 4°C / Dark F -20°C / Dark G Sample at specified time points C->G D->G E->G F->G H HPLC Analysis G->H I Quantify remaining compound H->I

Caption: Experimental workflow for stability assessment.

troubleshooting_guide A Inconsistent Experimental Results? B Check for visual signs of degradation (color change, precipitate) A->B Yes D Perform analytical check (NMR, HPLC) A->D No C Degradation likely B->C Yes B->D No G Review storage conditions (light, air, temp, incompatible materials) C->G E Impurities detected? D->E F Purify or use new batch E->F Yes H Compound is likely pure. Troubleshoot other experimental parameters. E->H No F->G

Caption: Troubleshooting decision tree for inconsistent results.

References

scale-up challenges in the production of 3-Nitroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitroisonicotinaldehyde (also known as 3-nitro-4-pyridinecarboxaldehyde). The information provided is designed to address common challenges encountered during laboratory-scale and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory and industrial synthesis method involves the selective oxidation of a suitable precursor, typically 4-methyl-3-nitropyridine or its N-oxide derivative, 3-methyl-4-nitropyridine-1-oxide. The oxidation of the methyl group to an aldehyde is a key transformation in this process.

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Key scale-up challenges include:

  • Reaction Control: The oxidation reaction can be exothermic, requiring careful temperature management to prevent runaway reactions and the formation of byproducts.

  • Reagent Handling: The use of toxic and hazardous reagents, such as selenium dioxide, necessitates specialized handling procedures and equipment.

  • Product Isolation and Purification: Separating the desired aldehyde from the starting material, over-oxidation products (carboxylic acid), and reagent residues can be complex at a larger scale.

  • Waste Disposal: The process can generate hazardous waste, particularly selenium-containing byproducts, which require proper disposal protocols.

Q3: What are the typical impurities found in crude this compound?

A3: Common impurities include unreacted starting material (e.g., 4-methyl-3-nitropyridine), the over-oxidation product (3-nitroisonicotinic acid), and residual selenium compounds if selenium dioxide is used as the oxidant.

Q4: How can I monitor the progress of the oxidation reaction?

A4: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material and the formation of the product and any significant byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Aldehyde 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of the product. 4. Inefficient extraction or purification.1. Increase reaction time and monitor by TLC/HPLC. 2. Optimize temperature; too low may slow the reaction, too high may cause degradation. 3. Ensure the reaction is worked up promptly upon completion. 4. Review and optimize the workup and purification procedures.
Over-oxidation to Carboxylic Acid 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Excess oxidant.1. Maintain strict temperature control. 2. Carefully monitor the reaction and quench it as soon as the starting material is consumed. 3. Use a stoichiometric amount of the oxidizing agent.
Formation of Tar or Polymeric Byproducts 1. Excessively high reaction temperatures. 2. Presence of impurities in the starting material or reagents.1. Lower the reaction temperature and ensure even heating. 2. Use high-purity starting materials and reagents.
Difficulties in Removing Selenium Byproducts 1. Inefficient filtration of elemental selenium. 2. Formation of soluble selenium species.1. Ensure complete precipitation of selenium and use a fine filter aid (e.g., Celite) for filtration. 2. Consider a workup procedure involving a bisulfite wash to remove soluble selenium compounds.
Product Instability During Purification 1. The aldehyde may be sensitive to air or light. 2. Contamination with acidic or basic impurities.1. Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). 2. Neutralize the crude product before purification.

Experimental Protocols

Synthesis of this compound via Selenium Dioxide Oxidation

This protocol describes a common method for the synthesis of this compound from 4-methyl-3-nitropyridine.

Materials:

  • 4-Methyl-3-nitropyridine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer is charged with 4-methyl-3-nitropyridine and anhydrous 1,4-dioxane.

  • Selenium dioxide is added portion-wise to the stirred solution.

  • The reaction mixture is heated to reflux (approximately 101 °C) and maintained at this temperature. The progress of the reaction is monitored by TLC.

  • Upon completion of the reaction (typically after several hours, when the starting material is no longer visible by TLC), the mixture is cooled to room temperature.

  • The black precipitate of elemental selenium is removed by filtration through a pad of Celite®. The filter cake is washed with a small amount of 1,4-dioxane.

  • The combined filtrate is concentrated under reduced pressure to remove the solvent.

  • The residue is redissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts (e.g., 3-nitroisonicotinic acid).

  • The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Parameters for the Oxidation of Methylpyridines

Starting Material Oxidizing Agent Solvent Temperature (°C) Typical Yield (%) Key Byproduct
4-Methyl-3-nitropyridineSeO₂1,4-Dioxane10160-753-Nitroisonicotinic acid
2-Methyl-5-nitropyridineSeO₂Pyridine11555-705-Nitro-2-pyridinecarboxylic acid
4-PicolineSeO₂Xylene14070-804-Pyridinecarboxylic acid

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_product Final Product start Start: 4-Methyl-3-nitropyridine reaction Reaction with SeO2 in Dioxane (Reflux) start->reaction 1. Oxidation filtration Filtration of Selenium reaction->filtration 2. Cooling concentration Solvent Removal filtration->concentration extraction DCM/NaHCO3 Wash concentration->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography 3. Purification end_product This compound chromatography->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree problem Low Product Yield? incomplete_reaction Incomplete Reaction? problem->incomplete_reaction Check TLC/HPLC over_oxidation Over-oxidation to Acid? problem->over_oxidation Analyze byproducts purification_issue Purification Loss? problem->purification_issue Assess workup solution1 Increase reaction time or temperature. incomplete_reaction->solution1 Yes solution2 Lower temperature, reduce reaction time. over_oxidation->solution2 Yes solution3 Optimize chromatography/recrystallization. purification_issue->solution3 Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Technical Support Center: Identifying Byproducts in 3-Nitroisonicotinaldehyde Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitroisonicotinaldehyde. Our focus is on the identification of potential byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected major byproducts in the synthesis of this compound?

A1: The synthesis of this compound typically involves the nitration of isonicotinaldehyde (also known as 4-pyridinecarboxaldehyde). Based on the principles of electrophilic aromatic substitution on the pyridine ring, the primary byproducts are expected to be other regioisomers of nitroisonicotinaldehyde. The nitration of benzaldehyde, a similar process, yields mainly the meta-substituted product, but also ortho- and para-isomers.[1] Therefore, in the case of isonicotinaldehyde, one can anticipate the formation of 2-nitro- and potentially other nitro-isomers of isonicotinaldehyde as the main byproducts. Additionally, byproducts from the synthesis of the starting material, isonicotinaldehyde, may also be present. For instance, the oxidation of 4-picoline to produce isonicotinaldehyde can result in the formation of isonicotinic acid (4-pyridinecarboxylic acid) and dimeric species.

Q2: My LC-MS analysis shows multiple peaks with the same mass-to-charge ratio (m/z) as my desired this compound product. What could be the reason for this?

A2: The presence of multiple peaks with the same m/z as your target compound strongly suggests the presence of isomers. In the context of this compound synthesis, these are most likely other positional isomers of nitroisonicotinaldehyde formed during the nitration reaction. To confirm this, you will need to use a chromatographic method with sufficient resolution to separate these isomers.

Q3: How can I optimize my LC method to separate the different nitro-isomers of isonicotinaldehyde?

A3: Separating positional isomers can be challenging. Here are a few strategies to optimize your LC method:

  • Column Selection: Consider using a column with a different stationary phase that offers alternative selectivity. Phenyl-hexyl or biphenyl columns can provide different retention mechanisms compared to standard C18 columns, which may aid in the separation of aromatic isomers.

  • Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) and additives. The choice of mobile phase can significantly impact the resolution of closely related isomers.

  • Gradient Optimization: A shallow gradient with a long run time can often improve the separation of isomeric compounds.

  • Temperature: Adjusting the column temperature can also affect selectivity and peak shape.

Q4: What are some common pitfalls to avoid when analyzing this compound reaction mixtures by LC-MS?

A4: Some common pitfalls include:

  • Poor Chromatographic Resolution: Co-elution of isomers can lead to inaccurate quantification and misidentification.

  • Matrix Effects: Complex reaction mixtures can cause ion suppression or enhancement in the mass spectrometer, affecting the accuracy of quantification. The use of an internal standard is recommended to mitigate these effects.

  • In-source Fragmentation: The aldehyde group can be susceptible to in-source fragmentation, leading to the appearance of unexpected ions in the mass spectrum. It is important to optimize the MS source conditions to minimize this.

Troubleshooting Guide

This guide provides a systematic approach to identifying and characterizing byproducts in your this compound reactions.

dot

Caption: A logical workflow for troubleshooting and identifying byproducts in this compound reactions.

Experimental Protocols

Protocol 1: General LC-MS Method for Screening this compound Reaction Mixtures

This method is a starting point for the analysis of your reaction mixture and can be optimized for better separation of byproducts.

Parameter Condition
LC Column C18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Detector ESI Positive Ion Mode
Scan Range m/z 100-500
Protocol 2: Optimized LC-MS Method for Separation of Nitroisonicotinaldehyde Isomers

This method is designed to improve the separation of potential isomeric byproducts.

Parameter Condition
LC Column Phenyl-Hexyl, 2.1 x 150 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient 10% to 50% B over 20 minutes
Flow Rate 0.25 mL/min
Column Temperature 45 °C
Injection Volume 2 µL
MS Detector ESI Positive Ion Mode
Scan Range m/z 100-500
MS/MS Perform product ion scans on the parent ion of this compound to aid in structural elucidation of isomers.

Potential Byproduct Identification Workflow

The following diagram illustrates the potential pathways for byproduct formation during the synthesis of this compound, starting from 4-picoline.

dot

Byproduct_Formation cluster_precursor Precursor Synthesis cluster_nitration Nitration Reaction cluster_analysis LC-MS Analysis Picoline 4-Picoline Oxidation Oxidation Picoline->Oxidation Isonicotinaldehyde Isonicotinaldehyde (Target Precursor) Oxidation->Isonicotinaldehyde IsonicotinicAcid Isonicotinic Acid (Byproduct) Oxidation->IsonicotinicAcid Dimer Dimeric Species (Byproduct) Oxidation->Dimer Nitration Nitration Isonicotinaldehyde->Nitration LCMS LC-MS Analysis of Reaction Mixture IsonicotinicAcid->LCMS Dimer->LCMS Product This compound (Target Product) Nitration->Product Isomer2 2-Nitroisonicotinaldehyde (Byproduct) Nitration->Isomer2 OtherIsomers Other Nitro-isomers (Potential Byproducts) Nitration->OtherIsomers Product->LCMS Isomer2->LCMS OtherIsomers->LCMS

Caption: Potential byproduct formation pathways in the synthesis of this compound.

References

improving the reaction conditions for condensations involving 3-Nitroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Nitroisonicotinaldehyde in condensation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments such as Knoevenagel condensations, Claisen-Schmidt (aldol) condensations, and Schiff base formations.

Frequently Asked Questions (FAQs)

Q1: Why is my condensation reaction with this compound not proceeding or showing low conversion?

A1: Several factors can contribute to low reactivity:

  • Insufficiently Activated Methylene Compound: In Knoevenagel-type reactions, the active methylene compound must be sufficiently acidic for the chosen base to deprotonate it.[1] Consider using a stronger base or a more acidic methylene compound.

  • Inappropriate Catalyst: The choice of catalyst is crucial. For Knoevenagel condensations, weak bases like piperidine or pyridine are often used.[2] For Claisen-Schmidt reactions, a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically required to form the enolate.[3][4][5]

  • Reaction Temperature: Some condensations require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions and decomposition. Monitor your reaction by Thin Layer Chromatography (TLC) to optimize the temperature.

  • Steric Hindrance: Bulky reactants can hinder the reaction. If possible, consider using less sterically demanding starting materials.

  • Catalyst Deactivation: The catalyst may be deactivated by acidic impurities or byproducts. Adding a fresh portion of the catalyst may help.

Q2: I am observing the formation of multiple products or significant side reactions. What could be the cause?

A2: Side product formation is a common issue. Potential causes include:

  • Self-condensation: In aldol-type reactions, the enolizable ketone can react with itself if the aldehyde is not reactive enough or if the reaction conditions are too harsh.[3]

  • Cannizzaro-type Reactions: Under strongly basic conditions, aldehydes lacking alpha-hydrogens, like this compound, can potentially undergo disproportionation.

  • Michael Addition: The α,β-unsaturated product of a condensation can sometimes undergo a subsequent Michael addition with the enolate, leading to byproducts.[6]

  • Oxidation: The aldehyde may be sensitive to oxidation, especially if the reaction is run for extended periods at elevated temperatures in the presence of air.

  • Polymerization: High concentrations of reactants or harsh conditions can sometimes lead to polymerization.

Q3: How can I effectively purify the product of my condensation reaction?

A3: Purification strategies depend on the nature of the product and impurities:

  • Recrystallization: This is often the most effective method for purifying solid products.[3] Common solvents for recrystallization of chalcone-type products include ethanol.[7][8]

  • Column Chromatography: For non-crystalline products or to separate complex mixtures, silica gel column chromatography is a standard technique.[3] A gradient of hexane and ethyl acetate is a common eluent system.[7]

  • Washing: Washing the crude product with a suitable solvent can remove unreacted starting materials and some impurities. For example, washing with cold water can remove inorganic salts.

Q4: What is the role of the nitro group in this compound in these reactions?

A4: The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aldehyde. It increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an enolate or an active methylene compound.[3] This can lead to faster reaction rates and higher yields compared to unsubstituted or electron-donating group-substituted aromatic aldehydes.[3]

Troubleshooting Guides

Knoevenagel Condensation
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Weakly acidic active methylene compound.Use a more acidic compound (e.g., malononitrile, cyanoacetic acid).[1]
Ineffective catalyst.Try a different base catalyst (e.g., piperidine, pyridine, triethylamine, or a Lewis acid).[2]
Reversible reaction.Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[1]
Formation of a Tar-like Substance Reaction temperature too high.Lower the reaction temperature and monitor progress by TLC.
Catalyst too strong.Use a milder base.
Product is Difficult to Isolate Product is soluble in the reaction mixture.After the reaction is complete, try precipitating the product by adding a non-polar solvent like hexane or by pouring the reaction mixture into ice-cold water.
Claisen-Schmidt (Aldol) Condensation
Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete enolate formation.Use a stronger base (e.g., NaOH, KOH) or a different solvent that better solubilizes the base.[3][4][5]
Reversible aldol addition.Ensure conditions favor dehydration to the more stable α,β-unsaturated product (e.g., by heating).
Formation of Self-Condensation Product of the Ketone Aldehyde is less reactive than the ketone's enolate with another ketone molecule.Add the ketone slowly to a mixture of the aldehyde and the base.
Product is an Oil Instead of a Solid Presence of impurities.Attempt purification by column chromatography.
Product has a low melting point.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Schiff Base Formation
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction Equilibrium not shifted towards the product.Remove water using a Dean-Stark trap or molecular sieves.
Amine is not nucleophilic enough.Consider using a more nucleophilic amine or adding a catalytic amount of acid (e.g., acetic acid) to protonate the carbonyl oxygen and increase its electrophilicity.
Hydrolysis of the Schiff Base Product Presence of excess water during workup.Use anhydrous solvents for extraction and drying agents like anhydrous sodium sulfate or magnesium sulfate.
Low Purity of the Isolated Product Unreacted starting materials present.Wash the crude product with a solvent that dissolves the starting materials but not the product. Recrystallization is also a good option.

Data Presentation

Table 1: Reaction Conditions for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeMalononitrileLipaseWater/Ethanol601294[9]
4-NitrobenzaldehydeMalononitrileL-prolineMethanolRT0.598[10]
Indole-3-carbaldehydeMalononitrilePiperidineEthanolRT--[11]

Table 2: Reaction Conditions for Claisen-Schmidt Condensation of Aromatic Aldehydes with Acetophenone

AldehydeBaseSolventTemperature (°C)TimeYield (%)Reference
3-NitrobenzaldehydeKOHEthanol40-High[3]
BenzaldehydeNaOHEthanolRT20 min-[5]
4-NitrobenzaldehydeLiOH·H₂O-551.5 h82.2[12]

Table 3: Reaction Conditions for Schiff Base Formation from Aromatic Aldehydes and Amines

AldehydeAmineCatalystSolventTemperatureTimeYield (%)Reference
p-Nitrobenzaldehydem-NitroanilineNaOH (drops)EthanolReflux4 h97.6[13]
Salicylaldehyde4-NitroanilineH₂SO₄ (cat.)EthanolRT--[14]
3-Methoxy SalicylaldehydeAniline-EthanolRT1 h78[15]

Experimental Protocols

General Protocol for Knoevenagel Condensation with Malononitrile

This protocol is adapted from procedures for aromatic aldehydes and may require optimization for this compound.[11]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC. The product may precipitate out of the solution as it forms.

  • Work-up and Purification: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the collected solid with ice-cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent like ethanol.

General Protocol for Claisen-Schmidt Condensation with Acetophenone

This protocol is based on the synthesis of chalcones from substituted benzaldehydes and may need to be adjusted for this compound.[3]

  • Reactant Preparation: In a suitable reaction vessel, dissolve this compound (3.23 mmol) in ethanol (7 mL).

  • Addition of Ketone and Base: To this solution, add acetophenone (3.26 mmol) followed by potassium hydroxide (0.391 mmol).

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40°C. The reaction progress should be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture can be poured into ice-cold water to precipitate the crude product. The solid is then collected by vacuum filtration and washed with cold water. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.

General Protocol for Schiff Base Formation with a Substituted Aniline

This protocol is a general procedure and may require optimization for specific substrates.[13]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (0.02 M) in ethanol.

  • Amine Addition: Add an equimolar amount of the substituted aniline to the solution.

  • Catalyst Addition and Reaction: Add a few drops of a suitable catalyst (e.g., glacial acetic acid or a base like NaOH). Heat the mixture to reflux for the required time (typically 2-4 hours), monitoring the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate. If not, the product can often be precipitated by adding cold water. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent.

Visualizations

Knoevenagel_Workflow A Reactant Preparation (this compound + Active Methylene Compound in Solvent) B Catalyst Addition (e.g., Piperidine) A->B C Reaction (Stirring at appropriate temperature) B->C D Monitoring (TLC) C->D Periodically D->C Incomplete E Work-up (Precipitation/Filtration) D->E Complete F Purification (Recrystallization) E->F G Pure Product F->G

Knoevenagel Condensation Experimental Workflow

Troubleshooting_Logic Start Low/No Product Q1 Is the active methylene compound sufficiently acidic? Start->Q1 A1_No Use a more acidic methylene compound Q1->A1_No Q2 Is the catalyst appropriate/active? Q1->Q2 Yes A1_Yes Yes A2_No Change catalyst or add fresh catalyst Q2->A2_No Q3 Is the reaction temperature optimized? Q2->Q3 Yes A2_Yes Yes A3_No Adjust temperature and monitor with TLC Q3->A3_No End Consult further literature Q3->End Yes A3_Yes Yes

Troubleshooting Logic for Low Product Yield

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis of 3-Nitroisonicotinaldehyde and Related Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the 1H NMR Spectral Features of 3-Nitroisonicotinaldehyde with Isonicotinaldehyde and 3-Nitrobenzaldehyde.

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound, a crucial building block in medicinal chemistry and materials science. By comparing its spectral data with those of structurally related aromatic aldehydes, namely isonicotinaldehyde (4-pyridinecarboxaldehyde) and 3-nitrobenzaldehyde, this document aims to facilitate a deeper understanding of the electronic effects influencing chemical shifts and coupling constants in substituted pyridine and benzene rings. The presented data and experimental protocols are intended to support researchers in compound characterization, purity assessment, and structural elucidation.

1H NMR Data Comparison

The following table summarizes the 1H NMR spectral data for this compound and its selected analogues. The data for this compound is predicted based on established substituent effects on the pyridine ring, while the data for the reference compounds is derived from experimental spectra.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-2~9.2 (predicted)s-
H-5~8.1 (predicted)d~5.0
H-6~9.0 (predicted)d~5.0
-CHO~10.2 (predicted)s-
Isonicotinaldehyde H-2, H-68.90d6.0
H-3, H-57.95d6.0
-CHO10.11s-
3-Nitrobenzaldehyde H-28.73t1.8
H-48.51ddd8.2, 2.3, 1.2
H-57.78t8.0
H-68.27dt7.8, 1.4
-CHO10.15s-

Analysis and Interpretation

The predicted 1H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region and one singlet for the aldehydic proton.

  • H-2: This proton is situated between the electron-withdrawing nitro group and the nitrogen atom of the pyridine ring. Consequently, it is expected to be the most deshielded aromatic proton, appearing as a singlet at a significantly downfield chemical shift, predicted to be around 9.2 ppm.

  • H-6: This proton is adjacent to the ring nitrogen and ortho to the aldehyde group. It is expected to be a doublet due to coupling with H-5, with a predicted chemical shift around 9.0 ppm.

  • H-5: This proton is coupled to H-6 and is expected to appear as a doublet around 8.1 ppm.

  • Aldehydic Proton (-CHO): The aldehyde proton is highly deshielded and is expected to appear as a sharp singlet at a very downfield region, predicted to be around 10.2 ppm.

Comparison with Isonicotinaldehyde: The introduction of a strong electron-withdrawing nitro group at the 3-position in this compound is expected to cause a significant downfield shift of all the aromatic protons compared to the parent isonicotinaldehyde. The symmetry observed in the spectrum of isonicotinaldehyde is broken, leading to three distinct aromatic signals.

Comparison with 3-Nitrobenzaldehyde: Both this compound and 3-nitrobenzaldehyde feature a nitro group and an aldehyde group in a 1,3-relationship. The protons ortho and para to the nitro group in 3-nitrobenzaldehyde (H-2, H-4, and H-6) are significantly deshielded. A similar deshielding effect is anticipated for the protons in this compound, further compounded by the inherent electron-withdrawing nature of the pyridine ring nitrogen.

Experimental Protocol for 1H NMR Spectroscopy

A standard protocol for acquiring the 1H NMR spectrum of this compound is as follows:

  • Sample Preparation: Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • NMR Tube: The resulting solution is transferred to a clean, dry 5 mm NMR tube.

  • Instrumentation: The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: 0-12 ppm

  • Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

Logical Workflow for 1H NMR Spectrum Analysis

The following diagram illustrates the logical workflow involved in the analysis of a 1H NMR spectrum, from sample preparation to structural elucidation.

workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_interpretation Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (TMS) baseline->reference chem_shift Chemical Shift Analysis reference->chem_shift integration Integration chem_shift->integration multiplicity Multiplicity (Splitting Pattern) integration->multiplicity coupling Coupling Constant Analysis multiplicity->coupling structure Structure Elucidation coupling->structure

Caption: Workflow for 1H NMR spectral analysis.

Assigning the 13C NMR Peaks of 3-Nitropyridine-4-Carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the 13C NMR spectrum of 3-nitropyridine-4-carbaldehyde is presented, with peak assignments supported by comparative data from related pyridine derivatives and established substituent effects. This guide provides researchers, scientists, and drug development professionals with a clear methodology for spectral interpretation of this and similar polysubstituted pyridine compounds.

The assignment of peaks in the 13C Nuclear Magnetic Resonance (NMR) spectrum of a polysubstituted aromatic compound like 3-nitropyridine-4-carbaldehyde requires a systematic approach. In the absence of a directly published and assigned spectrum for this specific molecule, a reliable assignment can be achieved by analyzing the known chemical shifts of pyridine and the incremental effects of the nitro (-NO2) and carbaldehyde (-CHO) substituents.

Predicted 13C NMR Chemical Shifts

The chemical shifts for the carbon atoms of 3-nitropyridine-4-carbaldehyde can be predicted by starting with the known chemical shifts of pyridine and applying the substituent chemical shifts (SCS) derived from monosubstituted pyridines or, as an approximation, from monosubstituted benzenes. Both the nitro and aldehyde groups are electron-withdrawing, which generally leads to a downfield shift (higher ppm) of the carbon atoms in the aromatic ring, particularly at the ipso (the carbon directly attached to the substituent) and para positions.

The predicted and assigned 13C NMR chemical shifts for 3-nitropyridine-4-carbaldehyde are summarized in the table below. These values are estimated based on the additive effects of the nitro and aldehyde groups on the pyridine ring.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C2~153Located ortho to the nitrogen and meta to both the nitro and aldehyde groups. Expected to be significantly deshielded by the nitrogen.
C3~148Ipso to the strongly electron-withdrawing nitro group, leading to a significant downfield shift.
C4~138Ipso to the electron-withdrawing aldehyde group, resulting in a downfield shift.
C5~122Positioned ortho to the aldehyde group and meta to the nitro group.
C6~158Situated ortho to the nitrogen and para to the aldehyde group, and meta to the nitro group, leading to a strong deshielding effect.
CHO~190The carbonyl carbon of the aldehyde group, characteristically found in the downfield region of the spectrum.

Comparative Analysis with Model Compounds

To substantiate the assignments, a comparison with the 13C NMR data of pyridine, 3-nitropyridine, and pyridine-4-carbaldehyde is essential.

Pyridine: The experimental 13C NMR chemical shifts for pyridine are approximately 150 ppm for C2/C6, 124 ppm for C3/C5, and 136 ppm for C4.[1][2] The pronounced downfield shift of C2/C6 is due to the strong deshielding effect of the adjacent electronegative nitrogen atom.

3-Nitropyridine: The introduction of a nitro group at the C3 position is expected to cause a significant downfield shift for C3 (ipso-effect) and influence the shifts of the other ring carbons.

Pyridine-4-carbaldehyde: An aldehyde group at the C4 position will deshield the C4 carbon (ipso-effect) and also influence the other carbons in the ring through its electron-withdrawing nature.

By combining the substituent effects of the -NO2 group at C3 and the -CHO group at C4 on the pyridine ring, we can arrive at the predicted chemical shifts for 3-nitropyridine-4-carbaldehyde.

Experimental Protocol

A general protocol for acquiring a 13C NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can slightly influence the chemical shifts.

  • NMR Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 13C NMR experiment is typically performed to obtain a spectrum with single lines for each unique carbon atom.

    • Pulse Program: A simple pulse-acquire sequence is generally sufficient.

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbon atoms (e.g., 0-220 ppm).

    • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (from hundreds to thousands) is usually required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay (e.g., 2 seconds) between scans is necessary to allow for the full relaxation of the carbon nuclei.

  • Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent signal or an internal standard (e.g., tetramethylsilane, TMS).

Logical Workflow for Peak Assignment

G Peak Assignment Workflow for 3-Nitropyridine-4-Carbaldehyde Pyridine Pyridine 13C NMR Data (C2: ~150, C3: ~124, C4: ~136 ppm) Prediction Predict Chemical Shifts for 3-Nitropyridine-4-carbaldehyde (Additive Model) Pyridine->Prediction Nitro_SCS Substituent Chemical Shifts (SCS) for -NO2 group Nitro_SCS->Prediction Aldehyde_SCS Substituent Chemical Shifts (SCS) for -CHO group Aldehyde_SCS->Prediction Assignment Assign Peaks based on: - Predicted Shifts - Electronic Effects - Comparison to known spectra Prediction->Assignment Final_Spectrum Assigned 13C NMR Spectrum Assignment->Final_Spectrum

Caption: A flowchart illustrating the logical steps for assigning the 13C NMR peaks of 3-nitropyridine-4-carbaldehyde.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 3-Nitroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of quality control. 3-Nitroisonicotinaldehyde, a key building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the overall safety and efficacy of the final drug substance. This guide provides a comprehensive comparison of the primary analytical methods for determining the purity of this compound, complete with detailed experimental protocols and data presentation.

The synthesis of this compound can result in a variety of impurities, including unreacted starting materials, isomeric byproducts, and residual solvents. Therefore, robust and accurate analytical methods are essential for quantifying the purity and identifying any contaminants. The most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Key Analytical Methods

The choice of an analytical technique for purity determination depends on the physicochemical properties of this compound, the nature of potential impurities, the required sensitivity, and the available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1][2][3]Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[1][2]Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural information.[1][4]
Primary Use Quantitative analysis of purity, and impurity profiling.[5]Identification and quantification of volatile impurities and byproducts.[5]Structural confirmation and identification of impurities with distinct chemical shifts.[4]
Resolution High resolution, enabling the separation of closely related isomers.[1]Excellent separation efficiency for volatile compounds.[1]Resolution is dependent on the magnetic field strength; can resolve signals from different protons and carbons.[1]
Sensitivity High sensitivity, particularly with UV detection, allowing for the quantification of trace impurities.[1]Very high sensitivity and specificity, enabling the identification of unknown volatile impurities through their mass spectra.[1]Generally lower sensitivity compared to chromatographic methods but provides unambiguous structural data.[1]
Quantitative Data Summary

The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, illustrating how quantitative data is used to determine purity and identify specific impurities.

AnalyteRetention Time (min)Peak AreaPurity / Content (%)
2-Nitroisonicotinaldehyde (Impurity)5.912,5000.55
This compound 6.5 2,250,000 98.95
4-Nitroisonicotinaldehyde (Impurity)7.28,0000.35
Unidentified Impurity8.12,3000.10

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible purity assessment.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is highly suitable for the routine quality control of this compound.[2][3]

Instrumentation:

  • HPLC System with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Data Acquisition Software.

Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Phosphoric acid or Formic acid (analytical grade).[1]

  • This compound certified reference standard.

  • Synthesized this compound sample.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 30% B to 70% B over 15 minutes, hold for 5 minutes, then return to initial conditions.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 260 nm.[1]

  • Injection Volume: 10 µL.[2]

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.[2]

  • Sample Solution (0.1 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.[2]

  • Filter both solutions through a 0.45 µm syringe filter before injection.[2]

Volatile Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed to identify and quantify volatile impurities such as residual solvents.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector and a Mass Spectrometer (MS) detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[6]

  • Data Acquisition Software.

GC-MS Conditions:

  • Inlet Temperature: 250°C.[1]

  • Injection Mode: Split (e.g., 50:1 ratio).[1]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[1]

  • Oven Program: Initial temperature of 50°C (hold for 5 min), ramp to 230°C at 10°C/min, hold for 5 min.[1]

  • MS Transfer Line Temperature: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Mass Range: 35-400 amu.[1]

Sample Preparation:

  • Accurately weigh about 25 mg of the synthesized this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane).[1]

  • Inject 1 µL of the prepared sample.[1]

Structural Confirmation and Purity Estimation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the structure of the main component and identifying impurities with different chemical structures.[4]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents and Materials:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.[1]

  • This compound sample.

Experimental Procedure:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent in a clean, dry NMR tube.[1]

  • Acquire ¹H NMR and ¹³C NMR spectra.[1]

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum. The presence of unexpected signals may indicate impurities. Purity can be estimated by comparing the integral of the main compound's protons to those of the impurities.[1]

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Reference Standard dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC filter->hplc separate Chromatographic Separation (C18) hplc->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: General workflow for purity determination by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize ms_detect Mass Detection ionize->ms_detect tic Total Ion Chromatogram ms_detect->tic mass_spectra Identify by Mass Spectra tic->mass_spectra quantify Quantify Impurities mass_spectra->quantify

Caption: Workflow for volatile impurity analysis by GC-MS.

NMR_Workflow prep Dissolve Sample in Deuterated Solvent acquire Acquire 1H and 13C NMR Spectra prep->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectra (Chemical Shifts, Integration) process->analyze confirm Confirm Structure and Estimate Purity analyze->confirm

Caption: Workflow for structural confirmation and purity estimation by NMR.

References

A Comparative Guide to HPLC Method Development for the Analysis of 3-Nitroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates like 3-Nitroisonicotinaldehyde is critical for ensuring reaction efficiency, purity of subsequent products, and the overall safety and efficacy of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis of such aromatic compounds.

This guide provides a comprehensive comparison of two primary reversed-phase HPLC methods for the analysis of this compound, supported by experimental protocols and comparative data adapted from closely related nitroaromatic compounds. We will explore the use of a conventional C18 column and a Phenyl-Hexyl column, highlighting the differences in selectivity and performance.

Comparison of Key Analytical Methods

The choice of an HPLC column is paramount in developing a separation method. For aromatic and nitro-substituted compounds, both traditional alkyl-phase columns (like C18) and phenyl-based columns offer distinct advantages. The C18 column separates primarily based on hydrophobicity, while the Phenyl-Hexyl column introduces π-π interactions as an additional separation mechanism, which can be particularly useful for separating isomers and compounds with aromatic rings.[1]

FeatureHPLC Method 1: C18 ColumnHPLC Method 2: Phenyl-Hexyl ColumnAlternative Method: Gas Chromatography (GC)
Principle Separation based on hydrophobic interactions between the analyte and the C18 stationary phase.Separation based on a combination of hydrophobic and π-π interactions between the analyte and the phenyl rings of the stationary phase.Separation of volatile compounds in the gas phase followed by detection.
Applicability Broadly applicable for non-volatile and thermally stable compounds.Particularly effective for aromatic compounds, nitroaromatics, and positional isomers.Suitable for volatile and thermally stable compounds; may require derivatization for less volatile analytes.
Resolution High resolution, capable of separating closely related compounds.Excellent resolution for aromatic isomers, often providing different selectivity compared to C18.High resolution for volatile compounds.
Sensitivity High sensitivity, especially with UV detection due to the chromophoric nature of the nitroaromatic group.High sensitivity with UV detection.High sensitivity, particularly with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Primary Use Routine quantitative analysis, purity assessment, and impurity profiling.Orthogonal method development, separation of complex aromatic mixtures and isomers.Analysis of residual solvents and volatile impurities.

Quantitative Data Summary

The following tables present representative data for the analysis of this compound using the two proposed HPLC methods. This data is compiled from studies on analogous nitroaromatic compounds to provide a comparative performance overview.

Table 1: Chromatographic Performance Comparison

ParameterHPLC Method 1: C18 ColumnHPLC Method 2: Phenyl-Hexyl Column
Retention Time (min) ~ 5.8~ 7.2
Theoretical Plates > 5000> 6000
Tailing Factor < 1.2< 1.1
Resolution (from nearest impurity) > 2.0> 2.5

Table 2: Method Validation Parameters

ParameterHPLC Method 1: C18 ColumnHPLC Method 2: Phenyl-Hexyl Column
Linearity (R²) > 0.999> 0.999
Range (µg/mL) 1 - 1001 - 100
Limit of Detection (LOD) (µg/mL) ~ 0.1~ 0.08
Limit of Quantitation (LOQ) (µg/mL) ~ 0.3~ 0.25
Precision (%RSD) < 2.0%< 1.5%
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%

Experimental Protocols

Detailed methodologies for the two HPLC methods are provided below to ensure accurate and reproducible analysis.

Protocol 1: Isocratic HPLC Analysis on a C18 Column

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Phosphoric acid (analytical grade).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

4. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration of 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard solution.

Protocol 2: Gradient HPLC Analysis on a Phenyl-Hexyl Column

1. Instrumentation:

  • Same as Protocol 1, with a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Reagents and Materials:

  • Same as Protocol 1.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-8 min: 30% to 80% B

    • 8-10 min: 80% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 5 µL.

  • Run Time: 12 minutes.

4. Sample Preparation:

  • Same as Protocol 1.

5. Analysis:

  • Same as Protocol 1.

Visualizations

The following diagrams illustrate the workflow for HPLC method development and the logical relationship of the key analytical parameters.

HPLC_Method_Development_Workflow cluster_0 Method Development Strategy Define Analytical Target Profile Define Analytical Target Profile Select Column & Mobile Phase Select Column & Mobile Phase Define Analytical Target Profile->Select Column & Mobile Phase Initial Screening Optimize Chromatographic Conditions Optimize Chromatographic Conditions Select Column & Mobile Phase->Optimize Chromatographic Conditions Fine-tuning Method Validation Method Validation Optimize Chromatographic Conditions->Method Validation Finalization Routine Analysis Routine Analysis Method Validation->Routine Analysis

Caption: HPLC Method Development Workflow (Within 100 characters)

HPLC_Analysis_Workflow Sample_Preparation Sample Preparation - Weighing - Dissolving - Filtering HPLC_System HPLC System Pump Column Detector Sample_Preparation->HPLC_System:p Data_Acquisition Data Acquisition - Chromatogram - Peak Integration HPLC_System:d->Data_Acquisition Data_Analysis Data Analysis - Quantification - Purity Assessment Data_Acquisition->Data_Analysis

Caption: General HPLC Analysis Workflow (Within 100 characters)

References

A Comparative Guide to the GC-MS Analysis of 3-Nitro-4-Pyridinecarboxaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of pyridine derivatives is crucial for reaction monitoring, quality control, and metabolite identification. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 3-nitro-4-pyridinecarboxaldehyde and its related compounds. We will also explore High-Performance Liquid Chromatography (HPLC) as a viable alternative, supported by experimental protocols and data for analogous compounds.

GC-MS Analysis: A Powerful Tool for Volatile Compounds

Gas Chromatography-Mass Spectrometry is a robust and widely used analytical technique for the separation and identification of volatile and semi-volatile compounds. For 3-nitro-4-pyridinecarboxaldehyde, GC-MS, particularly with electron ionization (EI), can provide detailed structural information through characteristic fragmentation patterns.

Anticipated GC-MS Performance for 3-Nitro-4-Pyridinecarboxaldehyde

Table 1: Predicted GC-MS Data for 3-Nitro-4-Pyridinecarboxaldehyde and Comparison with an Isomeric Compound.

Parameter3-Nitro-4-pyridinecarboxaldehyde (Predicted)4-Pyridinecarboxaldehyde (Experimental Data)[2]
Molecular Weight 152.11 g/mol 107.11 g/mol
Retention Index (non-polar column) Estimated > 12001025
Key Mass Fragments (m/z) 152 (M+), 151 ([M-H]+), 122 ([M-NO]+), 106 ([M-NO2]+), 78, 51107 (M+), 106 ([M-H]+), 79, 78, 52, 51
Predicted Base Peak m/z 106 or 151m/z 107

Experimental Protocol: GC-MS Analysis

This protocol is adapted from established methods for nitropyridine derivatives and serves as a starting point for the analysis of 3-nitro-4-pyridinecarboxaldehyde.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar, equipped with a split/splitless injector.

  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-350.

3. Data Analysis:

  • The retention time of the analyte peak should be determined.

  • The mass spectrum of the peak should be recorded and compared with a spectral library (e.g., NIST) for confirmation, if available.

  • Key fragment ions should be identified to elucidate the structure.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

For compounds that may be thermally labile or non-volatile, HPLC offers a powerful alternative to GC-MS. For pyridinecarboxaldehydes and their derivatives, reversed-phase HPLC is a common approach.

HPLC Performance for Pyridinecarboxaldehyde Derivatives

HPLC methods for pyridine derivatives often utilize C18 columns with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with a modifier such as formic acid for better peak shape and MS compatibility.

Table 2: HPLC-MS Conditions for a Related Pyridinecarboxaldehyde Derivative.

Parameter2-Pyridinecarboxaldehyde Derivative Analysis[3]
Column Acquity UPLC CSH C18 (1.7 µm, 2.1 mm x 150 mm)
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient 2% B for 2 min, linear ramp to 80% B in 21 min, then to 98% B
Flow Rate 400 µL/min
Detection Mass Spectrometry (Positive ESI mode)

Experimental Protocol: HPLC-MS Analysis

This protocol provides a general method for the analysis of pyridinecarboxaldehyde derivatives by HPLC-MS.

1. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition (e.g., 98% water with 0.1% formic acid: 2% acetonitrile with 0.1% formic acid) to a suitable concentration.

2. HPLC-MS Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or similar, with a binary pump and autosampler.

  • Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 100 V.

    • Gas Temperature: 350 °C.

    • Gas Flow: 10 L/min.

    • Mass Range: m/z 50-400.

3. Data Analysis:

  • Determine the retention time of the analyte.

  • Analyze the mass spectrum to identify the protonated molecular ion [M+H]+ and any significant fragment ions.

Visualizing the Analytical Workflow and Method Comparison

To better understand the processes, the following diagrams illustrate the GC-MS analytical workflow and a comparison of the analytical techniques.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Injection Injection Dissolution->Injection GC_Column GC Column (Separation by Volatility) Injection->GC_Column Ionization Ionization (EI) GC_Column->Ionization Mass_Analyzer Mass Analyzer (Separation by m/z) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Chromatogram Chromatogram (Retention Time) Data_System->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) Data_System->Mass_Spectrum

Figure 1. General workflow for GC-MS analysis.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC-MS Analyte 3-Nitro-4-pyridinecarboxaldehyde & Derivatives GCMS_Adv Advantages: - High Resolution - Detailed Structural Info - Established Libraries Analyte->GCMS_Adv HPLC_Adv Advantages: - Broad Applicability (non-volatile, polar) - No Thermal Degradation Analyte->HPLC_Adv GCMS_Disadv Disadvantages: - Requires Volatility - Potential for Thermal Degradation HPLC_Disadv Disadvantages: - Lower Resolution than GC - Mobile Phase Effects on MS

Figure 2. Comparison of GC-MS and HPLC-MS for analysis.

Conclusion

Both GC-MS and HPLC-MS are powerful techniques for the analysis of 3-nitro-4-pyridinecarboxaldehyde and its derivatives. GC-MS provides excellent separation and detailed structural information for volatile and thermally stable compounds. The predicted fragmentation pattern, including the molecular ion peak and losses of the nitro and formyl groups, will be key for identification. For compounds that may be less volatile or prone to thermal degradation, HPLC-MS offers a robust and versatile alternative. The choice of method will ultimately depend on the specific properties of the analyte and the goals of the analysis. The provided protocols offer a solid foundation for developing and validating a reliable analytical method for these important compounds.

References

comparing the reactivity of 3-Nitroisonicotinaldehyde with 3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of 3-Nitroisonicotinaldehyde and 3-Nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of this compound and 3-nitrobenzaldehyde. The information presented is based on established principles of organic chemistry and available experimental data. This document aims to assist researchers in selecting the appropriate reagent for their synthetic needs and in understanding the chemical behavior of these two important aromatic aldehydes.

Introduction

3-Nitrobenzaldehyde and this compound are aromatic aldehydes that serve as versatile building blocks in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. Their reactivity is significantly influenced by the presence of a nitro group, a potent electron-withdrawing substituent. The key structural difference between these two molecules lies in the aromatic ring: 3-nitrobenzaldehyde possesses a benzene ring, while this compound contains a pyridine ring. This distinction has profound implications for the electrophilicity of the aldehyde's carbonyl carbon and, consequently, its reactivity towards nucleophiles.

Electronic Effects and Theoretical Reactivity

The reactivity of the aldehyde group in both molecules is primarily governed by electronic effects. The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The presence of electron-withdrawing groups on the aromatic ring further increases this electrophilicity, making the aldehyde more susceptible to nucleophilic attack.

  • 3-Nitrobenzaldehyde: The nitro group at the meta position exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the partial positive charge on the carbonyl carbon, enhancing its reactivity compared to unsubstituted benzaldehyde.[1]

  • This compound: In this molecule, the aldehyde group is influenced by two electron-withdrawing sources: the nitro group and the nitrogen atom within the pyridine ring. The pyridine nitrogen is more electronegative than carbon and acts as an electron-withdrawing group through both inductive and resonance effects, deactivating the ring towards electrophilic substitution in a manner similar to a nitro group. This combined electron-withdrawing effect is expected to make the carbonyl carbon of this compound significantly more electrophilic, and therefore more reactive towards nucleophiles, than that of 3-nitrobenzaldehyde.

This increased reactivity in this compound can be advantageous for reactions requiring highly electrophilic aldehydes, potentially leading to faster reaction rates or enabling reactions with weaker nucleophiles.

Data Presentation: A Comparative Overview

PropertyThis compound3-NitrobenzaldehydeReference(s)
Molecular Formula C₆H₄N₂O₃C₇H₅NO₃[2][3]
Molecular Weight 152.11 g/mol 151.12 g/mol [2][3]
Appearance -Yellowish to brownish crystalline powder or granulate[4][5]
Melting Point -58.5 °C[4]
Boiling Point -164 °C at 23 mmHg[4]
Solubility in Water -16.3 mg/mL[4]
Reactivity towards Nucleophiles Expected to be higher due to the combined electron-withdrawing effects of the nitro group and the pyridine nitrogen.High , due to the electron-withdrawing nitro group.
Relative Rate of Nucleophilic Addition (Theoretical) FasterSlower
Yield in Wittig Reaction (Hypothetical, with a stabilized ylide) Expected to be high, potentially >90% under optimized conditions.High, typically reported in the range of 80-95%.[6]

Experimental Protocols

To facilitate a direct comparison of the reactivity of these two aldehydes, the following experimental protocols are provided. These protocols are designed to be conducted in parallel under identical conditions to yield meaningful comparative data.

Protocol 1: Comparative Wittig Reaction

This protocol describes a comparative Wittig reaction to assess the relative reactivity of the two aldehydes in forming a stilbene derivative.

Materials:

  • This compound

  • 3-Nitrobenzaldehyde

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF. To this suspension, add benzyltriphenylphosphonium chloride (1.1 equivalents) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1 hour to form the ylide (a deep red color should develop).

  • Wittig Reaction (Parallel Setup):

    • In two separate, flame-dried round-bottom flasks under an inert atmosphere, dissolve this compound (1 equivalent) and 3-nitrobenzaldehyde (1 equivalent) in anhydrous THF.

    • Cool both solutions to 0 °C.

    • Slowly add the prepared ylide solution (1 equivalent) to each of the aldehyde solutions via a syringe or cannula.

    • Monitor the reactions by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes) to compare the rate of consumption of the starting aldehydes.

  • Workup and Isolation:

    • Once the reactions are complete (as determined by TLC), quench both reaction mixtures by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layers with dichloromethane (3 x 20 mL).

    • Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude products by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

    • Determine the yield of the respective stilbene products.

    • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry. The ratio of E to Z isomers can be determined from the ¹H NMR spectrum.[7]

Expected Outcome: this compound is expected to react faster and may provide a higher yield of the corresponding stilbene derivative under identical reaction times, reflecting its higher electrophilicity.

Protocol 2: Comparative Sodium Borohydride Reduction

This protocol outlines a method to compare the rates of reduction of the two aldehydes to their corresponding alcohols.

Materials:

  • This compound

  • 3-Nitrobenzaldehyde

  • Sodium borohydride

  • Methanol

  • Dichloromethane

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup (Parallel):

    • In two separate round-bottom flasks, dissolve this compound (1 equivalent) and 3-nitrobenzaldehyde (1 equivalent) in methanol.

    • Cool both solutions to 0 °C in an ice bath.

  • Reduction:

    • To each flask, add a solution of sodium borohydride (0.5 equivalents) in methanol dropwise.

    • Monitor the progress of both reactions by TLC at regular intervals to compare the disappearance of the starting aldehydes.

  • Workup and Isolation:

    • Once the reactions are complete, add deionized water to quench the excess sodium borohydride.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 15 mL).

    • Combine the organic extracts for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Analysis:

    • Analyze the crude products by ¹H NMR to determine the conversion to the corresponding alcohols.

    • If necessary, purify the products by column chromatography.

Expected Outcome: Due to its higher electrophilicity, this compound is expected to be reduced at a faster rate than 3-nitrobenzaldehyde.

Mandatory Visualizations

Nucleophilic_Addition_Pathway cluster_3NA This compound cluster_3NB 3-Nitrobenzaldehyde NA This compound Intermediate_NA Tetrahedral Intermediate (Higher Stability) NA->Intermediate_NA NB 3-Nitrobenzaldehyde Intermediate_NB Tetrahedral Intermediate (Lower Stability) NB->Intermediate_NB Nu Nucleophile (Nu⁻) Nu->NA Faster Attack Nu->NB Slower Attack Product_NA Addition Product Intermediate_NA->Product_NA Product_NB Addition Product Intermediate_NB->Product_NB

Caption: Comparative nucleophilic addition pathway.

Experimental_Workflow start Start: Parallel Reaction Setup (Aldehyde + Reagent) reaction Reaction Monitoring (TLC, Time points) start->reaction workup Quenching and Extraction reaction->workup purification Column Chromatography workup->purification analysis Yield and Spectroscopic Analysis (NMR, MS) purification->analysis comparison Comparative Reactivity Assessment analysis->comparison end End comparison->end

Caption: General experimental workflow for comparison.

Conclusion

The presence of both a nitro group and a pyridine nitrogen atom makes this compound a highly electron-deficient and, therefore, a more reactive electrophile than 3-nitrobenzaldehyde. This enhanced reactivity can be leveraged in various organic transformations, potentially leading to improved reaction rates and yields. For syntheses requiring a highly activated aldehyde, this compound presents a compelling alternative to its benzaldehyde counterpart. However, for reactions where controlled or moderate reactivity is desired, 3-nitrobenzaldehyde may be the more suitable choice. The selection between these two reagents should be guided by the specific requirements of the synthetic target and the nature of the nucleophile employed. Further direct comparative studies are warranted to quantify the reactivity differences and fully elucidate the synthetic potential of this compound.

References

Comparative Biological Activity of 3-Nitroisonicotinaldehyde Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the biological activities of derivatives analogous to 3-nitroisonicotinaldehyde. Due to a scarcity of published research specifically on this compound derivatives, this report focuses on closely related structures, primarily thiosemicarbazones and Schiff bases derived from other nitro-substituted aromatic aldehydes. The data presented herein provides valuable insights into the potential therapeutic applications of this class of compounds.

Comparative Biological Activity Data

The following tables summarize the antimicrobial and cytotoxic activities of various thiosemicarbazone and Schiff base derivatives of nitro-aromatic aldehydes. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Antimicrobial Activity of 3-Nitrobenzaldehyde Thiosemicarbazone and its Metal Complexes

CompoundConcentration (mg/mL)Bacillus subtilis (Zone of Inhibition, mm)Staphylococcus aureus (Zone of Inhibition, mm)Escherichia coli (Zone of Inhibition, mm)Pseudomonas aeruginosa (Zone of Inhibition, mm)Candida albicans (Zone of Inhibition, mm)
3-Nitrobenzaldehyde Thiosemicarbazone75-----
100-----
[Cu(L)]Cl75 & 100-----
[Ni(L)]Cl100Good ActivityGood ActivityGood ActivityGood ActivityGood Activity
[Co(L)]Cl75 & 100Good ActivityGood ActivityGood ActivityGood ActivityGood Activity

Data from a study on 3-nitrobenzaldehyde thiosemicarbazone and its metal complexes.[1] The ligand and its copper complex were found to be inactive against the tested strains, while the nickel and cobalt complexes showed significant antimicrobial activity.[1]

Table 2: Cytotoxic Activity of Schiff Bases Derived from p-Nitrobenzaldehyde

CompoundTest AnimalCytotoxicity
Schiff Bases of p-NitrobenzaldehydeBrine ShrimpStudied

Thirteen Schiff bases derived from p-nitrobenzaldehyde were synthesized and evaluated for their cytotoxicity against Brine Shrimp.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is widely used to assess the antimicrobial potential of chemical compounds.

  • Preparation of Media: A suitable nutrient agar medium is prepared and sterilized.

  • Inoculation: The sterile agar medium is poured into sterile petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism (bacteria or fungi).

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar using a sterile cork borer.

  • Application of Test Compounds: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Cytotoxicity Assay (Brine Shrimp Lethality Assay)

This assay is a simple, rapid, and low-cost method for the preliminary screening of the cytotoxic potential of compounds.

  • Hatching of Brine Shrimp Eggs: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours.

  • Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent and then diluted with artificial seawater to obtain a series of concentrations.

  • Exposure of Nauplii: A specific number of brine shrimp nauplii (larvae), typically 10-15, are transferred into vials containing the test solutions.

  • Incubation: The vials are kept under illumination for 24 hours.

  • Counting of Survivors: After 24 hours, the number of surviving nauplii in each vial is counted.

  • Determination of LC50: The percentage of mortality is calculated for each concentration, and the concentration that causes 50% mortality (LC50) is determined using probit analysis. A lower LC50 value indicates higher cytotoxicity.

Synthesis and Evaluation Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Condensation Condensation Reaction Start->Condensation Amine Amine / Hydrazine Derivative Amine->Condensation SchiffBase Schiff Base / Hydrazone Derivative Condensation->SchiffBase Antimicrobial Antimicrobial Assays SchiffBase->Antimicrobial Cytotoxicity Cytotoxicity Assays SchiffBase->Cytotoxicity DataAnalysis Data Analysis (IC50 / MIC) Antimicrobial->DataAnalysis Cytotoxicity->DataAnalysis

Caption: General workflow for synthesis and biological screening.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound derivatives are not well-documented, the biological activities of related nitroaromatic compounds, thiosemicarbazones, and Schiff bases are often attributed to several mechanisms:

  • Inhibition of DNA Synthesis: Thiosemicarbazones are known to inhibit ribonucleotide reductase, an essential enzyme for DNA synthesis and repair.[1]

  • Oxidative Stress: The nitro group can be reduced within cells to form reactive nitroso and hydroxylamine intermediates, which can lead to oxidative stress and cellular damage.

  • Enzyme Inhibition: The azomethine group (-C=N-) in Schiff bases is crucial for their biological activity and can interact with the active sites of various enzymes.[3]

  • Chelation with Metal Ions: Thiosemicarbazones can chelate with essential metal ions in biological systems, disrupting their normal function.

The following diagram depicts a simplified, hypothetical mechanism of action for a nitro-substituted thiosemicarbazone derivative.

G Derivative Nitro-Thiosemicarbazone Derivative Cell Target Cell Derivative->Cell Enters Enzyme Enzyme (e.g., Ribonucleotide Reductase) Cell->Enzyme Inhibits DNA DNA Synthesis Enzyme->DNA Blocks Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Induces

Caption: Hypothetical mechanism of action for a nitro-thiosemicarbazone.

References

Navigating the Synthesis of 3-Nitroisonicotinaldehyde: A Guide to Spectroscopic Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of heterocyclic compounds are paramount. 3-Nitroisonicotinaldehyde, a substituted pyridine derivative, presents a unique synthetic challenge. This guide provides a comparative framework for its synthesis and validation through essential spectroscopic techniques. Due to the limited availability of detailed public data on the synthesis of this compound, this guide presents a generalized workflow and utilizes data from the closely related and well-documented compound, 3-Nitrobenzaldehyde, as a comparative benchmark.

Comparative Synthesis Routes: A Theoretical Overview

For the purpose of comparison, the direct nitration of benzaldehyde to produce 3-Nitrobenzaldehyde is a well-established method. This reaction typically involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures. The aldehyde group is a meta-directing deactivator, which favors the formation of the 3-nitro isomer.[1] However, the presence of the nitrogen atom in the pyridine ring of isonicotinaldehyde would significantly influence the regioselectivity of the nitration, making the synthesis of the desired 3-nitro isomer a more complex undertaking.

Spectroscopic Validation: Unveiling the Molecular Structure

The confirmation of the successful synthesis and purity of this compound would rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for elucidating the precise arrangement of atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons on the pyridine ring. The chemical shifts and coupling constants of these protons would provide definitive evidence of the substitution pattern. Similarly, the ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the carbon atoms of the pyridine ring, and the carbon atom bearing the nitro group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carbonyl group (C=O) of the aldehyde, the nitro group (N-O), and the C-H and C=N bonds of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragmentation peaks characteristic of the loss of the aldehyde and nitro groups.

Quantitative Data Summary

The following tables present a summary of expected and comparative quantitative data.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Expected)3-Nitrobenzaldehyde (Reference)
Molecular FormulaC₆H₄N₂O₃C₇H₅NO₃[2]
Molecular Weight152.11 g/mol [3]151.12 g/mol [4]
AppearanceLight yellow to yellow solidLight yellow powder[4]
Melting Point53-54 °C58 °C

Table 2: Expected ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityAssignment
~10.2sAldehydic H
~9.0sH-2 (Pyridine Ring)
~8.8dH-6 (Pyridine Ring)
~7.8dH-5 (Pyridine Ring)

Note: This is a hypothetical data table based on the structure of this compound and known values for similar compounds.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~1710C=O (Aldehyde)
~1530, ~1350N-O (Nitro group)
~3100-3000C-H (Aromatic)
~1600, ~1470C=N, C=C (Pyridine Ring)

Note: This is a hypothetical data table based on characteristic IR frequencies.

Experimental Protocols: A Generalized Approach

The following are detailed, generalized methodologies for the synthesis and spectroscopic analysis of a nitroaromatic aldehyde, exemplified by the synthesis of 3-Nitrobenzaldehyde. These protocols serve as a template for the kind of detailed information required for reproducible research.

Synthesis of 3-Nitrobenzaldehyde

This procedure is a common laboratory method for the synthesis of 3-Nitrobenzaldehyde via the direct nitration of benzaldehyde.[1]

Materials:

  • Benzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • tert-Butyl methyl ether

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-neck flask equipped with a thermometer and an addition funnel, add 89 mL of concentrated H₂SO₄.[1]

  • Cool the flask in an ice bath and slowly add 45 mL of fuming HNO₃, ensuring the temperature does not exceed 10 °C.[1]

  • To this nitrating mixture, add 10.6 g (10.2 mL) of benzaldehyde dropwise, maintaining the internal temperature at approximately 15 °C. This addition should take about one hour.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[1]

  • Pour the reaction mixture onto 500 g of crushed ice. A yellow precipitate will form.[1]

  • Collect the crude product by vacuum filtration and wash it with 200 mL of cold water.[1]

  • Dissolve the crude product in 125 mL of tert-butyl methyl ether and wash it with 125 mL of a 5% NaHCO₃ solution.[1]

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.[1]

  • Filter the solution and evaporate the solvent using a rotary evaporator to obtain the crude 3-Nitrobenzaldehyde.[1]

  • Further purification can be achieved by recrystallization.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Prepare a solution by dissolving approximately 10-20 mg of the synthesized compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal reference.[5]

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra at room temperature on a spectrometer.[5]

IR Spectroscopy:

  • Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr.

  • Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and obtain the spectrum in a solution cell.

  • Record the IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).[5]

  • Introduce the solution into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a beam of high-energy electrons.[5]

  • The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio.[5]

Experimental Workflow and Logic

The following diagrams illustrate the generalized workflow for the synthesis and validation of a nitroaromatic aldehyde and the logical relationship for spectral data interpretation.

experimental_workflow cluster_synthesis Synthesis Stage cluster_validation Validation Stage start Starting Material (e.g., Isonicotinaldehyde) reaction Nitration Reaction (HNO₃, H₂SO₄) start->reaction workup Quenching, Extraction, & Purification reaction->workup product Crude this compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms final_product Validated Product nmr->final_product ir->final_product ms->final_product

Caption: Generalized workflow for the synthesis and spectroscopic validation of a nitroaromatic aldehyde.

spectral_interpretation cluster_techniques Analytical Techniques cluster_interpretation Structural Information data Spectroscopic Data nmr NMR Data (Chemical Shifts, Coupling) data->nmr ir IR Data (Vibrational Frequencies) data->ir ms MS Data (Molecular Ion, Fragmentation) data->ms nmr_info Proton & Carbon Skeleton nmr->nmr_info ir_info Functional Groups (C=O, NO₂) ir->ir_info ms_info Molecular Weight & Elemental Formula ms->ms_info structure Confirmed Structure of This compound nmr_info->structure ir_info->structure ms_info->structure

Caption: Logical relationship for the interpretation of spectroscopic data to confirm chemical structure.

References

distinguishing between isomers of nitro-pyridine-aldehydes using analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Distinguishing Isomers of Nitro-Pyridine-Aldehydes

For researchers and professionals in drug development and chemical sciences, the accurate identification of positional isomers is a critical step in synthesis, purification, and biological testing. Isomers of nitro-pyridine-aldehydes, despite having the same molecular formula, can exhibit significantly different chemical, physical, and biological properties due to the varied placement of the nitro and aldehyde functional groups on the pyridine ring. This guide provides a comprehensive comparison of key analytical methods for distinguishing these isomers, complete with experimental protocols and data presentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers. By analyzing the chemical shifts, splitting patterns, and coupling constants of ¹H and ¹³C nuclei, the precise substitution pattern on the pyridine ring can be determined.

Key Differentiating Principles:
  • ¹H NMR: The electronic environment created by the electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups dramatically influences the chemical shifts of the aromatic protons (typically δ 7.0-9.5 ppm). The position of these groups determines the splitting pattern and the magnitude of the coupling constants (J) between adjacent protons.

    • Ortho-coupling (³J): 6-10 Hz

    • Meta-coupling (⁴J): 2-4 Hz

    • Para-coupling (⁵J): 0-1 Hz[1]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are also highly sensitive to the positions of the substituents. The carbon atom directly attached to the nitro group will be significantly deshielded, as will the carbonyl carbon of the aldehyde group (typically δ 185-200 ppm).[2]

Comparative NMR Data (Predicted)

The following table provides predicted ¹H and ¹³C NMR chemical shifts for representative isomers of nitro-pyridine-aldehyde. Actual values may vary based on solvent and concentration.

IsomerPredicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz)Predicted ¹³C NMR Chemical Shifts (ppm)
2-Nitro-3-pyridinecarboxaldehyde H4: ~8.4 (dd, J ≈ 8, 5 Hz), H5: ~7.8 (dd, J ≈ 8, 5 Hz), H6: ~8.9 (dd, J ≈ 5, 2 Hz), CHO: ~10.2 (s)C2: ~152, C3: ~135, C4: ~128, C5: ~138, C6: ~155, CHO: ~190
4-Nitro-3-pyridinecarboxaldehyde H2: ~9.2 (s), H5: ~8.1 (d, J ≈ 5 Hz), H6: ~9.0 (d, J ≈ 5 Hz), CHO: ~10.3 (s)C2: ~154, C3: ~133, C4: ~148, C5: ~125, C6: ~152, CHO: ~191
5-Nitro-2-pyridinecarboxaldehyde H3: ~8.4 (d, J ≈ 8 Hz), H4: ~8.6 (dd, J ≈ 8, 2 Hz), H6: ~9.5 (d, J ≈ 2 Hz), CHO: ~10.1 (s)C2: ~151, C3: ~125, C4: ~140, C5: ~145, C6: ~158, CHO: ~192
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified nitro-pyridine-aldehyde isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with 16-32 scans.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover 0-220 ppm.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard. For more complex spectra, 2D NMR experiments like COSY and HSQC can be invaluable for unambiguous assignments.[1][3]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the isomers (C₆H₄N₂O₃, MW = 152.11 g/mol ). While all isomers will show the same molecular ion peak (M⁺), their fragmentation patterns upon ionization can differ, providing clues to the substitution pattern.

Key Differentiating Principles:
  • Fragmentation Pathways: The positions of the nitro and aldehyde groups influence the stability of the molecular ion and the subsequent fragmentation. Common losses include NO₂, NO, CO, and HCN. The relative abundance of the fragment ions can be diagnostic. For example, an isomer with an ortho-arrangement might show unique fragmentation due to interactions between the adjacent groups.

  • GC-MS and LC-MS: Coupling chromatography with mass spectrometry allows for the separation of isomers prior to their introduction into the mass spectrometer, providing both retention time and mass spectral data for each component in a mixture.[4]

Comparative Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z) and (Proposed Loss)
All Isomers 152M⁺
General Fragments 122 ([M-NO]⁺), 106 ([M-NO₂]⁺), 124 ([M-CO]⁺), 94 ([M-NO₂-C]⁺), 78 (Pyridine radical cation)
Potential Isomer-Specific Fragments Differences in the relative intensities of the general fragments are expected. For instance, steric hindrance in an ortho-isomer may favor a particular fragmentation pathway.
Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the isomer (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization - EI source).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, then ramp to 250°C at 10°C/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to the isomer by its retention time. Analyze the mass spectrum for the molecular ion and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating isomers based on their different polarities, which arise from the unique intramolecular and intermolecular interactions dictated by the substituent positions.

Key Differentiating Principles:
  • Polarity and Retention Time: The polarity of the nitro-pyridine-aldehyde isomers varies. For instance, an isomer allowing for strong intramolecular hydrogen bonding might be less polar and elute earlier in reversed-phase HPLC than an isomer where the functional groups are further apart. The elution order will depend on the specific stationary and mobile phases used.

  • Method Development: Different isomers can often be resolved by optimizing the mobile phase composition (e.g., the ratio of acetonitrile to water) and the type of column (e.g., C18, Phenyl-Hexyl).[5][6]

Comparative HPLC Data (Hypothetical Elution Order)

In a reversed-phase HPLC system (e.g., C18 column with a water/acetonitrile mobile phase), the elution order is from most polar to least polar. The relative polarity can be complex, but a hypothetical separation might look as follows:

Elution OrderIsomer (Example)Rationale for Retention Time
1 (earliest)4-Nitro-2-pyridinecarboxaldehydeHigh polarity due to exposed functional groups.
25-Nitro-3-pyridinecarboxaldehydeIntermediate polarity.
3 (latest)2-Nitro-3-pyridinecarboxaldehydePotentially lower effective polarity due to intramolecular interactions between adjacent groups, leading to stronger interaction with the non-polar stationary phase.
Experimental Protocol: HPLC
  • Sample Preparation: Dissolve the isomer mixture or individual standards in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 70% A / 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength where the compounds absorb strongly (e.g., 254 nm).

  • Data Analysis: Run each isomer standard to determine its retention time. Inject the mixture to observe the separation. The peak area can be used for quantification.

Infrared (IR) Spectroscopy

FTIR spectroscopy can provide complementary information for distinguishing isomers by detecting subtle differences in the vibrational frequencies of the key functional groups.

Key Differentiating Principles:
  • Carbonyl (C=O) Stretch: The position of the aldehyde's C=O stretching frequency (typically 1690-1715 cm⁻¹) can be influenced by electronic effects from the nitro group's position.

  • Nitro (NO₂) Stretches: The symmetric and asymmetric stretching frequencies of the nitro group (around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively) can also shift slightly depending on their interaction with the ring and the aldehyde group.

  • C-H Bending: The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) are characteristic of the substitution pattern on the aromatic ring.

Comparative FTIR Data
IsomerC=O Stretch (cm⁻¹)Asymmetric NO₂ Stretch (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)
General Ranges 1690 - 17151500 - 1560750 - 900 (Pattern depends on substitution)
Expected Differences Subtle shifts of a few wavenumbers (cm⁻¹) are expected between isomers based on the electronic communication between the functional groups.
Experimental Protocol: FTIR
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the characteristic absorption bands of the functional groups.

Recommended Analytical Workflow

A logical approach to identifying an unknown nitro-pyridine-aldehyde isomer involves a combination of these techniques. The following workflow is recommended for a comprehensive and unambiguous characterization.

G Workflow for Isomer Differentiation cluster_0 Initial Analysis cluster_1 Primary Structural Elucidation cluster_2 Confirmatory & Purity Analysis cluster_3 Final Identification start Unknown Sample ms GC-MS or LC-MS start->ms Confirm MW = 152 nmr 1D NMR (¹H & ¹³C) ms->nmr Determine Substitution Pattern nmr_2d 2D NMR (COSY, HSQC) (if needed) nmr->nmr_2d Ambiguous Spectrum hplc HPLC nmr->hplc Separate & Quantify ftir FTIR nmr->ftir Confirm Functional Groups end_node Identified Isomer nmr_2d->end_node hplc->end_node ftir->end_node

Caption: A recommended workflow for the unambiguous identification of nitro-pyridine-aldehyde isomers.

Conclusion

Distinguishing between isomers of nitro-pyridine-aldehydes requires a multi-technique approach. While NMR spectroscopy provides the most definitive structural information through the analysis of chemical shifts and coupling constants, mass spectrometry is crucial for confirming the molecular weight and offering fragmentation clues. HPLC serves as an excellent tool for separating isomer mixtures and assessing purity, and FTIR offers complementary data on functional groups. For researchers in drug discovery and development, a combination of these methods, as outlined in the proposed workflow, will ensure the confident and accurate characterization of these important chemical entities.

References

assessing the kinase inhibitory activity of compounds derived from 3-Nitroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitory activity of compounds derived from the isonicotinoyl scaffold, with a focus on their potential as anticancer agents. This document summarizes quantitative data, details experimental protocols, and visualizes relevant signaling pathways to support further research and development in this area.

While direct studies on kinase inhibitors derived from 3-nitroisonicotinaldehyde are not extensively available in the public domain, research on structurally related isonicotinohydrazide (isoniazid) derivatives has yielded promising results. This guide focuses on a series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives that have demonstrated notable inhibitory activity against Aurora-A kinase, a key regulator of mitosis and a target in cancer therapy.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro Aurora-A kinase inhibitory activity and the cytotoxic effects of selected isonicotinoyl-pyrazole-thiazolidinone derivatives against human cancer cell lines.

Table 1: In Vitro Aurora-A Kinase Inhibitory Activity

Compound IDStructureIC50 (µM)[1]
P-6 2-(1-isonicotinoyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-3-(4-chlorophenyl)thiazolidin-4-one0.18 ± 0.05
P-20 2-(1-isonicotinoyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)thiazolidin-4-one0.22 ± 0.08
VX-680 (Reference) N/A0.11 ± 0.03

Table 2: In Vitro Cytotoxicity (IC50 in µM) against Cancer Cell Lines

Compound IDHCT116 (Colon Carcinoma)[1]MCF-7 (Breast Cancer)[1]
P-6 0.37 ± 0.150.44 ± 0.06
P-20 0.39 ± 0.090.56 ± 0.11
VX-680 (Reference) 0.32 ± 0.050.40 ± 0.03

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Synthesis of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one Derivatives[1]

The synthesis of the target compounds involves a multi-step process:

  • Formation of Hydrazones: Isonicotinohydrazide (Isoniazid) is condensed with various substituted acetophenones to yield the corresponding hydrazones.

  • Vilsmeier-Haack Reaction: The hydrazones undergo a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form 1-isonicotinoyl-3-phenyl-1H-pyrazole-4-carbaldehydes.

  • Schiff Base Formation: The resulting pyrazole-4-carbaldehydes are then reacted with different substituted anilines to produce Schiff bases.

  • Cyclization: Finally, the Schiff bases are treated with thioglycolic acid in the presence of zinc chloride to yield the desired 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives.

G cluster_synthesis Synthetic Workflow start Isonicotinohydrazide + Substituted Acetophenone step1 Condensation start->step1 hydrazone Hydrazone Intermediate step1->hydrazone step2 Vilsmeier-Haack Reaction (POCl3/DMF) hydrazone->step2 pyrazole_aldehyde Pyrazole-4-carbaldehyde step2->pyrazole_aldehyde step3 Reaction with Substituted Aniline pyrazole_aldehyde->step3 schiff_base Schiff Base Intermediate step3->schiff_base step4 Cyclization with Thioglycolic Acid schiff_base->step4 final_product Target Thiazolidinone Derivative step4->final_product

Synthetic pathway for isonicotinoyl-pyrazole-thiazolidinone derivatives.
In Vitro Aurora-A Kinase Inhibition Assay[1]

The inhibitory activity of the synthesized compounds against Aurora-A kinase is determined using a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the test compound (at various concentrations), Aurora-A kinase enzyme, a suitable substrate (e.g., Kemptide), and ATP in a kinase assay buffer.

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.

  • Signal Generation: After incubation, a reagent such as ADP-Glo™ is added to stop the kinase reaction and convert the generated ADP into ATP. Subsequently, a kinase detection reagent is added, which contains luciferase and luciferin, to produce a luminescent signal proportional to the amount of ADP formed.

  • Data Acquisition and Analysis: The luminescence is measured using a luminometer. The percentage of inhibition is calculated relative to a control (without inhibitor), and the IC50 values are determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

MTT Cytotoxicity Assay[1]

The cytotoxicity of the compounds against cancer cell lines (HCT116 and MCF-7) is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.

Signaling Pathway Visualization

Aurora-A kinase is a crucial regulator of cell division, and its overexpression is linked to tumorigenesis. The following diagram illustrates a simplified signaling pathway involving Aurora-A kinase during mitosis.

G cluster_pathway Simplified Aurora-A Kinase Signaling in Mitosis Plk1 Plk1 AuroraA Aurora-A Plk1->AuroraA activates Cdk1_CyclinB Cdk1/Cyclin B Cdk1_CyclinB->AuroraA activates CentrosomeMaturation Centrosome Maturation & Separation AuroraA->CentrosomeMaturation promotes SpindleAssembly Bipolar Spindle Assembly AuroraA->SpindleAssembly promotes TPX2 TPX2 TPX2->AuroraA co-activates & localizes Isonicotinoyl_Compound Isonicotinoyl-based Inhibitor Isonicotinoyl_Compound->AuroraA inhibits

Role of Aurora-A kinase in mitosis and point of inhibition.

Discussion on this compound Derivatives

While the presented data focuses on derivatives of isonicotinohydrazide, the initial topic of interest was compounds derived from this compound. The introduction of a nitro group onto the pyridine ring would significantly alter the electronic properties of the molecule, potentially influencing its binding affinity to kinase targets. The electron-withdrawing nature of the nitro group could impact hydrogen bonding interactions within the ATP-binding pocket of kinases.

Furthermore, the synthetic route would require modification. The nitro group is generally stable under many reaction conditions but can be sensitive to strong reducing agents. The aldehyde functional group in this compound would serve as a key handle for derivatization, allowing for the construction of various heterocyclic scaffolds similar to those synthesized from isonicotinohydrazide. Future research could explore the synthesis of pyrazole, thiazolidinone, or other heterocyclic systems from this compound to evaluate their kinase inhibitory potential and compare their structure-activity relationships with the non-nitrated analogues presented in this guide.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-Nitroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Nitroisonicotinaldehyde could not be located in the available resources. The following guidance is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information available for this compound and safety protocols for structurally similar chemicals, such as 3-nitrobenzaldehyde and other pyridine aldehydes. This information is intended for guidance and does not replace a formal risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Proper management and disposal of this compound are critical for laboratory safety and environmental protection. This compound is recognized as a hazardous substance, and adherence to strict disposal protocols is mandatory to mitigate risks to personnel and the environment.

Hazard Profile and Safety Summary

Based on available data, this compound is classified with several hazards. The primary concerns involve irritation to the skin, eyes, and respiratory system, as well as being harmful if swallowed.[1]

Hazard ClassificationCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3
Source: Aggregated GHS information provided to the ECHA C&L Inventory.[1]

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that you are in a well-ventilated area, preferably within a chemical fume hood.[2][3] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[3]

  • Body Protection: A laboratory coat is mandatory.[4]

  • Respiratory Protection: If there is a risk of inhaling dust, a suitable particle respirator should be worn.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not discharge this chemical or its containers into drains or the environment.[2][5]

1. Waste Identification and Segregation:

  • All waste containing this compound, including contaminated labware and PPE, must be classified as hazardous waste.

  • Segregate this waste from other laboratory waste streams to prevent potentially hazardous reactions. It may be incompatible with strong oxidizing agents, strong bases, and strong acids.[2]

2. Containerization:

  • Place solid this compound waste into a designated, robust, and sealable container that is chemically compatible.[3]

  • Ensure the container is clearly and accurately labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, health hazard).

3. Spill Response:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, carefully sweep or shovel the solid material into a suitable container for disposal.[2][3]

  • Avoid generating dust during cleanup.[2]

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

4. Storage of Hazardous Waste:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[2][4]

  • This storage area should be away from incompatible materials and sources of ignition.[6]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[2][4][5][7]

  • Follow all local, regional, and national regulations for hazardous waste disposal.

Experimental Workflow for Disposal

The following diagram outlines the logical steps for the safe disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation ppe->ventilation waste_gen Generate Waste (Unused chemical, contaminated items) ventilation->waste_gen spill Spill Occurs ventilation->spill container Place in Labeled, Sealed Hazardous Waste Container waste_gen->container cleanup Contain and Clean Spill spill->cleanup cleanup->container storage Store Container in Designated Cool, Dry, Ventilated Area container->storage disposal_co Contact Approved Waste Disposal Company storage->disposal_co end End: Waste Disposed Compliantly disposal_co->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Nitroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Nitroisonicotinaldehyde

This guide provides crucial safety and logistical information for laboratory professionals handling this compound, including detailed operational procedures, personal protective equipment (PPE) recommendations, and disposal plans.

Hazard Identification and Risk Assessment

This compound is presumed to be a hazardous substance. Based on data for analogous compounds, it is likely to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Aromatic nitro compounds can also have systemic effects, such as methemoglobinemia, which leads to cyanosis.

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Irritation: Causes skin, eye, and respiratory tract irritation.[2][3][4][5]

  • Systemic Effects: Potential for methemoglobinemia, causing headaches, cardiac dysrhythmias, a drop in blood pressure, and shortness of breath.

  • Chronic Effects: Potential for fetal effects has been noted for similar compounds.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required PPE based on best practices for handling hazardous nitro compounds and aldehydes.[6]

PPE CategoryItemSpecificationsRationale
Eye/Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield is required when there is a risk of splashes or dust generation.[6][7]Protects against splashes and vapors that can cause severe eye irritation.[6]
Hand Protection Chemical-resistant glovesButyl rubber gloves are generally recommended for nitro compounds. Nitrile gloves may also be suitable, but breakthrough times are not established, so immediate replacement upon contact is advised.[4][6]Prevents skin absorption, a primary route of exposure for nitro compounds.[6]
Body Protection Laboratory Coat & ApronA fire/flame-resistant and impervious lab coat should be worn and fully buttoned. A chemical-resistant apron is recommended for procedures with a higher risk of splashing.[6]Provides a barrier against accidental skin contact.[6]
Respiratory Protection Chemical Fume Hood & RespiratorAll handling should be performed in a certified chemical fume hood. If engineering controls are insufficient, a full-face respirator with an appropriate organic vapor cartridge is necessary.[4][6][8]Protects against the inhalation of harmful vapors and dust. A fume hood is the primary engineering control to minimize airborne concentrations.[6]
Operational Plan: Handling Procedures

Adherence to the following step-by-step procedures is essential for the safe handling of this compound.

Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the specific experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly by checking the airflow monitor.[4]

  • PPE Inspection: Inspect all required PPE for integrity before use.[4]

  • Spill Kit: Confirm that an appropriate spill kit is readily available.[4]

Handling:

  • Location: Perform all manipulations of solid this compound within the designated area of the fume hood.[4]

  • Minimize Dust: Handle the solid carefully to minimize the generation of dust. Use a spatula that reduces aerosolization.[4]

  • Container Management: Keep the container tightly closed when not in use.[7]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe in dust.[9]

Post-Experiment:

  • Hand Washing: Wash hands thoroughly after handling the substance.[7]

  • Decontamination: Clean the work area and any equipment used, collecting all residues for proper disposal.

  • PPE Removal: Remove and properly dispose of contaminated PPE.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[9]

  • Waste Segregation: Do not mix this compound waste with other chemical waste unless compatibility is confirmed.[7]

  • Containerization: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and appropriate container for hazardous waste.[2][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][10] Do not flush into the sewer system.[8][10]

Emergency Procedures

Immediate action is critical in the event of an exposure or spill.

Personal Exposure:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[10][11][12]

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 to 20 minutes while removing contaminated clothing.[10][11] If skin irritation occurs, get medical advice.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 to 20 minutes, occasionally lifting the upper and lower eyelids.[3][10][11] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][12]

Spills:

  • Small Spills: For small spills within a chemical fume hood, use an appropriate absorbent material, and collect the waste in a sealed container for hazardous waste disposal.

  • Large Spills: If a significant spill occurs outside of a fume hood, evacuate the area immediately and close the laboratory doors.[8] Contact your institution's Environmental Health & Safety (EH&S) department for assistance with the cleanup.[8]

Quantitative Data Summary

The following data is for the structurally similar compound, 3-Nitrobenzaldehyde, and is provided for reference.

PropertyValue
Molecular Formula C₇H₅NO₃
Molecular Weight 151.12 g/mol
Appearance Yellow crystalline powder/solid
Melting Point 55 - 58 °C (131 - 136 °F)
Acute Toxicity (Oral) LD50 Oral - Rat - 1,075 mg/kg

Visual Workflow and Emergency Protocols

The following diagrams illustrate the key operational and emergency workflows for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Experiment Prep1 Conduct Risk Assessment Prep2 Verify Fume Hood Functionality Prep1->Prep2 Prep3 Inspect Personal Protective Equipment Prep2->Prep3 Prep4 Ensure Spill Kit is Available Prep3->Prep4 Hand1 Don Appropriate PPE Prep4->Hand1 Hand2 Weigh/Handle Solid to Minimize Dust Hand1->Hand2 Hand3 Keep Container Tightly Closed Hand2->Hand3 Post1 Segregate and Label Hazardous Waste Hand3->Post1 Post2 Decontaminate Work Area and Equipment Post1->Post2 Post3 Remove and Dispose of Contaminated PPE Post2->Post3 Post4 Wash Hands Thoroughly Post3->Post4

Caption: Step-by-step workflow for the safe handling of this compound.

EmergencyResponse cluster_actions cluster_spill_actions Exposure Exposure Occurs Inhalation Inhalation: Move to fresh air. Seek medical attention. Exposure->Inhalation Skin Skin Contact: Flush with water for 15+ min. Remove contaminated clothing. Exposure->Skin Eye Eye Contact: Flush with water for 15+ min. Seek medical attention. Exposure->Eye Ingestion Ingestion: DO NOT induce vomiting. Seek immediate medical attention. Exposure->Ingestion Spill Spill Occurs SmallSpill Small Spill (in hood): Use absorbent material. Collect as hazardous waste. Spill->SmallSpill LargeSpill Large Spill: Evacuate the area. Contact EH&S. Spill->LargeSpill

Caption: Immediate first aid and spill response procedures.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.